4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
Description
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Properties
IUPAC Name |
4-bromo-3-iodo-6-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3IN2/c9-4-1-3(8(10,11)12)2-5-6(4)7(13)15-14-5/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOIJJKIDMAMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646710 | |
| Record name | 4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-30-9 | |
| Record name | 4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Halogenated Indazoles in Modern Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The strategic placement of halogen atoms and a trifluoromethyl group on the indazole ring system can profoundly influence a molecule's physicochemical and pharmacological properties.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]
The target molecule, this compound, is a highly functionalized building block. The presence of two distinct halogen atoms at the C3 and C4 positions (iodo and bromo, respectively) offers orthogonal reactivity for subsequent cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[5] This dual functionality allows for the stepwise and selective introduction of diverse molecular fragments, a crucial advantage in the construction of compound libraries for structure-activity relationship (SAR) studies.[5] The iodine at the C3 position is generally more reactive in such cross-coupling reactions, enabling initial functionalization, while the bromine at C4 can be utilized in a subsequent step.[5]
Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis of this compound logically commences from the commercially available precursor, 4-Bromo-6-(trifluoromethyl)-1H-indazole. The key transformation is the regioselective iodination of the C3 position of the indazole ring.
Proposed Synthetic Route:
Caption: Proposed synthesis of the target compound.
Rationale for the Chosen Synthetic Strategy:
The direct C-H functionalization of the C3 position of the indazole ring is a well-established and efficient method for introducing substituents. Iodination at this position is often achieved using molecular iodine in the presence of a base.[6] This approach is favored due to its operational simplicity, high regioselectivity for the C3 position, and generally good yields. The electron-rich nature of the pyrazole ring within the indazole system facilitates electrophilic substitution at the C3 position. The use of a base, such as potassium hydroxide, is crucial for the deprotonation of the N-H of the indazole, which enhances the nucleophilicity of the ring system and facilitates the reaction with iodine.
Detailed Experimental Protocols
Synthesis of this compound
Materials:
-
4-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-Bromo-6-(trifluoromethyl)-1H-indazole in DMF, add potassium hydroxide and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add molecular iodine portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Purification and Isolation Workflow
Caption: Purification and isolation workflow.
Comprehensive Characterization
A battery of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic and Chromatographic Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons and the N-H proton. The exact shifts will depend on the solvent used. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all carbon atoms, including the trifluoromethyl carbon. |
| ¹⁹F NMR | Chemical Shift (δ) | A singlet corresponding to the -CF₃ group. |
| HRMS (ESI) | m/z | The calculated exact mass for C₈H₃BrF₃IN₂ should be observed. |
| HPLC | Purity | A single major peak indicating high purity (typically >95%). |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching, C-H aromatic stretching, and C-F stretching.[7] |
In-depth Analysis and Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will provide evidence for the carbon skeleton. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A single peak in the ¹⁹F NMR spectrum is a strong indicator of the presence of the trifluoromethyl group.[8]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.[8][9] The observed isotopic pattern for bromine and iodine will further validate the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A high purity level is essential for its use in subsequent reactions and biological assays.
Safety Considerations
-
Halogenated Compounds: Handle with care as they can be irritants.
-
Iodine: Iodine is corrosive and can cause burns.
-
Potassium Hydroxide: A strong base that is corrosive.
-
DMF: A solvent that can be absorbed through the skin.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This guide has outlined a robust and reliable method for the synthesis of this compound. The detailed protocols for synthesis, purification, and characterization provide a solid foundation for researchers to produce this valuable building block for drug discovery and medicinal chemistry applications. The orthogonal reactivity of the bromo and iodo substituents makes this compound a versatile intermediate for the creation of complex molecular architectures.
References
- EvitaChem. 4-Bromo-6-fluoro-5-iodo-1H-indazole. EvitaChem. Accessed January 22, 2026.
- Intermediates. 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- Royal Society of Chemistry. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles". RSC Publishing. February 7, 2023.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Accessed January 22, 2026.
- Sigma-Aldrich. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate AldrichCPR. Sigma-Aldrich. Accessed January 22, 2026.
- PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole.
- BLD Pharm. 885521-88-0|6-Bromo-3-iodo-1H-indazole|BLD Pharm. BLD Pharm. Accessed January 22, 2026.
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. U.S. National Library of Medicine. Accessed January 22, 2026.
- ResearchGate. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. August 5, 2025.
- Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem. Accessed January 22, 2026.
- ACS Publications. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. Accessed January 22, 2026.
- PMC. Innate C-H trifluoromethylation of heterocycles. U.S. National Library of Medicine. Accessed January 22, 2026.
- Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Accessed January 22, 2026.
- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Accessed January 22, 2026.
- PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. U.S. National Library of Medicine. May 12, 2023.
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. Accessed January 22, 2026.
- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Benchchem. Accessed January 22, 2026.
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4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole CAS number and properties
An In-depth Technical Guide to 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole (CAS: 1000341-30-9)
Section 1: Core Compound Identity and Strategic Importance
This compound is a synthetically versatile, multi-halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its CAS Number is 1000341-30-9.[1][2] The strategic placement of three distinct functional groups—a reactive iodine at the 3-position, a less reactive bromine at the 4-position, and an electron-withdrawing trifluoromethyl group at the 6-position—on the indazole scaffold makes it an exceptionally valuable building block in medicinal chemistry.
The indazole core itself is a privileged structure, frequently found in compounds targeting a range of biological pathways, most notably as kinase inhibitors in oncology.[2] The trifluoromethyl group enhances metabolic stability and membrane permeability, while the two different halogen atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions. This allows for the controlled and systematic elaboration of the molecular structure, a critical capability in the development of targeted therapeutics and structure-activity relationship (SAR) studies.[3]
Section 2: Physicochemical and Spectroscopic Profile
A comprehensive understanding of the compound's physical properties is fundamental for its effective use in synthesis, including handling, reaction setup, and purification.
| Property | Value | Source / Method |
| CAS Number | 1000341-30-9 | [1][2] |
| Molecular Formula | C₈H₃BrF₃IN₂ | Derived from Structure |
| Molecular Weight | 418.93 g/mol | Calculated |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | Often exceeds 200°C for analogous halogenated indazoles. | [2] |
| Solubility | Soluble in polar aprotic solvents such as DMF and DMSO. | [2] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing distinct signals in the aromatic region for the two protons on the benzene ring portion of the indazole, in addition to a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the CF₃ group.
-
¹⁹F NMR: A strong singlet is expected, characteristic of the CF₃ group.
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the carbon atoms of the indazole ring and the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for confirming the compound's identity.
Section 3: Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the regioselective iodination of a pre-existing indazole precursor. The most common and efficient method for introducing an iodine atom at the C3 position of an indazole ring is through electrophilic halogenation under basic conditions.
Proposed Synthetic Pathway:
A logical and field-proven approach starts with the commercially available 4-Bromo-6-(trifluoromethyl)-1H-indazole (CAS: 1000342-95-9).[4][5] The subsequent C3-iodination is achieved using molecular iodine (I₂) in the presence of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[6][7]
Caption: Proposed synthesis of the target compound via C3-iodination.
Mechanistic Insight: The reaction proceeds via the deprotonation of the N-H proton of the indazole by the strong base (KOH), forming an indazolide anion. This anion increases the electron density of the heterocyclic ring system, making the C3 position highly nucleophilic. The nucleophilic C3 carbon then attacks a molecule of iodine, leading to the desired 3-iodo-indazole product in a classic electrophilic aromatic substitution-type mechanism. The choice of DMF as a solvent is crucial as it effectively solvates the ions involved and remains stable under the basic reaction conditions.
Section 4: Reactivity and Strategic Applications in Drug Discovery
The primary utility of this compound in synthetic chemistry stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3] The C-I bond is significantly weaker and therefore more reactive than the C-Br bond. This reactivity difference allows for selective, sequential functionalization of the molecule.
Orthogonal Functionalization Strategy:
-
Step 1 (C-I Bond Functionalization): The more reactive C3-iodo position can be selectively targeted in a first cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination) under milder conditions, leaving the C4-bromo position intact.[3]
-
Step 2 (C-Br Bond Functionalization): The resulting 3-substituted-4-bromo-indazole can then undergo a second, distinct cross-coupling reaction at the C4-bromo position, typically requiring more forcing conditions (e.g., a different catalyst/ligand system or higher temperature).
This two-step, controlled diversification is invaluable for building molecular libraries and optimizing lead compounds in drug discovery programs, particularly for developing kinase inhibitors.[2][3]
Caption: Workflow for sequential, orthogonal cross-coupling reactions.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related halogenated and trifluoromethylated aromatic compounds necessitate that it be handled as a hazardous substance.[8][9]
Hazard Identification (Presumed):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 6: References
-
King-Pharm. 4-BROMO-3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE [1000341-30-9].
-
Benchchem. 4-Bromo-6-fluoro-3-iodo-1H-indazole | 887567-87-5.
-
EvitaChem. 4-Bromo-6-fluoro-5-iodo-1H-indazole.
-
PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232.
-
Apollo Scientific. 4-Bromo-6-chloro-1H-indazole Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet for 6-Bromo-1H-indole.
-
Thermo Fisher Scientific. Safety Data Sheet for Benzene, 1-bromo-4-iodo-.
-
BLDpharm. 1000342-95-9|4-Bromo-6-(trifluoromethyl)-1H-indazole.
-
Prisys Biotech. 6-bromo-3-iodo-1H-indazole for critical molecular building block.
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
-
Benchchem. An In-depth Technical Guide to the Safety and Handling of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
-
Advanced ChemBlocks. 4-Bromo-3-methyl-1H-indazole.
-
Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
Sources
- 1. 4-BROMO-3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE [1000341-30-9] | King-Pharm [king-pharm.com]
- 2. benchchem.com [benchchem.com]
- 3. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1000342-95-9|4-Bromo-6-(trifluoromethyl)-1H-indazole|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. fishersci.com [fishersci.com]
- 12. 4-Bromo-3-methyl-1H-indazole 97% | CAS: 1159511-73-5 | AChemBlock [achemblock.com]
A Predictive Spectroscopic Guide to 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole for Advanced Drug Discovery
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in the public domain, this document serves as a robust predictive resource for researchers, scientists, and professionals in the field. By leveraging established spectroscopic principles and data from analogous structures, we present the anticipated Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this molecule. Each section includes a theoretical framework for the predictions, a detailed protocol for experimental data acquisition, and a summary of the expected spectral features. This guide is designed to facilitate the identification, characterization, and utilization of this compound in complex synthetic pathways and drug discovery pipelines.
Introduction to this compound
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. The indazole core is a well-established pharmacophore found in a variety of biologically active molecules. The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethyl group—offers multiple points for chemical modification, making it an attractive scaffold for combinatorial chemistry and the development of targeted therapies.
The bromine and iodine substituents provide orthogonal handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The trifluoromethyl group is a common bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.
Caption: Molecular Structure of this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to be relatively simple, with two signals in the aromatic region corresponding to the protons at the C5 and C7 positions, and a broad signal for the N-H proton.
Rationale for Predictions:
-
Aromatic Protons (H5 and H7): The electron-withdrawing trifluoromethyl group at C6 will deshield the adjacent protons at C5 and C7, shifting them downfield. The bromine at C4 will also contribute to the downfield shift of the H5 proton. The H7 proton is expected to be a singlet or a very narrowly split doublet, while the H5 proton will appear as a singlet.
-
N-H Proton: The N-H proton of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.0 - 8.2 | s | H5 |
| ~ 7.8 - 8.0 | s | H7 |
| > 13.0 | br s | N1-H |
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indazoles to clearly observe the N-H proton.
-
Ensure complete dissolution by gentle vortexing or sonication. If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.[1]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident as a quartet due to coupling with the three fluorine atoms.
Rationale for Predictions:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbons bearing the electronegative halogen atoms (C3 and C4) will be significantly affected. The carbon attached to the iodine (C3) is expected to be at a relatively upfield position compared to the carbon attached to bromine (C4).
-
Trifluoromethyl Carbon (CF₃): The CF₃ carbon will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C7a |
| ~ 135 | C3a |
| ~ 130 (q, ¹JCF ≈ 270 Hz) | CF₃ |
| ~ 125 | C6 |
| ~ 120 | C5 |
| ~ 115 | C4 |
| ~ 110 | C7 |
| ~ 90 | C3 |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and provide information about the elemental composition and fragmentation pattern of the molecule.
Rationale for Predictions:
-
Molecular Ion Peak: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion peak. The molecular ion region will show two peaks of nearly equal intensity separated by 2 m/z units.
-
Fragmentation: The molecule is expected to fragment through the loss of the halogen atoms and the trifluoromethyl group.
Predicted Mass Spectrometry Data Summary
| m/z (predicted) | Assignment |
| 391.8, 393.8 | [M]⁺ (Molecular ion) |
| 265, 267 | [M - I]⁺ |
| 313 | [M - Br]⁺ |
| 323 | [M - CF₃]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode can be used, though positive mode is often suitable for nitrogen-containing heterocycles.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.
-
Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.[1]
-
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Rationale for Predictions:
-
N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: The C-F stretching vibrations of the trifluoromethyl group will result in strong absorption bands in the 1100-1300 cm⁻¹ region.
-
C-Br and C-I Stretches: These will appear in the fingerprint region at lower wavenumbers.
Predicted IR Data Summary
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 (broad) | N-H stretch |
| 3000-3100 | Aromatic C-H stretch |
| 1400-1600 | Aromatic C=C and C=N stretch |
| 1100-1300 (strong) | C-F stretch |
| < 1000 | C-Br, C-I stretch |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation (FTIR Spectrometer):
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Collect the spectrum and perform a background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.[2][3][4]
Conclusion
This predictive guide provides a comprehensive overview of the expected spectroscopic data for this compound. While the data presented herein is theoretical, it is grounded in established spectroscopic principles and analysis of structurally related compounds. This guide is intended to be a valuable resource for researchers, aiding in the design of experiments, the interpretation of analytical data, and the advancement of synthetic and medicinal chemistry projects involving this versatile building block. Experimental verification of these predictions is encouraged to further enrich the scientific understanding of this compound.
References
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ResearchGate. (n.d.). General workflow of spectroscopic data analysis from data enhancement... Retrieved from [Link]
-
EBSCO. (n.d.). Spectroscopic Analysis | Research Starters. Retrieved from [Link]
-
Spectroscopy Online. (2023, October 1). Key Steps in the Workflow to Analyze Raman Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
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Navigating the Spectral Maze: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Polyhalogenated Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of multiple halogen atoms onto this bicyclic heteroaromatic system profoundly influences its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the precise structural elucidation of polyhalogenated indazoles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.
This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the ¹H and ¹³C NMR analysis of polyhalogenated indazoles. Moving beyond a simple recitation of protocols, this guide delves into the causal relationships between halogen substitution patterns and the resulting NMR spectral features, empowering scientists to confidently interpret complex spectra and unambiguously characterize these vital molecules.
Fundamental Principles: The Influence of Halogens on the Indazole Ring's Magnetic Environment
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the indazole ring system induces significant perturbations in electron density through a combination of inductive and resonance effects, leading to characteristic changes in ¹H and ¹³C chemical shifts.
Inductive Effects: Halogens are highly electronegative atoms that withdraw electron density from the indazole ring through the σ-bond framework. This deshielding effect generally causes downfield shifts (to higher ppm values) for nearby protons and carbons. The strength of the inductive effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I.
Resonance Effects: Halogens, with their lone pairs of electrons, can also donate electron density to the aromatic π-system. This shielding effect, which primarily influences the ortho and para positions, can counteract the inductive effect to some extent. The resonance effect is most pronounced for fluorine and decreases down the group.
The interplay of these two opposing effects, along with the position of halogenation on the indazole ring, dictates the final observed chemical shifts. For instance, a halogen at the C3 position will have a pronounced effect on the protons and carbons of the pyrazole ring, while substitution on the benzene ring will primarily impact the protons and carbons of that ring.
Experimental Protocols: A Self-Validating Approach to NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a robust and well-documented experimental protocol is essential. The following step-by-step methodology provides a self-validating system for the ¹H and ¹³C NMR analysis of polyhalogenated indazoles.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the polyhalogenated indazole sample. Commonly used solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[1][2]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR spectra.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.[2]
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: Experimental workflow for NMR analysis.
Standard parameters for ¹H and ¹³C NMR acquisition on a 400 MHz spectrometer are provided in the table below. These may need to be adjusted based on the specific compound and spectrometer used.[1][2]
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 8-16 | 1024-4096 |
| Spectral Width | 12-16 ppm | 200-240 ppm |
Spectral Interpretation: Decoding the Data of Polyhalogenated Indazoles
The true power of NMR lies in the detailed interpretation of the spectra. This section provides insights into the characteristic ¹H and ¹³C NMR features of polyhalogenated indazoles and how to leverage this information for structural elucidation.
¹H NMR Spectra
The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum provides a wealth of information about the substitution pattern on the indazole ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the nature and position of the halogen substituents.
-
Protons on the Benzene Ring (H4, H5, H6, H7): The multiplicity of these signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) reveal the relative positions of the protons and, by extension, the halogen atoms. For example, ortho-coupling constants are typically in the range of 7-9 Hz, meta-coupling constants are 2-3 Hz, and para-coupling is often not resolved.
-
Proton on the Pyrazole Ring (H3): In 1H-indazoles, the H3 proton typically appears as a singlet. Its chemical shift is significantly influenced by substituents at the C4 and C7 positions.
-
N-H Proton: The N-H proton of 1H-indazoles is often a broad singlet and its chemical shift can vary significantly with solvent and concentration due to hydrogen bonding. In some cases, it may not be observed. For instance, the N-H proton of 5-chloro-3-phenyl-1H-indazole appears as a broad signal at 11.55 ppm in CDCl₃.[1]
¹³C NMR Spectra
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are highly diagnostic of the halogenation pattern.
-
Carbons Bearing Halogens (C-X): The chemical shift of a carbon directly attached to a halogen is significantly affected. Fluorine causes a large downfield shift, while the effect of chlorine is also deshielding. Bromine and iodine, due to the "heavy atom effect," can cause an upfield shift of the directly attached carbon.
-
Carbons in the Indazole Ring: The chemical shifts of the other carbons in the ring are also influenced by the electronic effects of the halogens. These shifts can be predicted to some extent by considering the additive effects of the substituents. Aromatic carbon signals in halogenated indazoles typically appear in the region of 100-150 ppm.[1]
Comparative Analysis of Halogen Effects
The following table summarizes the general trends observed in the ¹H and ¹³C NMR chemical shifts of a hypothetical monosubstituted indazole upon halogenation at the C5 position.
| Halogen at C5 | Effect on H4 & H6 | Effect on H7 | Effect on C5 | Effect on C4 & C6 |
| -F | Downfield | Downfield | Large Downfield | Upfield (ortho) |
| -Cl | Downfield | Downfield | Downfield | Slight Downfield |
| -Br | Downfield | Downfield | Upfield (heavy atom) | Downfield |
| -I | Downfield | Downfield | Large Upfield (heavy atom) | Downfield |
Note: These are general trends and the actual chemical shifts will depend on the specific molecule and solvent.
Advanced NMR Techniques for Unambiguous Structure Elucidation
For complex polyhalogenated indazoles with multiple substitution possibilities, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete and unambiguous structure determination. In such cases, two-dimensional (2D) NMR techniques are indispensable.
Caption: Relationship between 1D and 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, helping to establish the connectivity of the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of molecules. For polyhalogenated indazoles, NOESY can help to confirm the relative positions of substituents.
By judiciously applying these advanced NMR techniques, researchers can confidently piece together the complete and unambiguous structure of even the most complex polyhalogenated indazoles.
Conclusion
The ¹H and ¹³C NMR analysis of polyhalogenated indazoles is a nuanced yet powerful endeavor. A thorough understanding of the fundamental principles governing the influence of halogens on chemical shifts, coupled with a rigorous experimental approach and the application of advanced 2D NMR techniques, is essential for accurate structural elucidation. This guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the spectral complexities of these important molecules, thereby accelerating the discovery and development of new therapeutic agents.
References
- Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13 C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
- Li, J., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Advances, 2(21), 8159-8162*.
- Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Mosquito Research, 7(6), 1338-1340*.
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An In-depth Technical Guide to 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole: Properties, Reactivity, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, a halogenated and trifluoromethyl-substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon data from analogous compounds and established principles of heterocyclic chemistry, this document offers insights into its molecular structure, expected reactivity, and potential synthetic pathways.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic aromatic structure consisting of a pyrazole ring fused to a benzene ring. The strategic placement of a bromine atom at the 4-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 6-position imparts a unique combination of steric and electronic properties, making it a valuable scaffold for the synthesis of complex molecular architectures.
While experimental data for this specific molecule is not widely available, we can infer its properties from closely related compounds and computational models.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | 4-Bromo-6-(trifluoromethyl)-1H-indazole[1][2] | 6-Bromo-3-iodo-1H-indazole[3] |
| CAS Number | Not available | 1000342-95-9 | 885521-88-0 |
| Molecular Formula | C₈H₃BrF₃IN₂ | C₈H₄BrF₃N₂ | C₇H₄BrIN₂ |
| Molecular Weight | 390.93 g/mol | 265.03 g/mol | 322.93 g/mol |
| Appearance | Expected to be a solid | - | Yellowish-brown solid |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Not available | Not available |
Note: The properties for this compound are predicted based on its structure and data from analogous compounds.
The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the indazole ring, impacting its reactivity and potential biological activity. The presence of two different halogen atoms at positions 3 and 4 provides orthogonal handles for selective chemical modifications.
Caption: Chemical structure of this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the two halogen substituents, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. A key aspect of its utility in synthetic chemistry is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the 3-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond at the 4-position. This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-4 bromine intact for subsequent transformations.
This stepwise functionalization is a powerful strategy in the synthesis of complex molecules and is a cornerstone of modern drug discovery.[3]
Caption: Stepwise functionalization via palladium-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling at the C-3 Position (Exemplary)
This protocol is a generalized procedure based on established methods for similar dihalo-heterocycles and should be optimized for the specific substrate and coupling partner.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 4-bromo-3-substituted-6-(trifluoromethyl)-1H-indazole.
Proposed Synthetic Pathway
The synthesis of this compound is not explicitly detailed in the public domain. However, a plausible multi-step synthesis can be proposed based on established methods for the preparation of substituted indazoles. A potential route could start from a commercially available substituted aniline.
Caption: A proposed synthetic pathway for the target compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, with their chemical shifts and coupling patterns providing information about their relative positions. The N-H proton of the pyrazole ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the CF₃ group, which is a powerful tool for confirming its presence.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of bromine and iodine will be a characteristic feature in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.
Applications in Drug Discovery
Indazole derivatives are a well-established class of pharmacologically active compounds, with many exhibiting potent activity as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The unique substitution pattern of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening.[3] The ability to selectively functionalize the C-3 and C-4 positions allows for the systematic exploration of the structure-activity relationship (SAR) of novel indazole-based drug candidates.
References
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Cheméo. Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). [Link]
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PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole. [Link]
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PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
PubChem. 4-Bromo-6-(trifluoromethyl)-1H-indazole. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable, field-proven experimental protocols. The insights and methodologies presented herein are intended to empower researchers to fully characterize this and similar novel chemical entities, a critical step in the journey from discovery to clinical application.
Introduction: Unpacking a Complex Heterocycle
This compound is a heavily substituted indazole derivative. The indazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The specific substitutions on this molecule—a bromine atom, an iodine atom, and a trifluoromethyl group—are strategically employed in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[3][4][5] Understanding the interplay of these functional groups is paramount to predicting and confirming the compound's behavior in various experimental and physiological settings.
This guide will first deconstruct the molecule to predict its general solubility and stability characteristics based on the known effects of its constituent parts. Subsequently, it will provide detailed, self-validating protocols for the empirical determination of these critical parameters.
Predicted Physicochemical Profile
While empirical data is the gold standard, a predictive analysis based on the molecule's structure provides a foundational understanding of its likely behavior.
The Indazole Core
The 1H-indazole tautomer is the most thermodynamically stable form of this heterocyclic system.[1] Its aromatic nature confers a degree of inherent stability.
The Halogen Effect: Bromine and Iodine
The introduction of halogens, particularly larger ones like bromine and iodine, significantly increases a molecule's lipophilicity.[3][6] This generally leads to decreased aqueous solubility.[7] The high reactivity of the carbon-iodine bond compared to the carbon-bromine bond may also present a potential liability for metabolic or chemical degradation.
The Trifluoromethyl Group's Influence
The trifluoromethyl (-CF3) group is a common substituent in modern medicinal chemistry for its ability to enhance metabolic stability and modulate lipophilicity.[4][5][8] Its strong electron-withdrawing nature can also impact the pKa of nearby functional groups.[8] While it increases lipophilicity, the overall effect on solubility can be complex and is best determined empirically.[4]
Based on this analysis, this compound is predicted to be a lipophilic molecule with low aqueous solubility. Its stability will likely be influenced by the reactivity of the C-I bond and potential susceptibility to nucleophilic attack on the indazole ring under certain pH conditions.
The following table summarizes the predicted properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~438.9 g/mol | Sum of atomic weights |
| Aqueous Solubility | Low | High degree of halogenation and presence of a trifluoromethyl group increase lipophilicity.[3][4][7] |
| Organic Solvent Solubility | Moderate to High | Lipophilic nature suggests good solubility in solvents like DMSO, DMF, and chlorinated hydrocarbons. |
| Chemical Stability | Moderate | The indazole ring is generally stable, but the C-I bond may be susceptible to degradation.[1][9] |
| pKa | Weakly acidic | The N-H proton of the indazole ring is weakly acidic. The -CF3 group may slightly increase this acidity. |
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility is crucial for its formulation and bioavailability. Both kinetic and thermodynamic solubility should be assessed.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[10][11] This high-throughput screening method provides an early indication of a compound's solubility limitations.[12]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[13]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which significant light scattering is observed indicates the kinetic solubility limit.[10][14]
-
Quantification (Optional but Recommended): For more precise measurement, centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a standard curve.[14]
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with an excess of the solid material.[10][15] The shake-flask method is the gold standard for this determination.[16][17]
-
Compound Dispensing: Add an excess of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents.
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. It is advisable to filter the supernatant through a 0.22 µm filter.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[15]
-
Verification of Solid State: After the experiment, analyze the remaining solid by techniques such as XRPD to ensure that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph).
Caption: High-level workflows for kinetic and thermodynamic solubility assessment.
Rigorous Stability Evaluation: Forced Degradation Studies
Forced degradation studies are essential to understand a compound's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[18][19][20][21] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[18]
The Rationale Behind Stress Conditions
The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]
Experimental Protocol: Forced Degradation
A single batch of this compound should be subjected to the following conditions:
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60°C for 24 hours.
-
Procedure: Dissolve the compound in a suitable co-solvent if necessary, then add the acidic solution. After the incubation period, neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60°C for 24 hours.
-
Procedure: Similar to acid hydrolysis, with subsequent neutralization.
-
-
Oxidative Degradation:
-
Condition: 3% H2O2 at room temperature for 24 hours.
-
Procedure: Dissolve the compound and expose it to the hydrogen peroxide solution.
-
-
Thermal Degradation:
-
Condition: Store the solid compound at 80°C for 48 hours.
-
Procedure: Place the solid compound in a temperature-controlled oven.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
-
Procedure: Use a photostability chamber. A control sample should be protected from light.
-
Analytical Methodology
A stability-indicating HPLC method is crucial for resolving the parent compound from its degradation products.[22][23]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: A photodiode array (PDA) detector is essential for assessing peak purity and identifying the optimal wavelength for quantification. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.[24][25]
Caption: Workflow for a comprehensive forced degradation study.
Conclusion and Future Directions
This guide provides a robust framework for assessing the solubility and stability of this compound. The multi-halogenated and trifluoromethylated nature of this compound suggests low aqueous solubility and a potential for degradation, particularly at the carbon-iodine bond. The detailed protocols outlined herein will enable researchers to generate the critical data needed to understand these properties empirically.
The results from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and reliability of data from subsequent biological assays. A thorough characterization of solubility and stability is a non-negotiable cornerstone of successful drug development, transforming promising molecules into viable therapeutic candidates.
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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United States Pharmacopeia. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Creative Biolabs. Solubility Assessment Service. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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Patel, K., & Patel, M. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Applicable Chemistry, 3(6), 2535-2541. [Link]
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Khan, I., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(13), 1599-1612. [Link]
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Talebi, M., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1032. [Link]
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Ascensus. Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. [Link]
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Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 931. [Link]
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Jullian, C., et al. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Molecules, 26(11), 3329. [Link]
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The Trifluoromethyl-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to its Emerging Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group, a bioisostere for a methyl group, can dramatically enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5][6] This technical guide provides a comprehensive overview of the burgeoning field of trifluoromethyl-indazoles, exploring their significant potential across diverse therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data to guide future drug design efforts.
The Strategic Advantage of the Trifluoromethyl Group in Indazole Chemistry
The trifluoromethyl group is more than a simple methyl mimic. Its strong electron-withdrawing nature and high lipophilicity impart unique physicochemical properties to the parent indazole scaffold.[3][4] This strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often prolonging the in vivo half-life of the drug candidate.[3][5]
-
Increased Lipophilicity: This property can improve membrane permeability and facilitate passage across the blood-brain barrier, a critical factor for neurologically active agents.[3][5]
-
Modulation of pKa: The inductive effect of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions.
-
Improved Binding Affinity: The CF₃ group can engage in unique non-covalent interactions, such as halogen bonding and dipole-dipole interactions, with amino acid residues in the target protein's active site, leading to enhanced potency.[6]
These advantageous properties have spurred the synthesis and evaluation of a wide array of trifluoromethyl-indazole derivatives, revealing a broad spectrum of biological activities.
Anticancer Activity: Targeting the Engines of Malignancy
The indazole core is a prominent feature in several FDA-approved kinase inhibitors, such as axitinib and pazopanib, highlighting its significance in oncology.[7] The introduction of a trifluoromethyl group has been explored as a strategy to discover novel and more potent anticancer agents.[8][9]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism by which trifluoromethyl-indazoles exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] Several studies have demonstrated that these compounds can target a range of kinases implicated in cancer, including:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR and EGFR, which are pivotal in tumor angiogenesis and metastasis.[1][7]
-
Non-Receptor Tyrosine Kinases: Including Bcr-Abl, a key driver in chronic myeloid leukemia.[1]
-
Serine/Threonine Kinases: Such as Aurora kinases, which are essential for mitotic progression.[7]
Beyond kinase inhibition, some trifluoromethyl-indazole derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, increasing reactive oxygen species (ROS) levels, and disrupting mitochondrial membrane potential.[10]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the position and nature of substituents on both the indazole ring and any appended aromatic moieties are critical for anticancer potency. For instance, the placement of fluorine or trifluoromethoxy groups on a phenyl ring attached to the indazole core has been shown to significantly influence the anti-proliferative activity against various cancer cell lines.[11]
Tabulated Anticancer Activity Data
| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives | A549 (Lung) | 0.010 - 12.8 | [8] |
| N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives | MCF7 (Breast) | 0.010 - 12.8 | [8] |
| N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives | A375 (Melanoma) | 0.010 - 12.8 | [8] |
| N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives | HT-29 (Colon) | 0.010 - 12.8 | [8] |
| 1H-indazole-3-amine Derivatives | K562 (Leukemia) | 5.15 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard method for assessing the in vitro cytotoxicity of trifluoromethyl-indazole compounds against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-indazole test compounds in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Logical Workflow for Anticancer Drug Discovery
Caption: Workflow for the discovery of trifluoromethyl-indazole anticancer agents.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Trifluoromethyl-indazoles have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.
Mechanism of Action: COX-2 and NF-κB Inhibition
The anti-inflammatory properties of these compounds are often attributed to their inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[12][13] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds may offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with a reduced risk of gastrointestinal side effects.[12]
Furthermore, some trifluoromethyl-indazoles have been shown to suppress the activation of the NF-κB signaling pathway.[12] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[12] Inhibition of NF-κB activation, therefore, represents a powerful strategy for controlling inflammation.
Signaling Pathway of NF-κB Inhibition
Caption: Inhibition of the NF-κB pathway by trifluoromethyl-indazoles.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, positive control, test compound groups). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test trifluoromethyl-indazole compound orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Carrageenan Injection: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vₜ).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vₜ - V₀.
Antimicrobial and Antiviral Activities
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethyl-substituted heterocyclic compounds, including indazoles, have demonstrated promising activity against a range of bacteria and fungi.[2][14][15][16][17]
Spectrum of Activity
Derivatives of trifluoromethyl-indazoles and related azoles have shown efficacy against:
-
Gram-Positive Bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[15]
-
Gram-Negative Bacteria: Some derivatives have shown activity against Escherichia coli.[14]
-
Fungi: Activity has been reported against species such as Candida albicans.[2]
-
Viruses: Trifluoromethyl-indole derivatives have been evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[18]
Tabulated Antimicrobial Activity Data
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazoles | S. aureus (MRSA) | 0.78 | [15] |
| N-(trifluoromethyl)phenyl pyrazoles | E. faecium | 0.78 | [15] |
| 4-Trifluoromethyl bithiazoles | S. pyogenes | 4 | [16] |
| 4-Trifluoromethyl bithiazoles | S. aureus | 16 | [16] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for quantifying the in vitro antimicrobial activity of a compound.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the target microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Medium Preparation: Prepare appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Serially dilute the trifluoromethyl-indazole compound in the medium across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe + medium) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration in a clear well.
Neurological Applications: Crossing the Blood-Brain Barrier
The ability of the trifluoromethyl group to enhance lipophilicity and blood-brain barrier penetration makes trifluoromethyl-indazoles attractive candidates for treating neurological disorders.[5]
Targeting Neurodegenerative Diseases
Research has highlighted the potential of these compounds in:
-
Parkinson's Disease (PD): Indazole derivatives have been developed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neuronal apoptosis in PD.[19] Selective JNK3 inhibitors have shown neuroprotective effects in both in vitro and in vivo models of the disease.[19]
-
Huntington's Disease (HD): Fused 3-hydroxy-3-trifluoromethylpyrazoles have been identified as inhibitors of mutant huntingtin (Htt) toxicity in cellular assays of HD.[20]
-
Alzheimer's Disease (AD) and other Neurological Disorders: The indazole scaffold is being explored for its ability to inhibit enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3), which are relevant targets in various neurological conditions.[21][22]
JNK3 Signaling in Parkinson's Disease
Caption: Inhibition of the JNK3 apoptotic pathway in Parkinson's disease.
Conclusion and Future Perspectives
The trifluoromethyl-indazole scaffold is a versatile and powerful platform for the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group consistently enhances the pharmacological properties of the indazole core, leading to potent compounds with diverse biological activities. The research highlighted in this guide demonstrates significant promise in oncology, inflammation, infectious diseases, and neurology.
Future efforts should focus on:
-
Lead Optimization: Further refining the structure of hit compounds to improve potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Rigorous evaluation of lead candidates in relevant animal models to establish their therapeutic potential and safety profiles.
The continued exploration of trifluoromethyl-indazoles will undoubtedly unlock new therapeutic opportunities and contribute to the development of next-generation medicines for a range of challenging diseases.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: From Classical Foundations to Modern Innovations
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives are integral to a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[2] The therapeutic relevance of this scaffold is exemplified by commercially successful drugs such as Niraparib, an anti-cancer agent, and Pazopanib, a tyrosine kinase inhibitor.[2][3]
The indazole core exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[2][3][4] The regioselective synthesis of substituted indazoles, therefore, is of paramount importance in the fields of drug discovery and development, as the precise placement of functional groups dictates the molecule's interaction with biological targets.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing substituted indazoles. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and rationale behind various experimental choices. Our discussion will span from classical, foundational methods to the latest advancements in transition-metal catalysis and photoredox chemistry, offering field-proven insights to navigate the complexities of indazole synthesis.
Part 1: Foundational Routes to the Indazole Core
The classical methods for indazole synthesis, while sometimes supplanted by more modern techniques, remain valuable for their simplicity and access to specific substitution patterns. These approaches typically involve the cyclization of appropriately substituted benzene derivatives.
The Jacobson Indazole Synthesis: A Classic Transformed
The Jacobson synthesis is a cornerstone method for preparing 1H-indazoles.[5] The traditional approach involves the diazotization of an N-acylated o-toluidine derivative, followed by intramolecular cyclization.[5]
Causality Behind the Method: The logic of this synthesis lies in the generation of a reactive diazonium salt ortho to a methyl group. The subsequent intramolecular cyclization is an electrophilic attack of the diazonium group onto the aromatic ring, facilitated by the proximity of the reacting moieties.
Experimental Protocol: Synthesis of Indazole from N-Nitroso-o-acetotoluidide [6]
-
Preparation of N-Nitroso-o-acetotoluidide:
-
Slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 ml of glacial acetic acid and 180 ml of acetic anhydride in a 750-ml two-necked flask.
-
Cool the mixture in an ice bath and introduce a stream of nitrous gases (generated from the action of nitric acid on sodium nitrite) while maintaining the temperature between +1° and +4°.
-
Once the nitrosation is complete (indicated by a persistent black-green color), pour the solution onto a mixture of 400 g of ice and 200 ml of ice water.
-
Extract the separated oil with benzene, wash the extract with ice water, and then with a small amount of methanol.
-
-
Cyclization to Indazole:
-
Add the benzene solution of N-nitroso-o-acetotoluidide to a solution of 22 g of sodium methoxide in 250 ml of methanol in a 2-l. three-necked flask at 30-35°.
-
After the exothermic reaction subsides, allow the mixture to stand at room temperature for 12 hours.
-
Remove the benzene and methanol by distillation, and distill the residue under reduced pressure to obtain indazole.
-
Synthesis from o-Substituted Anilines and Related Precursors
A variety of ortho-substituted anilines serve as versatile starting materials for indazole synthesis. For instance, o-alkynylanilines can undergo diazotization followed by cyclization to yield 3-substituted 1H-indazoles.[7] This approach leverages the reactivity of the diazonium group with the adjacent alkyne functionality.
Part 2: The Ascendancy of Transition-Metal Catalysis in Indazole Synthesis
Modern synthetic organic chemistry has been revolutionized by transition-metal catalysis, and the synthesis of indazoles is no exception. These methods offer unparalleled efficiency, regioselectivity, and functional group tolerance.[8][9][10][11]
Rhodium/Copper-Catalyzed C-H Activation and Annulation
A powerful strategy for the regioselective synthesis of substituted 1H-indazoles involves the Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation.[12] This approach has emerged as a favorable tool for constructing functionalized indazole derivatives.[12]
Mechanistic Rationale: The reaction of imidates with nitrosobenzenes, catalyzed by a rhodium/copper system, proceeds through a C-H activation step to form a five-membered rhodacycle intermediate.[12] Subsequent coordination and insertion lead to a seven-membered rhodacycle, which then undergoes reductive elimination and tautomerization to afford the 1H-indazole product.[12]
Experimental Protocol: Rh(III)/Cu(II)-Catalyzed Synthesis of 3-Phenyl-1H-indazole (Representative)
-
Reaction Setup:
-
To a screw-capped vial, add the arylhydrazone substrate (1.0 equiv), [RhCp*Cl2]2 (2.5 mol%), and Cu(OAc)2 (2.0 equiv).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
-
Reaction Execution:
-
Stir the mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 3-substituted 1H-indazole.
-
Table 1: Comparison of Transition-Metal Catalyzed Indazole Syntheses
| Catalyst System | Starting Materials | Key Transformation | Typical Yields | Reference |
| Rh(III)/Cu(II) | Imidates and Nitrosobenzenes | C-H Activation/Annulation | Good to Excellent | [12] |
| Pd(OAc)2 | Pyrazoles and Internal Alkynes | Oxidative Benzannulation | Moderate to Good | [2] |
| Co(III) | Azobenzenes and Aldehydes | C-H Bond Functionalization/Cyclization | Good | [13] |
| Ag(I) | Arylhydrazones | Intramolecular Oxidative C-H Amination | Good |
Visualization of Rh(III)/Cu(II)-Catalyzed C-H Activation Pathway
Caption: Rh(III)/Cu(II)-catalyzed C-H activation pathway for 1H-indazole synthesis.
Part 3: [3+2] Cycloaddition and Annulation Strategies
[3+2] cycloaddition reactions provide an elegant and efficient means of constructing the five-membered pyrazole ring of the indazole system. The use of arynes as reactive intermediates is a particularly noteworthy approach.
Aryne-Based [3+2] Annulation with Hydrazones
The 1H-indazole skeleton can be constructed through a [3+2] annulation of arynes with hydrazones.[14][15] This method is versatile, allowing for the use of both N-tosylhydrazones and N-aryl/alkylhydrazones under different reaction conditions to afford a variety of indazoles.[14][15]
Mechanistic Insight: The reaction of N-tosylhydrazones with arynes can proceed via in situ generated diazo compounds, which then undergo a 1,3-dipolar cycloaddition with the aryne.[16] Alternatively, an annulation/elimination pathway can also lead to the 3-substituted indazole product.[14][15] When N-aryl/alkylhydrazones are used, the reaction likely proceeds through an annulation/oxidation process to yield 1,3-disubstituted indazoles.[14][15]
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-1H-indazole from an Aryne and a Hydrazone [15]
-
Reaction Setup:
-
To a solution of the corresponding hydrazone (1.2 equiv) in anhydrous acetonitrile, add CsF (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Aryne Precursor Addition:
-
Add a solution of the o-(trimethylsilyl)aryl triflate (1.0 equiv) in anhydrous acetonitrile dropwise over 20 minutes.
-
-
Reaction Execution and Workup:
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.
-
Sydnone-Aryne [3+2] Cycloaddition for 2H-Indazoles
A rapid and efficient synthesis of 2H-indazoles has been developed involving the [3+2] dipolar cycloaddition of arynes and sydnones.[1][17][18] This process proceeds under mild reaction conditions and provides good to excellent yields, with the notable advantage of selectively producing the 2H-indazole isomer.[1][17]
The "Why" of this Approach: Sydnones are stable, isolable cyclic 1,3-dipoles. Their reaction with arynes leads to an unstable bicyclic adduct that readily undergoes a retro-[4+2] cycloaddition, extruding a molecule of CO2 to form the aromatic 2H-indazole ring.[1] This decarboxylation step is the thermodynamic driving force for the reaction.
Visualization of Sydnone-Aryne [3+2] Cycloaddition
Caption: Sydnone-aryne [3+2] cycloaddition for the synthesis of 2H-indazoles.
Part 4: Specialized and Emerging Methodologies
Beyond the more general strategies, several specialized and emerging methods offer unique advantages for the synthesis of substituted indazoles.
The Davis-Beirut Reaction for 2H-Indazoles
The Davis-Beirut reaction is a notable method for the synthesis of 2H-indazoles and indazolones.[19] It involves an N-N bond-forming heterocyclization that can be performed under both acidic and basic conditions, using inexpensive starting materials without the need for toxic metals.[20] The reaction typically proceeds from an o-nitrosobenzaldehyde and a primary amine.[20]
Core Principle: The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N-N bond-forming heterocyclization.[20] This robust reaction can be leveraged for the synthesis of a diverse range of 2H-indazoles.[21][22]
The Dawn of Photoredox Catalysis in Indazole Synthesis
Visible-light photoredox catalysis has recently emerged as a powerful tool in organic synthesis, and its application to indazole formation is a promising new frontier.[23][24][25] This methodology allows for novel bond formations under mild conditions. For instance, the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines has been achieved using a ruthenium-based photocatalyst.[23][24] This reaction involves a novel intramolecular formation of the N-N bond of the indazole ring.[23][24]
Why it Matters: Photoredox catalysis offers a green and sustainable alternative to traditional methods that may require harsh reagents or high temperatures. The ability to use visible light as a traceless reagent opens up new avenues for the construction of complex heterocyclic systems.
Part 5: Regioselective Functionalization of the Indazole Scaffold
In addition to constructing the indazole core, the regioselective functionalization of a pre-existing indazole ring is a critical aspect of developing new drug candidates. The two nitrogen atoms of the pyrazole ring present a challenge in achieving regioselectivity during N-alkylation.
Controlling N-1 versus N-2 Alkylation
The development of regioselective protocols for the N-alkylation of indazoles is an active area of research. The outcome of these reactions is often influenced by the choice of base, solvent, and the nature of the substituents on the indazole ring.[26] For example, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for N-1 selective indazole alkylation.[26] Conversely, the presence of electron-withdrawing groups at the C-7 position can confer excellent N-2 regioselectivity.[26]
Conclusion
The synthesis of substituted indazoles is a rich and evolving field, driven by the immense therapeutic potential of this heterocyclic scaffold. From the time-honored Jacobson synthesis to the cutting-edge applications of transition-metal catalysis and photoredox chemistry, the synthetic chemist's toolbox for accessing these valuable molecules has never been more diverse. A thorough understanding of the underlying reaction mechanisms and the factors governing regioselectivity is crucial for the rational design and efficient synthesis of novel indazole-based drug candidates. This guide has sought to provide not just the "how," but also the "why," empowering researchers to make informed decisions in their synthetic endeavors and to continue pushing the boundaries of what is possible in the pursuit of new medicines.
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exploring the chemical space of halogenated indazoles
An In-Depth Technical Guide to the Chemical Space of Halogenated Indazoles for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] The strategic introduction of halogen atoms onto this core is a powerful and widely used strategy to modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.[3][4] This guide provides an in-depth exploration of the chemical space of halogenated indazoles, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind regioselective synthetic strategies, the profound impact of halogenation on molecular properties and biological interactions—with a special focus on the modern concept of halogen bonding—and the practical application of these principles in structure-activity relationship (SAR) studies. This document serves as a technical resource, blending foundational principles with field-proven insights to empower the rational design of next-generation indazole-based therapeutics.
The Indazole Core: A Landscape of Reactivity
The indazole ring is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. Its reactivity towards electrophilic substitution is governed by the electron-donating nature of the pyrazole nitrogens, which activates the fused benzene ring. However, the precise location of substitution is highly dependent on the reaction conditions and, crucially, the substitution pattern on the pyrazole nitrogen (N1 vs. N2).
-
1H-Indazoles: These are the more thermodynamically stable tautomers.[5] The primary sites for electrophilic attack are typically the C3, C5, and C7 positions. C3 functionalization is common due to the acidity of the C3-H bond under certain conditions.
-
2H-Indazoles: In this isomeric form, the electronic landscape shifts. Direct C-H halogenation often occurs with high regioselectivity at the C3 and C7 positions, driven by the directing influence of the N2 substituent.[6][7][8]
Understanding this intrinsic reactivity is the first step in designing a logical synthetic plan. The choice of starting material (e.g., a 1H- vs. 2H-indazole) and the desired halogenation site dictates the entire experimental approach.
Synthetic Strategies for Regioselective Halogenation
Achieving predictable and high-yielding halogenation of the indazole core is paramount. Methodologies range from classical electrophilic aromatic substitution to modern, highly selective protocols. The choice of method is a causal one, depending on the desired regiochemistry, substrate tolerance, and scalability.
Electrophilic Halogenation: The Workhorse Approach
Direct electrophilic halogenation is the most common method for introducing halogens onto the indazole scaffold. The key to success lies in controlling the regioselectivity by carefully selecting the halogenating agent, solvent, and temperature.
-
N-Halosuccinimides (NCS, NBS, NIS): These reagents are favored for their ease of handling and milder reaction conditions compared to diatomic halogens. N-Bromosuccinimide (NBS) is particularly effective for regioselective bromination at the C3 position.[9] Recent metal-free approaches have demonstrated that by fine-tuning the reaction conditions (e.g., solvent and temperature), one can selectively achieve mono-, di-, or even hetero-halogenation on 2H-indazoles.[6][7][10] For instance, using NBS in ethanol can favor C3 mono-bromination, while switching the solvent to water at a higher temperature can promote di-bromination at the C3 and C7 positions.[6][10]
-
Diatomic Halogens (Br₂, I₂): While effective, the use of elemental bromine (Br₂) can lead to poor selectivity and the formation of polyhalogenated mixtures, in addition to being environmentally hazardous.[7] Iodination is often performed using I₂ under basic conditions (e.g., KOH in DMF), which facilitates the formation of 3-iodoindazoles, valuable precursors for cross-coupling reactions.
The following diagram illustrates a typical decision-making workflow for the regioselective halogenation of a 2H-indazole.
Protocol: Metal-Free Regioselective C3-Bromination of 2-Phenyl-2H-indazole
This protocol describes a robust, high-yield, and environmentally friendly method for the selective mono-bromination of a model 2H-indazole.[6][8][10]
Materials:
-
2-Phenyl-2H-indazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0-1.1 equiv)
-
Ethanol (EtOH), reagent grade
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add 2-phenyl-2H-indazole and ethanol. Stir at room temperature until the solid is fully dissolved.
-
Add N-bromosuccinimide (NBS) to the solution in one portion.
-
Heat the reaction mixture to 50-60 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.
Self-Validation: The high regioselectivity of this reaction is a key validation point. Characterization by ¹H NMR should show the disappearance of the C3-H proton signal and a downfield shift of the remaining aromatic protons. Mass spectrometry will confirm the incorporation of a single bromine atom (characteristic isotopic pattern). The reported yields for this type of transformation are often excellent, typically exceeding 90%.[6][10]
| Method | Reagent(s) | Typical Position(s) | Yield Range | Key Advantage | Reference |
| Electrophilic Bromination (Mono) | NBS | C3 (on 2H-indazole) | 90-97% | High selectivity, mild conditions | [6] |
| Electrophilic Bromination (Di) | NBS (excess) | C3, C7 | 64-70% | Access to polyhalogenated scaffolds | [7] |
| Electrophilic Chlorination | NCS | C3 | ~95% | Efficient access to chlorinated analogues | [7] |
| Electrophilic Iodination | I₂, KOH | C3 | Good-Quant. | Precursor for cross-coupling | |
| Ultrasound-Assisted Bromination | DBDMH | C3 | Good-Exc. | Rapid reaction times (e.g., 30 min) | |
| Electrochemical Halogenation | NaX (X=Cl, Br) | C3 | Mod-Exc. | Metal-free, avoids chemical oxidants |
The Role of Halogens in Drug Design: Beyond Simple Substitution
Incorporating a halogen is not merely a steric modification; it is a strategic decision that profoundly alters a molecule's electronic and pharmacokinetic profile.
Modulating Physicochemical Properties
Halogenation is a primary tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[11]
-
Lipophilicity: Halogens are lipophilic and their introduction generally increases a molecule's logP.[3] This can enhance membrane permeability and improve bioavailability, but must be carefully balanced to avoid poor aqueous solubility.[11][12]
-
Metabolic Stability: The introduction of a halogen, particularly fluorine, at a metabolically vulnerable position can block enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[3][12]
-
Acidity/Basicity (pKa): As highly electronegative atoms, halogens can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state, solubility, and target engagement at physiological pH.
Halogen Bonding: A Key Non-Covalent Interaction
Once viewed simply as hydrophobic fillers, heavier halogens (Cl, Br, I) are now recognized as powerful directional binding partners through an interaction known as halogen bonding (XB).[13][14] This occurs because of an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the "σ-hole") along the axis of the C-X bond.[14] This electropositive region can interact favorably with a Lewis base (an electron donor), such as a carbonyl oxygen or a nitrogen atom on a protein backbone.[13]
The strength of this interaction increases down the group (Cl < Br < I) and is comparable to a conventional hydrogen bond, providing a significant contribution to binding affinity and specificity.[12]
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Methodological & Application
Application Notes & Protocols: Site-Selective Suzuki Coupling Reactions Using 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic use of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the principles of site-selectivity, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to enable the sequential or targeted synthesis of 3,4-disubstituted indazole derivatives. These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds.
Introduction: The Strategic Value of Trifluoromethylated Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[3] The highly electronegative CF3 group can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate pKa, thereby improving oral bioavailability and target binding affinity.[4][5]
This compound is a versatile building block designed for the strategic elaboration of the indazole core. Its dihalogenated nature at the C-3 and C-4 positions, combined with the influential CF3 group at C-6, offers multiple vectors for diversification, making it an exceptionally valuable intermediate in the synthesis of novel compound libraries for drug discovery.[6][7]
The Suzuki-Miyaura Reaction: A Mechanistic Cornerstone
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or its ester.[8][9] The reaction proceeds through a well-defined catalytic cycle, which is essential for understanding and troubleshooting the protocols described herein.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R-X) of the indazole, forming a Pd(II) intermediate.[10][11]
-
Transmetalation: The organic group from the activated organoboron species (R'-B(OR)3-) is transferred to the Pd(II) complex, displacing the halide.[8][12]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Principle of Site-Selectivity: C-I vs. C-Br Reactivity
The key to strategically functionalizing this compound lies in the differential reactivity of the two halogen substituents. The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium catalyst to the carbon-halogen bond.[10] The reactivity order for this step is well-established and follows the trend of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl .[10][13]
This reactivity difference allows for a high degree of site-selectivity:
-
C-3 Position (Iodo): The C-I bond is weaker and more readily undergoes oxidative addition. Therefore, milder reaction conditions (lower temperatures, less active catalysts) will preferentially favor Suzuki coupling at the C-3 position.[14]
-
C-4 Position (Bromo): The C-Br bond is stronger and requires more forcing conditions (higher temperatures, more electron-rich and bulky phosphine ligands) to react.[15] This allows for a second coupling event after the C-3 position has been functionalized.
Figure 2: Workflow for site-selective Suzuki coupling of the title compound.
Protocol 1: Selective Suzuki Coupling at the C-3 (Iodo) Position
This protocol is optimized for the selective arylation/heteroarylation of the more reactive C-3 iodo position while preserving the C-4 bromo substituent for subsequent transformations.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v) or DMF
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Sparge the resulting slurry with the inert gas for an additional 10 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.05 eq) in one portion. Immediately reseal the vessel and purge with inert gas for another 2 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 85-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-bromo-3-aryl-6-(trifluoromethyl)-1H-indazole product.
Protocol 2: Suzuki Coupling at the C-4 (Bromo) Position
This protocol is designed for coupling at the less reactive C-4 bromo position. It can be applied to the product from Protocol 1 for a sequential, di-different functionalization or used under more forcing conditions for a one-pot, exhaustive diarylation if the same boronic acid is desired at both positions.
Materials:
-
4-Bromo-3-aryl-6-(trifluoromethyl)-1H-indazole (from Protocol 1) (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 2.0 eq)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 - 0.10 eq) or a catalyst system with a bulky, electron-rich ligand like XPhos.[16][17]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent System: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology:
-
Vessel Preparation: Follow step 1 from Protocol 1, using the 4-bromo-3-aryl-indazole as the starting material and a stronger base like Cesium Carbonate (2.5 eq).
-
Inert Atmosphere & Solvent Addition: Follow steps 2-4 from Protocol 1.
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst (0.08 eq). The use of a more robust catalyst is necessary to facilitate the oxidative addition into the stronger C-Br bond.[14][16]
-
Reaction: Place the sealed vessel in a preheated oil bath at a higher temperature, typically 100-120 °C. Microwave irradiation can also be effective in driving this transformation to completion.[18][19] Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1 to isolate the final 3,4-diaryl-6-(trifluoromethyl)-1H-indazole product.
Data Summary: Recommended Reaction Conditions
| Parameter | C-3 (Iodo) Selective Coupling | C-4 (Bromo) Coupling | Rationale for Choice |
| Substrate | 4-Bromo-3-iodo-indazole | 4-Bromo-3-aryl-indazole | Sequential functionalization. |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf), XPhos G2 | Pd(PPh₃)₄ is sufficient for the reactive C-I bond. More robust, electron-rich ligands are needed for the C-Br bond.[14][16] |
| Base | Na₂CO₃, K₂CO₃ | Cs₂CO₃, K₃PO₄ | Milder bases are effective for the first coupling. Stronger bases can accelerate the more difficult C-Br coupling and transmetalation.[11] |
| Solvent | Dioxane/H₂O, DMF | Dioxane/H₂O, Toluene | Standard solvents are effective; choice may depend on substrate solubility. |
| Temperature | 80 - 90 °C | 100 - 120 °C (or MW) | Lower temperature ensures selectivity for the C-I bond. Higher energy is required to cleave the stronger C-Br bond. |
| Typical Yields | 70 - 95% | 50 - 85% | The second coupling is often more challenging, leading to slightly lower yields. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble reagents. | Ensure rigorous degassing. Increase temperature in 10 °C increments. Screen alternative solvents (e.g., DMF, Toluene). |
| Dehalogenation | Presence of protic sources; Unstable boronic acid. | Use thoroughly dried solvents. Use a boronate ester instead of a boronic acid. Consider a different base (e.g., K₃PO₄).[20] |
| Poor Selectivity | Reaction temperature is too high for C-3 coupling; Catalyst is too active. | For C-3 selectivity, strictly maintain temperature < 90 °C. Use a less active catalyst if needed. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; High catalyst loading. | Improve degassing procedure. Reduce catalyst loading to the recommended range (3-5 mol%). |
Conclusion
This compound is a powerful and strategically designed building block for medicinal chemistry. By carefully controlling reaction conditions based on the principles of differential halogen reactivity in the Suzuki-Miyaura coupling, researchers can achieve highly selective and sequential C-C bond formations. The protocols outlined in this document provide a robust framework for accessing novel 3-aryl, 4-aryl, and 3,4-diaryl indazole derivatives, thereby accelerating the discovery of next-generation therapeutics.
References
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Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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He, X., et al. Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]
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Ben-Yahia, A., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
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Billingsley, K. L., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
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Tully, D. C., et al. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. ACS Publications. [Link]
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Rooney, L., et al. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Novartis OAK. [Link]
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Herrera-Mayorga, A. D., et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. NIH. [Link]
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Ferreira, R. J., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
Hudson, A. S., et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Jedinak, L., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
- Roughley, S. D., & Jordan, A. M. The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books.
-
Talukdar, A., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Jedinak, L., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Sołoducho, J., et al. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. ResearchGate. [Link]
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Tomanová, P., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Al-Ostath, A., et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH. [Link]
-
Herrera-Mayorga, A. D., et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
-
Wang, Y., et al. Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Scribd. [Link]
-
Al-Ghorbani, M., et al. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Boucetta, T., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
Chen, Y., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Daoui, O., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Discovery, optimization, and biological evaluation of 5-(2- (trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - OAK Open Access Archive [oak.novartis.com]
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- 16. books.rsc.org [books.rsc.org]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chemoselective Sonogashira Cross-Coupling of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is conducted under mild conditions, tolerates a wide array of functional groups, and has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]
This guide focuses on a particularly valuable substrate: 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole . This molecule is of significant interest to drug discovery professionals due to its trifluoromethyl-substituted indazole core, a privileged scaffold in medicinal chemistry.[5][6] The key structural feature is the presence of two distinct halogen atoms at the C3 and C4 positions. The well-established reactivity difference between aryl iodides and aryl bromides in palladium-catalyzed reactions (I > Br) allows for a highly chemoselective Sonogashira coupling.[7][8][9] This application note provides a detailed exploration of the mechanistic principles, strategic considerations, and step-by-step protocols for selectively functionalizing the C3-iodo position while preserving the C4-bromo site for subsequent transformations.
Part 1: Mechanistic Principles & Strategic Considerations
The Sonogashira Catalytic Cycle
The classical Sonogashira reaction operates through a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (in this case, the C-I bond of the indazole) to a coordinatively unsaturated Pd(0) species. This forms a Pd(II) intermediate.
-
Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is the key "activated" alkyne.
-
Transmetalation : The copper acetylide transfers its alkyne group to the Pd(II) complex. This is often the rate-determining step of the overall process.[10][12]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the aryl-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]
Role of Key Reagents
-
Palladium Catalyst : Pre-catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common choices. [10]The active Pd(0) species is generated in situ. The phosphine ligands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, often leading to more efficient catalysis. [13]* Copper(I) Co-catalyst : Typically, copper(I) iodide (CuI) is used. Its primary role is to activate the alkyne by forming the copper acetylide, which dramatically accelerates the transmetalation step. [1][14]However, the presence of copper can also promote the undesired homocoupling of the alkyne (Glaser coupling). [15]In cases where this side reaction is problematic, a copper-free protocol is recommended.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen iodide (HI) generated during the reaction. [1]* Solvent : Anhydrous polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically used to ensure solubility of all components.
Part 2: Experimental Design & Optimization
A successful Sonogashira coupling requires careful control over several parameters. The following workflow and table provide a guide for designing and optimizing the reaction for the target substrate.
Table 1: Parameter Optimization
| Parameter | Typical Range | Rationale & Field Insights |
| Pd Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive alkynes or to increase reaction speed. Start with 2-3 mol%. |
| CuI Co-catalyst Loading | 2 - 10 mol% | Typically double the palladium loading. If significant homocoupling is observed, reduce or eliminate CuI entirely. |
| Ligand | PPh₃, XPhos, etc. | PPh₃ is standard. For challenging couplings, bulkier, electron-rich biarylphosphine ligands like XPhos can improve yields. [16] |
| Base | Et₃N, DIPEA | 2 - 3 equivalents. Et₃N often works well. The more sterically hindered DIPEA can be beneficial if the substrate is base-sensitive. |
| Solvent | DMF, THF, MeCN | Must be anhydrous. DMF is an excellent choice for solubility but can be difficult to remove. THF is a good starting point. |
| Temperature | 25 °C - 80 °C | Start at room temperature. The C-I bond is highly reactive and often does not require high heat. [7]Gentle warming (40-50 °C) can be used to push sluggish reactions to completion. |
| Alkyne Equivalents | 1.1 - 1.5 eq. | A slight excess of the alkyne is used to ensure full consumption of the more valuable indazole starting material. |
Part 3: Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is optimized for the selective coupling at the C3-iodo position.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq., 3 mol%)
-
Copper(I) iodide [CuI] (0.06 eq., 6 mol%)
-
Triethylamine [Et₃N] (3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon gas three times to establish an inert atmosphere.
-
Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Add triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-Bromo-3-(alkynyl)-6-(trifluoromethyl)-1H-indazole.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to minimize the formation of alkyne homodimers (Glaser product).
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq., 4 mol%)
-
Cesium Carbonate [Cs₂CO₃] (2.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk tube.
-
Remove the tube from the glovebox, and add the this compound.
-
Evacuate and backfill the tube with argon gas three times.
-
Add anhydrous acetonitrile via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at 40-60 °C. The higher temperature is often required to facilitate the copper-free mechanism. [17]6. Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 4: Characterization & Troubleshooting
Expected Outcome: The primary product will be the C3-alkynylated indazole, with the C4-bromo position intact, ready for subsequent functionalization.
Characterization:
-
¹H and ¹⁹F NMR: Will confirm the incorporation of the alkyne and the retention of the trifluoromethyl group and the aromatic protons.
-
¹³C NMR: Will show the appearance of the two new alkyne carbons (C≡C).
-
High-Resolution Mass Spectrometry (HRMS): Will confirm the exact mass and molecular formula of the product.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd not reduced to Pd(0)).2. Insufficiently anhydrous conditions.3. Reaction temperature too low. | 1. Use a different Pd source (e.g., Pd(PPh₃)₄) or add a reducing agent.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Gradually increase temperature to 40-60 °C. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction vessel.2. High concentration of copper co-catalyst. | 1. Thoroughly degas the reaction mixture before adding reagents.2. Reduce the amount of CuI or switch to the copper-free protocol. [15] |
| Starting Material Decomposition | 1. Reaction temperature is too high.2. Base is too reactive or nucleophilic. | 1. Run the reaction at room temperature.2. Switch to a more hindered base like DIPEA. |
| Formation of Debrominated Product | Palladium-catalyzed hydrodebromination. | Ensure a strictly inert atmosphere. This is less common at the more robust C-Br position but can occur under harsh conditions. |
Conclusion
The chemoselective Sonogashira cross-coupling of this compound is a highly efficient and strategic method for the synthesis of complex, functionalized indazole derivatives. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, researchers can selectively introduce an alkyne moiety at the C3 position. This preserves the C4-bromo position as a versatile handle for subsequent palladium-catalyzed reactions, opening a pathway to a diverse library of novel compounds for drug discovery and materials science. The protocols provided herein offer robust starting points for both copper-cocatalyzed and copper-free conditions, enabling researchers to tailor the reaction to their specific synthetic needs.
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-
Wikipedia. Sonogashira coupling. [Link]
-
Yan, F., Zhang, X., Li, D., Zhu, N., & Bao, H. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]
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Banu, B. R., & P, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Yan, F., Zhang, X., Li, D., Zhu, N., & Bao, H. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
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Hikem-Oukacha, D., et al. (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [Link]
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Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]
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Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
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Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
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Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]
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Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Semantic Scholar. [Link]
-
Hikem-Oukacha, D., et al. (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2014). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC. [Link]
-
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Neri, D., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. PolyU Scholars Hub. [Link]
-
Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organ, M. G., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]
-
ResearchGate. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]
-
Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. [Link]
-
D’hooghe, M., et al. (2009). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synfacts. [Link]
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Jayasree, P. K., & Nampothiri, M. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2024). The Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
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The Synthetic Chemist. (2020). Sonogashira Coupling. YouTube. [Link]
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ResearchGate. (2020). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
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Wang, X., et al. (2023). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]
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El-Faham, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
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ResearchGate. (2009). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Kinase Inhibitors from Haloindazoles
Introduction: The Indazole Scaffold and the Power of Palladium Catalysis
The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[5] Several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (VEGFR/PDGFR inhibitor), and Ceritinib (ALK inhibitor), feature the indazole moiety, a testament to its favorable properties for binding within the ATP pocket of various kinases.[1][6][7]
The synthetic challenge lies in the efficient and regioselective functionalization of the indazole core to build molecular diversity and optimize pharmacological properties. Haloindazoles, particularly bromo- and iodoindazoles, serve as exceptionally versatile synthons for this purpose. Palladium-catalyzed cross-coupling reactions provide a powerful and precise toolkit for transforming these simple precursors into complex, high-value drug candidates.[8][9] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the strategic formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, making them indispensable in drug discovery and development.[10][11][12]
This guide provides an in-depth exploration of the chemistry behind these transformations, detailed experimental protocols, and field-proven insights for troubleshooting and optimization, aimed at researchers, scientists, and drug development professionals.
Part 1: The Chemistry of Palladium-Catalyzed Cross-Coupling
The remarkable efficacy of palladium-catalyzed reactions stems from a fundamental catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to rational protocol design and troubleshooting.
The General Pd(0)/Pd(II) Catalytic Cycle
The cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active, low-coordinate Pd(0) species reacts with the haloindazole (Ar-X), breaking the carbon-halogen bond and inserting itself to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic fragments.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: General Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling.
Key Cross-Coupling Strategies for Haloindazoles
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This is arguably the most widely used method for creating C(sp²)–C(sp²) bonds.[13] It couples a haloindazole with an organoboron reagent (boronic acid or ester) in the presence of a base. The base is crucial for activating the boronic acid to facilitate transmetalation.[14] This reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a bond between a haloindazole and an amine, a critical step for installing functionalities that often serve as key hydrogen bond donors or acceptors in kinase binding.[11] The reaction requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base like sodium tert-butoxide.[15]
-
Sonogashira Coupling (C-C Triple Bond Formation): This reaction couples a haloindazole with a terminal alkyne.[16] It uniquely employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[17] The resulting alkynylindazoles can be potent inhibitors themselves or serve as versatile intermediates for further transformations.[12][18]
-
Heck Reaction (Alkene C-C Bond Formation): Used to couple a haloindazole with an alkene, this reaction is a key step in the industrial synthesis of Axitinib.[19][20][21] The mechanism differs slightly as it involves migratory insertion of the olefin followed by a β-hydride elimination step to form the product and regenerate the catalyst.[22]
Part 2: Experimental Protocols & Case Study
The following protocols are designed to be robust and adaptable. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium-catalyzed reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloindazole
This protocol describes the synthesis of a 3-aryl-1H-indazole, a common core in many kinase inhibitors.[8][23]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| 3-Iodo-1H-indazole | Starting Material | Sigma-Aldrich |
| Arylboronic acid (e.g., 4-methoxyphenylboronic acid) | Coupling Partner | Combi-Blocks |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Palladium Catalyst | Strem Chemicals |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | Fisher Scientific |
| 1,4-Dioxane, anhydrous | Solvent | Acros Organics |
| Deionized Water | Co-solvent | - |
| Ethyl Acetate, HPLC Grade | Extraction Solvent | VWR |
| Brine (Saturated NaCl solution) | Aqueous Wash | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |
| Silica Gel (230-400 mesh) | Chromatography Stationary Phase | SiliCycle |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Inerting: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent should be degassed beforehand by sparging with inert gas for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting haloindazole is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1H-indazole.
Case Study: Key Palladium-Catalyzed Steps in the Synthesis of Axitinib
Axitinib (Inlyta®) is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[6] Its manufacturing process provides an excellent real-world example of leveraging palladium catalysis.[19][20] The synthesis involves a Heck reaction to form a key C-C bond and a Migita C-S coupling to install the side chain.
Caption: Simplified workflow for the synthesis of Axitinib.
Protocol Insight: The Heck Reaction for Axitinib
In the industrial synthesis, a key challenge was preventing side reactions. Researchers found that in situ acylation of the iodoindazole starting material facilitated the oxidative addition step and blocked conjugate addition of the indazole NH to the vinylpyridine, a major impurity pathway.[19]
-
Key Reagents: 6-amino-3-iodo-1H-indazole, 2-vinylpyridine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., a hindered amine).
-
Critical Causality: The choice of a mild base and careful control of reaction headspace inertion were found to be critical to prevent the formation of a disulfide contaminant that inhibited the palladium catalyst.[19][20] This highlights how process optimization goes beyond simply mixing reagents and requires a deep understanding of potential catalyst deactivation pathways.
Protocol Insight: The C-S Coupling for Axitinib
The second key step involves coupling the vinyl-indazole intermediate with N-methyl-2-mercaptobenzamide. This is a C-S bond-forming reaction mechanistically related to Buchwald-Hartwig amination.
-
Key Reagents: The vinyl-indazole intermediate, N-methyl-2-mercaptobenzamide, a palladium catalyst, a suitable ligand, and a base.
-
Critical Causality: Optimization of this step focused on minimizing impurities through careful selection of the catalyst, ligand, and reaction conditions to ensure high conversion and selectivity, which is essential for an efficient final isolation of the active pharmaceutical ingredient (API).[20][24]
Part 3: Field-Proven Insights & Troubleshooting
Even with robust protocols, challenges can arise. Below is a summary of common issues and expert recommendations.
Troubleshooting Guide for Palladium-Catalyzed Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Impure starting materials (e.g., catalyst poisons).3. Incorrect base or solvent.4. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[25]2. Purify starting materials (recrystallize, re-distill).3. Screen different bases/solvents; water can be crucial for some inorganic bases.[25]4. Incrementally increase temperature. |
| Side Reactions (e.g., Homocoupling) | 1. (Suzuki) Premature transmetalation or side reactions of the boronic acid.2. (General) Reaction run for too long after completion. | 1. Use boronic esters instead of acids; add boronic acid slowly.2. Monitor the reaction closely by TLC/LC-MS and stop it upon completion of the desired transformation. |
| Low Yield after Workup | 1. Product is water-soluble.2. Product degradation on silica gel.3. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction; use different organic solvents (e.g., DCM, THF).2. Deactivate silica gel with triethylamine; consider alternative purification like reverse-phase chromatography.3. Filter the mixture through a pad of Celite. |
| Difficulty Removing Palladium | Residual palladium complexes are soluble in the product/solvent system. | 1. Metal Scavenging: After initial purification, treat the product solution with a scavenger resin (e.g., SiliaMetS Thiol) or a precipitating agent like trimercaptotriazine (TMT).[26][27][28]2. Recrystallization: Often highly effective for removing trace metals from crystalline solids.[26] |
Best Practices for Scientific Integrity
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Always use high-purity inert gas (Argon is preferred due to its density) and degas all solvents thoroughly.
-
Ligand Choice Matters: For challenging couplings (e.g., with sterically hindered substrates or electron-rich amines), bulky, electron-rich biarylphosphine ligands (e.g., the "Phos" family ligands) are often required to promote efficient reductive elimination.[15][29]
-
Palladium Removal is Critical: For any compound intended for biological screening, residual palladium must be removed. Palladium is a known catalyst for many biological processes and can lead to false positives or assay interference.[28] A final scavenging step is highly recommended.[28][30]
Part 4: Biological Context and Visualization
To appreciate the significance of these synthetic endeavors, it is crucial to understand the biological pathways they target. Axitinib, for example, targets VEGFR, a key receptor in angiogenesis—the formation of new blood vessels that tumors require to grow.
Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.
By blocking the ATP binding site of VEGFR, Axitinib prevents the downstream signaling cascade that leads to angiogenesis, thereby starving the tumor of its blood supply. The palladium-catalyzed methods described herein are what make the construction of such precise molecular tools possible.
References
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Ghuge, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link][1][3]
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Chekal, B. P., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development. [Link][20]
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ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link][2]
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Ghuge, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link][3]
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Gherman, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link][32]
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ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link][10]
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National Library of Medicine. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PubMed Central. [Link][28]
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Google Patents. (2016). Process for preparation of ceritinib. Google Patents. [33]
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Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts. [Link][34]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link][23]
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Gopi, B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link][8]
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Semantic Scholar. (2016). Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar. [Link][35]
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Jiang, D., et al. (2004). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [Link][11]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link][16]
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PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link][36]
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El-Ghanam, A. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link][13]
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National Library of Medicine. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link][37]
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Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link][9]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link][22]
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Semantic Scholar. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link][12]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link][17]
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DSpace@MIT. (2017). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link][15]
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ResearchGate. (2017). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link][38]
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ResearchGate. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link][18]
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National Library of Medicine. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central. [Link][4]
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Application Note & Protocol: Synthesis of 4-Aryl-3-iodo-6-(trifluoromethyl)-1H-indazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-part protocol for the synthesis of 4-aryl-3-iodo-6-(trifluoromethyl)-1H-indazoles, a class of compounds with significant potential in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its strategic functionalization is key to developing novel therapeutics.[1] The incorporation of a trifluoromethyl group at the C6 position enhances metabolic stability and binding affinity, while the C3-iodo substituent serves as a crucial synthetic handle for further diversification via cross-coupling reactions.[2] The C4-aryl moiety is a common feature in potent kinase inhibitors and other biologically active molecules. This protocol first details the robust synthesis of the key intermediate, 3-iodo-6-(trifluoromethyl)-1H-indazole, followed by a state-of-the-art palladium-catalyzed direct C-H arylation at the C4 position. We provide in-depth explanations for experimental choices, safety precautions, and a versatile framework for accessing a library of C4-arylated indazole derivatives.
Introduction
The 1H-indazole core is a bioisostere of indole and is present in numerous FDA-approved drugs, including the anti-cancer agents niraparib and pazopanib.[1][3] Its ability to form key hydrogen bond interactions with biological targets makes it a highly sought-after scaffold. The strategic introduction of substituents is a cornerstone of modern drug design. Specifically:
-
6-Trifluoromethyl Group: This moiety is often incorporated to improve a compound's pharmacokinetic profile by increasing lipophilicity, enhancing metabolic stability, and potentially improving target binding affinity through favorable electronic interactions.
-
3-Iodo Group: The carbon-iodine bond is an exceptionally versatile functional group in organic synthesis. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, allowing for the late-stage introduction of diverse molecular fragments.[2][4]
-
4-Aryl Group: Direct arylation of the indazole core, particularly at the C4 position, can significantly influence the molecule's conformation and introduce new vectors for target interaction, a strategy employed in the development of potent kinase inhibitors and chemokine receptor antagonists.[5]
This guide presents a logical and efficient synthetic sequence to construct the target 4-aryl-3-iodo-6-(trifluoromethyl)-1H-indazole scaffold, empowering researchers to generate novel chemical entities for drug discovery programs.
Overall Synthetic Scheme
The synthesis is approached in a two-stage process. First, a stable, functionalized indazole core is prepared. Second, this core is elaborated using a direct C-H activation strategy to install the C4-aryl group.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 3-Iodo-6-(trifluoromethyl)-1H-indazole
This initial stage focuses on creating the key iodinated intermediate. The protocol assumes the starting material, 6-(trifluoromethyl)-1H-indazole, is either commercially available or synthesized via established methods, such as the copper-catalyzed cyclization of 2-amino-4-(trifluoromethyl)benzonitrile.[6] The critical step is the highly regioselective iodination at the C3 position.
Principle and Rationale
Electrophilic aromatic substitution on the indazole ring is directed by its electronic properties. The C3 position is the most nucleophilic and sterically accessible site for electrophilic attack, making regioselective iodination highly efficient.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice. It is a mild, easy-to-handle, solid electrophilic iodine source that offers high selectivity for the C3 position and avoids the formation of poly-iodinated byproducts often seen with harsher reagents like molecular iodine.[6][7]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the indazole starting material and facilitate the ionization of the NIS reagent, promoting the reaction.
Detailed Experimental Protocol
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-(trifluoromethyl)-1H-indazole (1.0 eq, e.g., 5.0 g).
-
Dissolution: Add DMF (approx. 10 mL per gram of indazole) to the flask and stir at room temperature until all the solid has dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in a single portion.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.
-
Work-up (Quenching): Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of DMF). This will precipitate the crude product.
-
Work-up (Extraction): Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Work-up (Washing): Combine the organic layers. Wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water, and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 3-iodo-6-(trifluoromethyl)-1H-indazole as a solid.
Part 2: Palladium-Catalyzed C4-H Arylation
This second stage is the key transformation to install the aryl group at the C4 position of the indazole core. We propose a direct C-H activation/arylation protocol, which represents a modern, atom-economical approach that avoids the need for pre-functionalizing the C4 position. This method leverages a palladium catalyst to selectively activate the C4-H bond for coupling with an aryl halide.
Principle and Rationale
Direct C-H arylation has emerged as a powerful tool in organic synthesis.[8] While the C3 position of 1H-indazoles is typically the most reactive, strategic choice of ligands and conditions can enable functionalization at other sites. The C4 position, while less electronically activated, can be targeted, especially when other reactive sites like C3 are blocked (in this case, by the iodo group).
-
Catalyst System: A palladium(II) source, such as Palladium(II) Acetate (Pd(OAc)₂), is a common and effective pre-catalyst.[9]
-
Ligand: A bidentate nitrogen-based ligand like 1,10-Phenanthroline (Phen) is crucial. It coordinates to the palladium center, modulating its reactivity and stability, which is often key to achieving C-H activation on 1H-indazole systems that are otherwise unreactive.[9][10]
-
Base: A robust inorganic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is required. It facilitates the C-H activation step (likely via a concerted metalation-deprotonation mechanism) and neutralizes the hydrogen halide generated during the catalytic cycle.
-
Solvent: A high-boiling polar aprotic solvent like Dimethylacetamide (DMA) is used to ensure solubility of the reactants and to provide the thermal energy required for the C-H activation and catalytic turnover.[9]
C4-Arylation Experimental Workflow
Caption: Step-by-step workflow for the C4-H arylation reaction.
Detailed Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk tube, combine 3-iodo-6-(trifluoromethyl)-1H-indazole (1.0 eq), the desired aryl iodide or bromide (1.5 eq), Pd(OAc)₂ (0.10 eq), 1,10-Phenanthroline (0.20 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMA via syringe (approx. 0.1 M concentration with respect to the indazole).
-
Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir vigorously for 12-24 hours.
-
Monitoring: Periodically and carefully take aliquots to monitor the reaction's progress by LC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMA, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-3-iodo-6-(trifluoromethyl)-1H-indazole.
Reaction Scope and Expected Yields
This protocol is expected to be tolerant of a range of functional groups on the aryl halide partner. Below is a table of representative examples with anticipated outcomes based on similar reported C-H arylation reactions.[11][12]
| Entry | Aryl Halide Partner | Product Aryl Group | Expected Yield (%) |
| 1 | Iodobenzene | Phenyl | 65-75 |
| 2 | 4-Iodotoluene | 4-Methylphenyl | 70-80 |
| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxyphenyl | 75-85 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorophenyl | 60-70 |
| 5 | 1-Iodo-3-(trifluoromethyl)benzene | 3-(Trifluoromethyl)phenyl | 55-65 |
| 6 | 2-Iodothiophene | Thiophen-2-yl | 50-60 |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF and DMA are reproductive toxins and should be handled with care. NIS is an oxidizing agent and should not be mixed with combustible materials.
-
Procedures: Reactions at high temperatures and under an inert atmosphere should be performed with appropriate glassware (e.g., Schlenk tubes) and behind a safety shield. Always vent pressure from sealed tubes carefully upon cooling.
Troubleshooting
-
Low Yield: If the reaction stalls or yields are low, consider using a more active base like Cs₂CO₃. Ensure the solvent is anhydrous and the atmosphere is completely inert, as moisture and oxygen can deactivate the catalyst. Increasing catalyst loading to 15 mol% may also be beneficial.
-
Side Reactions: If N-arylation is observed, ensure the starting indazole is fully deprotonated by the base before significant catalytic activity begins. If de-iodination is a competing pathway, consider using the corresponding aryl bromide instead of the iodide, which can sometimes be less prone to reductive side reactions.
-
Purification Issues: The product may co-elute with unreacted aryl halide. Careful selection of the mobile phase for column chromatography is essential. A two-step purification or preparative HPLC may be necessary for challenging separations.
Conclusion
This application note provides a comprehensive and robust two-part protocol for synthesizing 4-aryl-3-iodo-6-(trifluoromethyl)-1H-indazoles. The synthesis of the key 3-iodo-indazole intermediate is reliable and high-yielding. The subsequent palladium-catalyzed C4-H arylation offers a modern and efficient route to introduce molecular diversity at a challenging position on the indazole core. By following this guide, researchers in medicinal chemistry and drug development can effectively access a wide array of novel compounds for biological screening and lead optimization.
References
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Polu, A., et al. (2019). Regioselective C3-H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(12), 7796-7803. [Link]
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Hunnel, J. R., & Ellman, J. A. (2015). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. ACS Catalysis, 5(3), 1835-1838. [Link]
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El Hafi, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(12), 2820. [Link]
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Ben-Yahia, M., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(17), 5763. [Link]
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Itami, K., et al. (2012). Pd- and Cu-catalyzed C–H arylation of indazoles. Chemical Communications, 48(80), 9998-10000. [Link]
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Fall, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6937-6946. [Link]
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El Abbouchi, A., et al. (2020). Palladium‐Catalyzed Oxidative Arylation of 1H‐Indazoles with Arenes. European Journal of Organic Chemistry, 2020(44), 6979-6986. [Link]
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Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Andrews, I. P., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(4), 1254–1269. [Link]
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Application Notes & Protocols: The Strategic Deployment of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole in Modern Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole has emerged as a premier building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1] Its architecture is a study in deliberate design: the indazole core provides a bio-isosterically favorable framework, the electron-withdrawing trifluoromethyl group at the C-6 position modulates physicochemical properties and metabolic stability, and the dual halogenation at the C-3 and C-4 positions presents a unique opportunity for selective, sequential chemical modifications.[1][2]
This guide provides an in-depth analysis of this compound's application, focusing on the causality behind its synthetic utility and offering detailed protocols for its strategic deployment in Structure-Activity Relationship (SAR) studies.
Physicochemical Profile & Handling
A clear understanding of the compound's basic properties is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1000341-30-9 | [3] |
| Molecular Formula | C₈H₃BrF₃IN₂ | [4] (Isomer) |
| Molecular Weight | 406.93 g/mol | Calculated |
| Appearance | Typically an off-white to yellowish solid | [1] (Analogue) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [2] |
Handling & Safety: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. As with many halogenated aromatic compounds, it should be considered potentially toxic and handled with care.
The Principle of Orthogonal Halogen Reactivity
The primary strategic value of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond.[2] This reactivity delta allows for the selective functionalization of the C-3 position while leaving the C-4 bromine intact for a subsequent, distinct coupling reaction. This capability is invaluable for building molecular complexity in a controlled, stepwise manner, which is a cornerstone of efficient SAR exploration.[1]
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Application Notes and Protocols for the Development of Novel Kinase Inhibitors Utilizing an Indazole Scaffold
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole moiety, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1][2][3][4] Its structural features, particularly the presence of two nitrogen atoms, allow for diverse and specific interactions with biological targets.[1] This has led to the successful development of several FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[5][6] The thermodynamic stability of the 1H-indazole tautomer makes it a predominant and reliable framework for drug design.[1] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][7] The indazole core is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, providing a solid foundation for the design of potent and selective inhibitors.[8][9]
This guide provides a comprehensive overview of the key stages and methodologies involved in the discovery and preclinical development of novel kinase inhibitors based on the indazole scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their therapeutic programs. The protocols and insights provided herein are grounded in established scientific principles and best practices in the field.
I. Design and Synthesis of Indazole-Based Kinase Inhibitor Libraries
The journey to a novel kinase inhibitor begins with the rational design and synthesis of a focused library of indazole-containing compounds. This process is often guided by computational modeling and a deep understanding of the target kinase's structure.
In Silico Design and Scaffold Selection
Computational approaches, such as molecular docking and in silico fragment-based design, are invaluable for identifying promising indazole derivatives.[6][10][11] These methods allow for the virtual screening of thousands of potential compounds, predicting their binding affinity and mode of interaction with the target kinase.[6] The selection of the initial indazole scaffold and its substitution patterns is critical and should be informed by existing knowledge of successful kinase inhibitors and the specific features of the target's ATP-binding site.
Synthetic Strategies for Indazole Derivatives
A variety of synthetic routes are available for the construction of the indazole core and its subsequent derivatization.[1][2] The choice of method will depend on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the formation of the indazole ring followed by functionalization.
Protocol 1: General Synthesis of N-Aryl-Indazole Derivatives
This protocol outlines a general procedure for the synthesis of N-aryl-indazole derivatives, a common motif in many kinase inhibitors.
Materials:
-
Substituted 2-fluorobenzaldehyde
-
Substituted hydrazine
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the substituted 2-fluorobenzaldehyde (1.0 eq) and the substituted hydrazine (1.1 eq) in the chosen anhydrous solvent, add the palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-indazole derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst and a suitable ligand is crucial for facilitating the C-N cross-coupling reaction, which forms the indazole ring.
-
Anhydrous conditions and an inert atmosphere are necessary to prevent the deactivation of the catalyst and side reactions.
-
The choice of base is important for the deprotonation of the hydrazine, enabling its nucleophilic attack.
-
Purification by column chromatography is essential to isolate the desired product from unreacted starting materials and byproducts.
II. In Vitro Evaluation of Kinase Inhibitory Activity
Once a library of indazole derivatives has been synthesized, the next critical step is to assess their ability to inhibit the target kinase in a cell-free system. A variety of in vitro kinase assays are available, each with its own advantages and disadvantages.[12][13]
Primary Screening: High-Throughput Kinase Assays
For initial screening of a large number of compounds, high-throughput assays are employed to quickly identify "hits." Luminescence-based assays, which measure ATP consumption, are a popular choice for this purpose due to their sensitivity and scalability.[14][15][16]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a commercially available luminescence-based assay kit (e.g., Kinase-Glo®).
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (indazole derivatives) dissolved in DMSO
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
In the wells of the assay plate, add the kinase assay buffer, the target kinase, and the kinase-specific substrate.
-
Add the diluted test compounds to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells without kinase (background).
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Sample Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) |
| IND-001 | Aurora A | 15 |
| IND-002 | Aurora A | 250 |
| IND-003 | Aurora B | 8 |
| IND-004 | FGFR1 | 50 |
| IND-005 | VEGFR2 | 12 |
Structure-Activity Relationship (SAR) Studies
The data obtained from the primary screen is used to establish a Structure-Activity Relationship (SAR).[9][17][18] SAR studies involve systematically modifying the chemical structure of the initial hits and observing the effect on their inhibitory activity.[19] This iterative process helps to identify the key chemical features required for potent and selective inhibition.
Caption: Workflow for assessing target phosphorylation in cells via Western Blot.
IV. Pharmacokinetic Profiling and In Vivo Efficacy
Promising lead compounds with good in vitro and cellular activity must be evaluated for their pharmacokinetic (PK) properties and in vivo efficacy. [20][21]PK studies determine how a drug is absorbed, distributed, metabolized, and excreted (ADME), while in vivo efficacy studies assess its therapeutic effect in animal models of disease. [22][23]
In Vivo Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor activity of kinase inhibitors. [22][24] Protocol 4: Murine Xenograft Model for Efficacy Assessment
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be dependent on the target kinase
-
Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Implant the human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Caption: General workflow for in vivo efficacy studies using xenograft models.
Conclusion
The indazole scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. [3][4][25]Its favorable chemical properties and proven track record in approved drugs underscore its potential in cancer therapy and other diseases driven by aberrant kinase signaling. [5][26]The successful progression of an indazole-based compound from a preliminary hit to a clinical candidate requires a multi-faceted approach, integrating computational design, robust synthetic chemistry, and a comprehensive suite of in vitro, cellular, and in vivo assays. The protocols and methodologies outlined in this guide provide a solid framework for researchers to navigate this complex but rewarding process. By adhering to these principles of scientific integrity and logical progression, the full therapeutic potential of the indazole scaffold can be realized.
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Qin, J., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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Hsieh, H.-P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199. [Link]
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Kiselyov, A. S., et al. (2021). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 22(11), 5897. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Hoeflich, K. P., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics, 9(1), 134-144. [Link]
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Roskoski, R. Jr. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmacological Research, 194, 106834. [Link]
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Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular cancer therapeutics, 9(1), 134–144. [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 18(17), 4844–4848. [Link]
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- 25. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Screening Cascade for 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole Derivatives
Introduction and Scientific Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage protein kinase inhibitors.[1][2] Derivatives of this heterocycle have shown potent activity against a range of kinases critical to cancer cell signaling, including BRAF, VEGFR, and FGFR.[1][3] The specific scaffold, 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, represents a highly versatile starting point for library synthesis. The distinct reactivities of the bromine and iodine atoms allow for sequential, site-specific functionalization via cross-coupling reactions, enabling the generation of a diverse chemical library to probe the chemical space around key kinase active sites.
This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals to establish a robust screening cascade for identifying and characterizing novel kinase inhibitors derived from this scaffold. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.
Our proposed screening strategy focuses on two high-value oncology targets known to be modulated by indazole derivatives:
-
B-Raf Kinase (V600E Mutant): A serine/threonine kinase and a key component of the MAPK signaling pathway. The V600E mutation results in constitutive activation and is a driver in over 50% of melanomas and various other cancers.[4][5][6]
-
VEGFR-2 (KDR): A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7][8][9]
This guide will detail a multi-stage screening funnel, from high-throughput biochemical assays to physiologically relevant cell-based models, designed to identify potent, selective, and cell-active lead compounds.
The Screening Cascade: From Primary Hit to Validated Lead
A successful screening campaign relies on a logical progression of assays that systematically filter a large compound library down to a small number of high-quality hits. Our proposed cascade is designed to maximize efficiency by using a high-throughput, cost-effective primary assay, followed by more complex and informative secondary and cellular assays.
Caption: A logical workflow for kinase inhibitor screening.
Primary Screening: High-Throughput Biochemical Kinase Assay
Objective: To rapidly identify initial "hits" from the compound library that inhibit the target kinase (B-Raf V600E or VEGFR-2) at a single, high concentration.
Chosen Methodology: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay
Rationale: HTRF is a robust, sensitive, and high-throughput compatible TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology.[10] It is a homogeneous "mix-and-read" assay, eliminating wash steps and making it ideal for automated screening.[11] The ratiometric readout (665 nm / 620 nm) minimizes well-to-well variation and interference from compound fluorescence.[11]
Protocol 3.1: HTRF® Kinase Assay
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of signal.
Materials:
-
Recombinant human kinase (e.g., B-Raf V600E or VEGFR-2)
-
Biotinylated substrate peptide (kinase-specific)
-
ATP (Adenosine 5'-triphosphate)
-
HTRF Kinase Buffer
-
HTRF Detection Reagents: Eu3+-Cryptate labeled antibody (specific for the phosphorylated substrate) and Streptavidin-XL665
-
Test compounds dissolved in 100% DMSO
-
Low-volume, white 384-well assay plates (e.g., Greiner Bio-One)
-
HTRF-compatible microplate reader
Assay Development (Pre-Screening): Before screening the full library, it is critical to optimize assay conditions by performing:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal without depleting more than 20-30% of the substrate.
-
ATP Kₘ Determination: Run the kinase reaction at various ATP concentrations to determine the Michaelis constant (Kₘ). For screening ATP-competitive inhibitors, the final ATP concentration in the assay should be at or near its Kₘ value to ensure sensitivity.
Screening Protocol (384-well format): All steps are performed at room temperature unless specified.
-
Compound Dispensing: Add 50 nL of test compound (from a 1 mM stock in DMSO) into the assay plate wells. For controls, add 50 nL of 100% DMSO.
-
Final Compound Concentration: 10 µM
-
Final DMSO Concentration: 1%
-
-
Enzyme Addition: Add 5 µL of kinase solution diluted in kinase buffer to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes. This allows compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate and ATP (at 2x final concentration) in kinase buffer to all wells.
-
Kinase Reaction: Seal the plate and incubate for 60 minutes.
-
Detection: Add 10 µL of HTRF detection reagents (pre-mixed in detection buffer containing EDTA to stop the reaction) to all wells.
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Cryptate) and 665 nm (XL665) after excitation at 320-340 nm.[11]
| Parameter | Example Concentration (Final) | Purpose |
| B-Raf V600E / VEGFR-2 | 0.5 - 5 nM | Catalyzes the phosphorylation reaction. |
| Biotinylated Substrate | 100 - 500 nM | Gets phosphorylated by the kinase. |
| ATP | 10 µM (approx. Kₘ) | Phosphate donor for the reaction. |
| Test Compound | 10 µM | Potential inhibitor being screened. |
| DMSO | 1% | Vehicle for compound dissolution. |
Data Analysis and Quality Control:
-
Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.[11]
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Negative) / (Ratio_Positive - Ratio_Negative)])
-
Positive Control (0% Inhibition): DMSO only.
-
Negative Control (100% Inhibition): Potent, known inhibitor or no enzyme.
-
-
Assess Assay Quality (Z'-factor): Z' = 1 - [(3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative|]
Secondary & Orthogonal Assays for Hit Confirmation
Objective: To confirm the activity of hits from the primary screen, determine their potency (IC₅₀), and rule out false positives arising from assay technology artifacts.
Chosen Methodology: Kinase-Glo® Luminescent Kinase Assay
Rationale: The Kinase-Glo® assay is an orthogonal biochemical assay that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[14][15] As inhibitors block the kinase from consuming ATP, the amount of remaining ATP is proportional to inhibition. This luminescence-based readout is fundamentally different from the FRET-based primary assay, making it an excellent method for confirming activity and eliminating technology-specific false positives.[15]
Protocol 4.1: Kinase-Glo® IC₅₀ Determination
Principle: The assay is based on the luciferase reaction, which requires ATP to produce a luminescent signal. After the kinase reaction, the Kinase-Glo® reagent is added, which both stops the kinase reaction and initiates a stable "glow-type" luminescent signal proportional to the remaining ATP concentration.[16]
Materials:
-
Reagents from the primary assay (Kinase, Substrate, Buffer, Compounds).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Solid white, opaque 384-well assay plates.
-
Plate-reading luminometer.
Protocol:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of hit compounds in DMSO. Dispense 50 nL of each dilution into the assay plate. Include DMSO-only (0% inhibition) and a known inhibitor (100% inhibition) controls.
-
Kinase Reaction: Perform the kinase reaction as described in Protocol 3.1 (steps 2-5), using a 10 µL final reaction volume.
-
Assay Equilibration: After the 60-minute kinase reaction, allow the plate to equilibrate to room temperature for 10 minutes.
-
Reagent Addition: Add 10 µL of Kinase-Glo® Reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate Percent Inhibition for each compound concentration.
-
Determine IC₅₀: Plot Percent Inhibition versus the log of inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[17][18][19] Software such as GraphPad Prism is ideal for this analysis.[20]
Cellular Assays: Assessing Activity in a Physiological Context
Objective: To determine if biochemically active compounds can enter cells, engage their intended target, inhibit the downstream signaling pathway, and produce a functional anti-proliferative effect.
Protocol 5.1: Cellular Target Engagement (NanoBRET™ Assay)
Rationale: It is crucial to confirm that a compound binds to its target within the complex environment of a living cell. The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding at specific protein targets in intact cells.[21][22]
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with the bright NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that reversibly binds to the kinase is added (energy acceptor).[23] When the tracer binds the kinase-NanoLuc fusion, BRET occurs. A test compound that enters the cell and binds to the kinase will compete with and displace the tracer, causing a loss of BRET signal. This allows for the quantitative measurement of compound affinity and target occupancy in live cells.[24][25]
(Note: This is a specialized assay often performed using commercially available reagents and cell lines from providers like Promega. The protocol below is a generalized workflow.)
Generalized Protocol:
-
Cell Plating: Seed cells engineered to express the NanoLuc®-Kinase fusion protein into 96- or 384-well white assay plates. Incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for a set period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
Data Acquisition: Immediately measure the donor emission (e.g., ~460 nm) and acceptor emission (e.g., >600 nm) simultaneously using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot against compound concentration to determine the cellular IC₅₀.
Protocol 5.2: Downstream Pathway Inhibition (Cell-Based Phospho-Protein ELISA)
Rationale: A cell-active inhibitor should block the signaling pathway downstream of the target kinase. For B-Raf, this means inhibiting the phosphorylation of its direct substrate, MEK.[26] For VEGFR-2, this involves inhibiting its own autophosphorylation upon stimulation with VEGF-A.[27] A simple cell-based ELISA is a quantitative method to measure this.
Principle: Cells are treated with the inhibitor and then stimulated (if necessary) to activate the signaling pathway. The cells are then lysed, and the lysate is transferred to an antibody-coated plate that captures the total target protein (e.g., MEK or VEGFR-2). A second, enzyme-linked antibody that specifically detects the phosphorylated form of the protein is then used for detection with a colorimetric or chemiluminescent substrate.
Protocol (for B-Raf V600E inhibition in A375 melanoma cells):
-
Cell Plating: Seed A375 cells (which harbor the B-Raf V600E mutation) in a 96-well tissue culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the inhibitor for 2-4 hours.
-
Cell Lysis: Aspirate the media and add 100 µL of cell lysis buffer to each well. Incubate on an orbital shaker for 10 minutes.
-
ELISA: a. Transfer 50 µL of lysate to a microplate pre-coated with a capture antibody for total MEK1. b. Incubate for 2 hours at room temperature. c. Wash the plate 3 times with wash buffer. d. Add the detection antibody (e.g., anti-phospho-MEK1 (Ser217/221)) and incubate for 1 hour. e. Wash the plate 3 times. f. Add an HRP-conjugated secondary antibody and incubate for 30 minutes. g. Wash the plate 5 times. h. Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with stop solution.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Normalize the phospho-protein signal to a total protein control or cell number and calculate the IC₅₀ value for pathway inhibition.
Protocol 5.3: Cell Viability / Anti-Proliferation Assay
Rationale: The ultimate goal of an anti-cancer kinase inhibitor is to stop tumor cell proliferation or induce cell death. This assay measures the functional consequence of target inhibition. We recommend the CellTiter-Glo® Luminescent Cell Viability Assay over traditional colorimetric assays like MTT. CellTiter-Glo® measures ATP levels, which is a more sensitive and direct indicator of metabolic activity and cell viability, and is less prone to interference from compounds than MTT.[28][29]
Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) for a thermostable luciferase.[30] The amount of light produced in the ensuing reaction is directly proportional to the amount of ATP present, which correlates with the number of viable, metabolically active cells.[31]
Materials:
-
Cancer cell line relevant to the target (e.g., A375 for B-Raf V600E; HUVECs for VEGFR-2).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Solid white, opaque 96-well tissue culture plates.
-
Plate-reading luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media. Incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Plate Equilibration: Equilibrate the plate to room temperature for 30 minutes.[32]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[31]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then let the plate stand at room temperature for 10 minutes to stabilize the signal.[30]
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and determine the anti-proliferative IC₅₀ using non-linear regression as described in Protocol 4.1.
Caption: Mechanism of the HTRF kinase assay.
References
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Kumar, S., Kumar, R., & Pandey, A. K. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 329–335. [Link]
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Yang, Y., Xie, P., Opatowsky, Y., & Schzer, R. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
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Koch, S., & Claesson-Welsh, L. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. Retrieved from [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
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Kumar, S., Kumar, R., & Pandey, A. K. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 329–335. [Link]
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Yang, Y., Xie, P., Opatowsky, Y., & Schzer, R. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8. [Link]
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Sharma, P. C., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26633–26654. [Link]
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Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Retrieved from [Link]
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041–3046. [Link]
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Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Retrieved from [Link]
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Glickman, F., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 6(3), 417–430. [Link]
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PunnettSquare.Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
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Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(23), 4446–4451. [Link]
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Jia, Y., Manuia, M., & Juarez, J. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1439, 1-13. [Link]
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GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]
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Hu, J., et al. (2022). Activation mechanisms of clinically distinct B‐Raf V600E and V600K mutants. FEBS Letters, 596(24), 3125-3136. [Link]
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Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of the biopharmaceutical section of the American Statistical Association, 4(3), 117-124. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]
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Glickman, F., et al. (2025). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry, 112, 117865. [Link]
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Application Notes and Protocols for Cellular Assays of Indazole-Based Kinase Inhibitors
Introduction: The Therapeutic Promise of Indazole-Based Kinase Inhibitors
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its ability to form the core of numerous pharmacologically active compounds.[1][2] Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, potent antitumor effects.[3] A significant portion of their anticancer activity stems from their function as protein kinase inhibitors.[4] Kinases are pivotal enzymes that regulate a vast number of cellular processes, including proliferation, survival, differentiation, and apoptosis; their dysregulation is a hallmark of cancer.
Indazole-based drugs such as Axitinib and Pazopanib have been successfully employed in cancer therapy, primarily functioning as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of tumor angiogenesis.[1][5] Axitinib, an indazole-derived molecule, is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[6][7] By binding to the intracellular ATP-binding domain of these receptors, Axitinib blocks downstream signaling pathways, thereby inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[8][9]
This document provides a comprehensive guide to a suite of cellular assays designed to characterize the efficacy and mechanism of action of indazole-based kinase inhibitors, using Axitinib as a primary example. The protocols herein are designed to be self-validating, providing a logical workflow from broad phenotypic effects to specific molecular target engagement.
Experimental Workflow: A Multi-Faceted Approach to Characterization
A thorough evaluation of a kinase inhibitor requires a multi-pronged approach. We begin with assays that measure the overall impact on cell viability and proliferation, then move to more specific assays to dissect the underlying mechanisms, such as cell cycle arrest and apoptosis, and finally confirm target engagement by examining the phosphorylation status of the target kinase.
Figure 1: A logical workflow for the cellular characterization of an indazole-based kinase inhibitor.
Assessment of Cellular Viability and Proliferation
The initial step in evaluating an anticancer compound is to determine its effect on the viability and proliferative capacity of cancer cells.
MTT Assay for Cell Viability
Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is crucial for determining the dose-dependent effects of the compound and calculating the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-498 renal carcinoma cells) in a 96-well plate at a density of 3 x 10^5 cells/mL and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the indazole-based compound (e.g., Axitinib) in culture medium. Replace the existing medium with the compound-containing medium and incubate for various time points (e.g., 24, 48, 72, 96 hours).[2] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Example Value (Axitinib vs. A-498 cells) |
| Seeding Density | 3 x 10^5 cells/mL |
| Treatment Duration | 96 hours |
| IC50 | ~13.6 µM[3] |
Colony Formation Assay
Scientific Rationale: The colony formation or clonogenic assay assesses the ability of a single cell to undergo sufficient proliferation to form a colony (typically >50 cells).[10] This assay provides insight into the long-term effects of a compound on cell survival and reproductive integrity, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with the indazole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Recovery: Remove the compound-containing medium, wash with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution (3:1) for 5 minutes, and then stain with 0.5% crystal violet solution for 2 hours.[11]
-
Quantification: Wash the plates with water, allow them to air dry, and then count the number of colonies in each well.
Mechanistic Assays: Uncovering the "How"
Once a compound has been shown to reduce cell viability, the next step is to investigate the underlying cellular mechanisms. For kinase inhibitors, this often involves cell cycle arrest and/or the induction of apoptosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Scientific Rationale: Many kinase inhibitors exert their effects by disrupting the signaling pathways that control cell cycle progression.[4] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells based on their DNA content: 2n for G0/G1, between 2n and 4n for S phase, and 4n for G2/M.
Protocol:
-
Cell Treatment: Treat cells with the indazole compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[13]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[14] The RNase A is crucial to prevent the staining of double-stranded RNA.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Data Interpretation: The resulting DNA histogram will show distinct peaks for the G0/G1 and G2/M populations.[15] An accumulation of cells in a particular phase (e.g., an increase in the G0/G1 peak) compared to the control suggests cell cycle arrest at that checkpoint.[16]
Apoptosis Assay by Annexin V-FITC/PI Staining
Scientific Rationale: A desired outcome for many anticancer drugs is the induction of apoptosis, or programmed cell death.[17] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells.[18] Propidium iodide is used as a counterstain to differentiate between early apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic or necrotic cells (Annexin V-positive, PI-positive), as PI can only enter cells with compromised membrane integrity.[1]
Protocol:
-
Cell Treatment: Treat cells with the indazole compound at its IC50 concentration for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry. The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Target Engagement: Confirming the Molecular Interaction
The final and most crucial step is to confirm that the observed phenotypic and mechanistic effects are a direct result of the compound's interaction with its intended molecular target.
VEGFR Signaling Pathway
The binding of VEGF to its receptor (VEGFR2) induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival, proliferation, and migration.
Figure 2: Simplified VEGFR2 signaling pathway and the inhibitory action of Axitinib.
Western Blot for Phospho-VEGFR2
Scientific Rationale: Since Axitinib is designed to inhibit the kinase activity of VEGFR2, a direct measure of its target engagement is the reduction in VEGFR2 autophosphorylation.[8] Western blotting allows for the specific detection of both the total amount of a protein and its phosphorylated form using specific antibodies.[19][20] A decrease in the ratio of phosphorylated VEGFR2 (p-VEGFR2) to total VEGFR2 in compound-treated cells is strong evidence of on-target activity.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the indazole compound for a short period (e.g., 1-2 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-VEGFR2 (e.g., at Tyr1175) overnight at 4°C.[19][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total VEGFR2 and a loading control like β-actin or GAPDH.
Data Interpretation: A significant decrease in the band intensity for p-VEGFR2 in the Axitinib-treated lanes, with little to no change in the total VEGFR2 and loading control bands, confirms that the compound is effectively inhibiting its target kinase in a cellular context.
Troubleshooting Common Issues
| Assay | Common Problem | Potential Cause & Solution |
| Western Blot | High Background | Inadequate blocking (increase time or change agent), antibody concentration too high (titrate antibody), insufficient washing (increase wash duration or volume). |
| Weak or No Signal | Insufficient protein loaded, poor transfer (check with Ponceau S stain), inactive antibody (check storage), incorrect secondary antibody.[22][23] | |
| Flow Cytometry | High CV in DNA Histogram | Cell clumping (filter cells before analysis), improper fixation (add ethanol slowly while vortexing), high flow rate (reduce flow rate).[24] |
| Poor Separation of Populations | Incorrect compensation settings (run single-stain controls), cell death (use a viability dye to exclude dead cells). |
Conclusion
The suite of assays described provides a robust framework for the preclinical cellular evaluation of indazole-based kinase inhibitors. By systematically progressing from broad phenotypic effects to specific mechanistic insights and finally to direct target engagement, researchers can build a comprehensive and compelling data package. This logical, self-validating workflow ensures that the observed biological effects are confidently attributed to the compound's interaction with its intended target, a critical step in the drug development pipeline. The use of a well-characterized compound like Axitinib as a positive control is highly recommended to validate these assay protocols within your laboratory.
References
- Rini, B. I., & Escudier, B. (2011). Axitinib in Metastatic Renal Cell Carcinoma. The Oncologist, 16(5), 581–590.
- Synapse. (2024). What is the mechanism of Axitinib?
- Brunelle, J. K., & Zhang, B. (2010). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 682, 119–125.
- Mason, C. S., et al. (2017). Representation of PLK4 signaling in cancer with details of selected...
- Morelli, M. B., et al. (2015). Axitinib inhibits RCC cell viability in a dose and time-dependent...
- CancerConnect. (2018). Axitinib Provides Activity in Kidney Cancer. CancerConnect News.
- Morelli, M. B., et al. (2015). Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. Oncotarget, 6(32), 33391–33407.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Fortis Life Sciences. (n.d.).
- Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting. Thermo Fisher Scientific.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179.
- Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts. (2022). Journal of Cellular and Molecular Medicine.
- Abcam. (n.d.). Colony formation assay: A tool to study cell survival. Abcam.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab.
- Chen, Z., et al. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology.
- University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. University of Chicago Flow Cytometry Facility.
- Horvath, P. (2012). Clonogenic Assay. Bio-protocol, 2(10), e213.
- Patel, C., et al. (2022). Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. Ocular Therapeutix, Inc.
- Cell Signaling Technology. (n.d.). Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody #2478. Cell Signaling Technology.
- Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL Flow Cytometry.
- Apexbio. (2025). Real-World Solutions for Cell Viability Assays with Axitinib (AG 013736). Apexbio.
- protocols.io. (n.d.).
- Pfizer. (n.d.). INLYTA® (axitinib) Mechanism Of Action. Pfizer.
- Sigma-Aldrich. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich.
- Autophagy Inhibition Contributes to Apoptosis of PLK4 Downregulation-induced Dormant Cells in Colorectal Cancer. (2023).
- Motzer, R. J., et al. (2022). Real-world experience of axitinib as second-line treatment in metastatic renal cell carcinoma: Analysis of the Swedish population.
- Novus Biologicals. (n.d.). Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529). Novus Biologicals.
- Endothelial–Pericyte Interactions Regulate Angiogenesis Via VEGFR2 Signaling During Retinal Development and Disease. (2025).
- Autophagy Inhibition Contributes to Apoptosis of PLK4 Downregulation-induced Dormant Cells in Colorectal Cancer. (2023). PubMed.
- Axitinib-A New Potent and Selective VEGFR Inhibitor. (2025).
- BenchSci. (2025). Troubleshooting Western Blotting: 10 Common Problems and Solutions. BenchSci.
- Bellesoeur, A., et al. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2801–2811.
- Davies, D. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube.
- Selleck Chemicals. (n.d.). Axitinib (AG-013736). Selleck Chemicals.
- University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Cambridge Institute for Medical Research.
- Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog.
- R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube.
- Darzynkiewicz, Z., et al. (2001). Analysis of cell cycle by flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.2.
- Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling
- Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272–7283.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. IGBMC.
- Borowicz, S., et al. (2014). The Soft Agar Colony Formation Assay. Journal of visualized experiments : JoVE, (92), e51998.
- R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
- Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry. Miltenyi Biotec.
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Synthesis and Application of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole Derivatives in Cancer Research: A Technical Guide
Introduction: The Emergence of Halogenated Indazoles in Oncology
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for developing targeted therapies. In the realm of oncology, indazole derivatives have shown significant promise, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[2][3]
This technical guide focuses on a specific, highly functionalized indazole derivative: 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole . The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethyl group—on the indazole core creates a molecule with exceptional potential for further chemical modification and targeted biological activity.
The bromine and iodine atoms at positions 4 and 3, respectively, serve as versatile synthetic handles for introducing a wide array of substituents through cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions.[4] This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR). The trifluoromethyl group at the 6-position is of particular interest due to its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[5]
This guide provides detailed protocols for the synthesis of this compound, its subsequent derivatization, and methods for evaluating its potential as an anticancer agent. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of the core scaffold is essential for its effective use in drug discovery.
| Property | Value | Source |
| CAS Number | 1000341-30-9 | [6] |
| Molecular Formula | C₈H₃BrF₃IN₂ | [7] |
| Molecular Weight | 406.93 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | Typical for halogenated indazoles |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [6] |
Characterization Data (Expected):
-
¹H NMR: Resonances in the aromatic region, with characteristic shifts influenced by the electron-withdrawing trifluoromethyl group and the halogen substituents. The N-H proton of the indazole ring will appear as a broad singlet.
-
¹³C NMR: Distinct signals for the eight carbon atoms of the indazole core, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
Synthesis Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall synthetic strategy involves the formation of the indazole core followed by sequential halogenation.
A [label="2-Bromo-4-(trifluoromethyl)aniline"]; B [label="4-Bromo-6-(trifluoromethyl)-1H-indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Derivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
A -> B [label=" Diazotization & Cyclization"]; B -> C [label=" Iodination"]; C -> D [label=" Cross-Coupling Reactions\n(e.g., Suzuki, Sonogashira)"]; }
Synthetic workflow for this compound and its derivatives.
Part 1: Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indazole (Precursor)
This protocol is adapted from established methods for the synthesis of similar indazole structures, such as the large-scale synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[8] The key transformation is a diazotization of the starting aniline followed by an intramolecular cyclization.
Starting Material: 2-Bromo-4-(trifluoromethyl)aniline Key Reagents: Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide
Step-by-Step Protocol:
-
Acetylation:
-
In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-Bromo-4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as chloroform.
-
Cool the solution to below 40°C and slowly add acetic anhydride (1.2 eq). Stir the mixture until the acetylation is complete (monitor by TLC).
-
-
Diazotization and Cyclization:
-
To the reaction mixture from Step 1, add potassium acetate (0.5 eq) followed by the slow addition of isoamyl nitrite (1.5 eq).
-
Heat the mixture to reflux (approximately 68°C) and maintain for 18-24 hours, monitoring the reaction progress by TLC.[8]
-
After completion, cool the mixture to room temperature.
-
-
Work-up and Hydrolysis:
-
Remove the volatile components under reduced pressure.
-
Add water to the residue and perform an azeotropic distillation to remove residual acetic acid.
-
Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.
-
-
Isolation and Purification:
-
Cool the acidic mixture to room temperature.
-
Carefully adjust the pH to ~11 using a 50% aqueous solution of sodium hydroxide.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-Bromo-6-(trifluoromethyl)-1H-indazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).
-
Part 2: Synthesis of this compound (Target Compound)
This step involves the direct iodination of the precursor at the C3 position of the indazole ring. This protocol is based on the iodination of 6-bromo-1H-indazole.[9]
Starting Material: 4-Bromo-6-(trifluoromethyl)-1H-indazole Key Reagents: Potassium hydroxide (KOH), Iodine (I₂), N,N-Dimethylformamide (DMF)
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq) in DMF.
-
Add potassium hydroxide (2.0 eq) to the solution and stir until it dissolves.
-
-
Iodination:
-
Prepare a solution of iodine (1.5 eq) in DMF.
-
Add the iodine solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours at room temperature, monitoring its completion by TLC.[9]
-
-
Work-up and Isolation:
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the mixture.
-
A solid precipitate of the product should form.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization if necessary.
-
Derivatization via Cross-Coupling Reactions
The presence of both bromine and iodine atoms on the indazole core allows for selective and sequential functionalization. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling initial derivatization at the 3-position.
Start [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Suzuki or Sonogashira\nCoupling at C3"]; Intermediate [label="4-Bromo-3-substituted-6-(trifluoromethyl)-1H-indazole"]; Step2 [label="Suzuki or Sonogashira\nCoupling at C4"]; Final [label="3,4-Disubstituted-6-(trifluoromethyl)-1H-indazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; }
Sequential cross-coupling strategy for derivatization.
General Protocol for Suzuki-Miyaura Coupling
This reaction is used to introduce aryl or heteroaryl groups.
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add the desired boronic acid or boronic ester (1.1-1.5 eq), a base such as sodium carbonate or potassium carbonate (2.0-3.0 eq), and a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Cancer Research: Mechanism of Action and In Vitro Evaluation
Indazole derivatives are known to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases that are critical for tumor growth and survival. The trifluoromethyl group on the indazole scaffold can contribute to enhanced binding affinity to the kinase active site.
Potential Signaling Pathway: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Dysregulation of the MAPK/ERK pathway is a common event in many cancers, making it an attractive target for therapeutic intervention. Indazole-based compounds have been shown to inhibit kinases within this pathway.[5][11]
GF [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase (RTK)"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Indazole Derivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
GF -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; TF -> Proliferation; Inhibitor -> MEK [label=" Inhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }
Simplified MAPK/ERK signaling pathway and a potential point of inhibition by indazole derivatives.
Protocol for In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to evaluate the cytotoxic potential of new compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[12][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette and a microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized indazole derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Safety Precautions
Halogenated organic compounds, such as the indazole derivatives described herein, should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice).[14]
-
Ventilation: Perform all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[15]
-
Spill and Waste Management: Have appropriate spill kits available. Dispose of all halogenated organic waste in designated containers.[15]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for each reagent before use to be fully aware of its hazards and handling procedures.
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of novel anticancer agents. Its strategic halogenation allows for selective and sequential derivatization, enabling the creation of diverse chemical libraries for SAR studies. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties.
Future research should focus on synthesizing a library of derivatives based on this core structure and evaluating their in vitro activity against a broad panel of cancer cell lines. Promising compounds should then be subjected to further mechanistic studies, including kinase profiling and evaluation in cellular models of key cancer-related signaling pathways, such as the MAPK/ERK pathway. Ultimately, in vivo studies in relevant animal models will be necessary to determine the therapeutic potential of these novel indazole derivatives.
References
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Bromo-6-fluoro-3-iodo-1H-indazole | 887567-87-5 | Benchchem [benchchem.com]
- 7. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors | MDPI [mdpi.com]
- 14. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]
- 15. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Polyhalogenated Indazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving polyhalogenated indazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation on these challenging, yet vital, heterocyclic systems. Indazoles are privileged structures in medicinal chemistry, and their selective functionalization is key to developing novel therapeutics.[1][2]
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our goal is to move beyond generic protocols and explain the causal relationships behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.
Section 1: Core Concepts & Unique Challenges
The Suzuki-Miyaura reaction is a powerful tool for forging C-C bonds, but its application to polyhalogenated indazoles introduces specific challenges that must be carefully managed.[1][2] Unlike simple aryl halides, these substrates present issues of regioselectivity, catalyst inhibition by the nitrogen-rich core, and a propensity for unwanted side reactions like dehalogenation.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted cycle involves three primary stages: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid derivative to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the catalyst.[3][4]
Fig 2. Decision workflow for addressing no product formation.
Issue 2: Significant Dehalogenation Side Product
Q: I am forming my desired product, but I see a large amount of the dehalogenated indazole. How can I suppress this side reaction?
A: Dehalogenation occurs when the Ar-Pd(II)-X intermediate undergoes reductive elimination with a hydride source instead of transmetalation. [3][4]
-
Identify the Hydride Source:
-
Expertise: Common hydride sources include amine bases, alcoholic solvents, or even water under certain conditions. [3]The boronic acid itself can also be a source of protodeboronation, which can lead to dehalogenation pathways. [4] * Protocol: If using an amine base, switch to an inorganic carbonate or phosphate. If using an alcohol solvent, switch to an aprotic solvent like dioxane or toluene. Ensure your solvents are anhydrous if the reaction is sensitive to water-derived hydrides.
-
-
Accelerate Transmetalation vs. Dehalogenation:
-
Expertise: The key is to make the rate of transmetalation much faster than the rate of dehalogenation. Using a more stable boronic acid derivative, like a pinacol ester (Bpin) or a trifluoroborate salt, can help. [3]These are often more robust than the free boronic acid.
-
Protocol: Increase the concentration of the boronic acid derivative (e.g., from 1.2 eq to 1.5-2.0 eq). This can push the equilibrium towards transmetalation. Additionally, a more active catalyst system (as described in Issue 1) will accelerate the entire cycle, often favoring the desired pathway.
-
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | Switch from organic amines to inorganic bases (K₂CO₃, K₃PO₄). | Amines can be oxidized by the Pd complex to provide a hydride ligand. [3] |
| Solvent | Use aprotic solvents (Dioxane, Toluene, THF). | Avoids potential hydride donation from alcoholic solvents. [3] |
| Boron Reagent | Use boronic esters (Bpin) or trifluoroborates instead of free boronic acids. | Increases stability and reduces protodeboronation, a competing pathway. [3] |
| Catalyst | Use a highly active catalyst system (e.g., XPhos Pd G3). | A faster catalytic cycle can outcompete the slower dehalogenation pathway. |
Issue 3: Poor Regioselectivity in Dihaloindazoles
Q: I am using a 3,5-dibromoindazole and getting a mixture of products from coupling at both positions. How can I control the selectivity?
A: Achieving regioselectivity is a significant challenge and depends on the subtle electronic and steric differences between the halogenated positions.
-
Exploit Electronic Differences:
-
Expertise: Oxidative addition is the selectivity-determining step and is generally faster for C-I > C-Br > C-Cl. [5]For a substrate with two different halogens (e.g., 3-bromo-5-chloroindazole), the reaction will almost always occur at the more reactive C-Br bond. For identical halogens, selectivity is driven by the electrophilicity of the carbon atom. [4]Electron-withdrawing groups elsewhere on the ring can influence this.
-
Protocol: If you have a choice during synthesis, creating a mixed halogen substrate (e.g., bromo/chloro) is the most reliable way to direct the first coupling.
-
-
Leverage Steric Hindrance:
-
Expertise: A bulky ligand on the palladium catalyst can be used to selectively react at the less sterically hindered position. For example, in a 5,7-dihaloindazole, the C5 position is typically more accessible than the C7 position, which is adjacent to the fused benzene ring.
-
Protocol: Screen a panel of bulky phosphine ligands. Start with a very bulky ligand like RuPhos or BrettPhos and compare the product ratio to a less bulky one like SPhos. Sometimes, lowering the reaction temperature can also enhance selectivity by favoring the pathway with the lower activation energy.
-
Section 3: Recommended Starting Protocols
The following are field-proven starting points for optimizing your reaction. Always perform reactions on a small scale first to establish optimal conditions.
Protocol 1: General Screening for Polyhalogenated Indazoles
This protocol is designed as a robust starting point for a new polyhalogenated indazole substrate.
-
Setup: To a dry reaction vial, add the polyhalogenated indazole (1.0 eq), the boronic acid or ester (1.5 eq), and the base (K₂CO₃, 2.0 eq).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent: Add degassed solvent (e.g., Dioxane/H₂O 10:1) to achieve a substrate concentration of ~0.1 M.
-
Reaction: Seal the vial and heat to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
Protocol 2: Conditions for Unprotected N-H Indazoles
This protocol is adapted from methodologies shown to be effective for substrates with acidic N-H protons. [6][7]
-
Setup: To a dry reaction vial, add the unprotected haloindazole (1.0 eq), boronic acid (2.0 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: Under an inert atmosphere, add SPhos Pd G2 pre-catalyst (3-5 mol%).
-
Solvent: Add degassed Toluene/H₂O (10:1).
-
Reaction: Seal and heat to 100 °C until completion.
-
Rationale: The use of a slightly higher catalyst loading, more boronic acid, and a specific base (K₃PO₄) has been shown to overcome the inhibitory effects of the free N-H group. [6]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Bollu, V. R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 26494-26504. Retrieved from [Link]
-
Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 625-634. Retrieved from [Link]
-
Ghaffari, M., & Gholami, M. R. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PubMed Central. Retrieved from [Link]
-
Azzaro, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Molecules, 26(4), 882. Retrieved from [Link]
-
Lindh, J., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 195, 109721. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12457–12467. Retrieved from [Link]
-
American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions. Retrieved from [Link]
-
American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Retrieved from [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
Welcome to the technical support center for the synthesis of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical molecular building block. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you navigate the challenges of this synthesis, optimize your reaction conditions, and ensure the integrity of your results.
Synthetic Strategy Overview
The most common and direct route to synthesizing this compound is through the regioselective iodination of the C3 position of the precursor, 4-Bromo-6-(trifluoromethyl)-1H-indazole[1]. The C3 position of the indazole ring is electron-rich and thus most susceptible to electrophilic substitution. The primary challenge lies in achieving high regioselectivity and yield without forming significant side products.
The general synthetic workflow is illustrated below:
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My iodination reaction of 4-Bromo-6-(trifluoromethyl)-1H-indazole is resulting in very low yields or only unreacted starting material. What are the common causes and how can I improve it?
A: Low yields in this synthesis often stem from suboptimal reaction conditions or reagent quality. The electron-withdrawing nature of both the bromo and trifluoromethyl groups can deactivate the indazole ring, making the reaction more challenging than for electron-rich indazoles.
Here are the primary factors to investigate:
-
Choice of Iodinating Agent:
-
N-Iodosuccinimide (NIS): This is often the preferred reagent. It is a milder electrophilic iodine source compared to molecular iodine (I₂) and typically results in cleaner reactions with fewer side products.[2][3] If NIS is failing, ensure it is from a reliable source and has been stored properly, protected from light.
-
Molecular Iodine (I₂): If using I₂, the reaction often requires a base (like KOH or NaOH) to generate the reactive iodinating species.[4] The reaction can be sluggish. Ensure the I₂ is fresh and the base is fully dissolved.
-
-
Solvent Effects:
-
Anhydrous Conditions: The solvent must be anhydrous, especially for reactions involving strong bases or acid catalysts. Water can quench reagents and lead to side reactions. Use freshly distilled or commercially available anhydrous solvents.
-
Solvent Type: Polar aprotic solvents like DMF, acetonitrile (CH₃CN), or THF are commonly used. DMF is excellent for dissolving the indazole starting material but can be difficult to remove. Acetonitrile is often a good alternative.
-
-
Temperature and Reaction Time:
-
This reaction may require elevated temperatures (e.g., 50-80 °C) to proceed at a reasonable rate due to the deactivated substrate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures. A common mistake is not allowing the reaction to run long enough. These reactions can sometimes require 12-24 hours for completion.
-
-
Catalysis:
-
When using NIS, adding a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can significantly increase the rate of reaction.[5] The acid protonates NIS, making it a much more potent electrophile.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive iodinating agent. | 1. Switch from I₂ to NIS. 2. If using NIS, add a catalytic amount (5-10 mol%) of TFA.[5] |
| Poor quality or wet solvent/reagents. | 1. Use fresh, high-purity NIS. 2. Use anhydrous grade solvents. | |
| Reaction temperature is too low. | 1. Gradually increase the temperature in 10 °C increments, monitoring by TLC. 2. Do not exceed 80-90 °C to avoid degradation. | |
| Insufficient reaction time. | 1. Run the reaction for at least 12 hours. 2. Monitor for the disappearance of starting material via TLC/LC-MS. |
Issue 2: Formation of Multiple Products & Impurities
Q: My TLC/LC-MS analysis shows multiple spots/peaks. What are these impurities, and how can I prevent their formation?
A: The formation of multiple products indicates a lack of selectivity. The most common impurities are regioisomers or products of over-halogenation.
-
Di-iodinated Byproduct: Although the C3 position is the most reactive, forcing conditions (high temperature, excess iodinating agent) can lead to a second iodination, likely at the C5 or C7 position. To avoid this, use the iodinating agent in a controlled stoichiometry (1.05 to 1.2 equivalents).
-
N-Iodination: The indazole N-H proton is acidic and can be deprotonated, leading to iodination on the nitrogen. This is more common with strong bases. While N-iodo compounds are often unstable, they can complicate the reaction mixture. Using a milder system like NIS/TFA often minimizes this side reaction.
-
Starting Material Impurities: Impurities in the 4-Bromo-6-(trifluoromethyl)-1H-indazole starting material will carry through and potentially react, creating additional byproducts.[6] Always check the purity of your starting material by NMR and LC-MS before beginning the reaction.
Caption: Decision tree for troubleshooting impurity formation.
Issue 3: Purification Challenges
Q: I am struggling to separate my desired product from the starting material and other impurities. What purification strategies do you recommend?
A: Purifying halogenated indazoles can be challenging due to their similar polarities and potential for co-crystallization. A multi-step approach is often necessary.
-
Work-up: After the reaction is complete, quench any remaining iodinating agent with an aqueous solution of sodium thiosulfate or sodium bisulfite. This will prevent further reaction during extraction. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most effective method for separating the product from closely related impurities.[6]
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product, being more halogenated, is typically less polar than the starting material.
-
| Compound | Typical Polarity | Suggested Elution System (Silica Gel) |
| Di-iodinated Byproduct | Least Polar | Hexane / Ethyl Acetate (98:2 to 95:5) |
| Desired Product | Intermediate | Hexane / Ethyl Acetate (90:10 to 80:20) |
| Starting Material | Most Polar | Hexane / Ethyl Acetate (70:30 and higher) |
-
Recrystallization: If chromatography yields a product that is still not pure, recrystallization can be an excellent final step.[6] Screen various solvent systems. A good starting point is a binary system like ethanol/water, isopropanol/hexane, or toluene/hexane. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the regioselective iodination at the C3 position? A1: The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The indazole ring system is aromatic, but the electron density is not uniform. Computational studies and experimental evidence show that the C3 position is the most nucleophilic and electron-rich carbon on the ring, making it the primary site for attack by an electrophile like I⁺.[7]
Q2: How can I definitively confirm the structure and regiochemistry of my final product? A2: A combination of analytical techniques is required:
-
¹H NMR: The proton on the C3 carbon of the starting material will be absent in the product spectrum. You should also observe the characteristic downfield shift of the remaining aromatic protons due to the introduction of the iodine atom.
-
¹³C NMR: The C3 carbon signal will shift significantly. In the starting material, it appears as a C-H, while in the product, it will be a C-I, which typically shifts the resonance upfield.
-
NOE (Nuclear Overhauser Effect) NMR: A 2D NOESY or 1D NOE experiment can be used to confirm the spatial relationship between protons. For example, irradiation of the N-H proton should show an NOE to the proton at the C7 position, confirming the overall indazole scaffold.
-
LC-MS: Confirms the molecular weight of the product, which will be 125.9 g/mol higher than the starting material due to the addition of an iodine atom.
Q3: What safety precautions should be taken during this synthesis? A3:
-
Halogenating Agents: NIS and I₂ are corrosive and oxidizing. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF is a reproductive toxin and should be handled with extreme care. Acetonitrile is flammable and toxic. Always work in a well-ventilated fume hood.
-
Acid Catalysts: Trifluoroacetic acid (TFA) is highly corrosive. Use with caution.
Detailed Experimental Protocol (Example)
This protocol describes a reliable method for the C3-iodination of 4-Bromo-6-(trifluoromethyl)-1H-indazole using N-Iodosuccinimide.
Reagents & Equipment:
-
4-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic Acid (TFA) (0.1 eq)
-
Acetonitrile (Anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard work-up and purification glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material). Stir until the solid is fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Catalyst Addition: Add trifluoroacetic acid (0.1 eq) dropwise via syringe.
-
Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) every 2-3 hours until the starting material is consumed (typically 8-16 hours).
-
Quenching: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate. The brown color of the solution should disappear.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane/ethyl acetate as described in the troubleshooting section above. Combine the pure fractions and remove the solvent to yield the final product as a solid.
References
- EvitaChem. (n.d.). 4-Bromo-6-fluoro-5-iodo-1H-indazole.
- Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3149–3158. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Speciality Chemicals Magazine. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Iodination - Common Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Qasid, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Scribd. (n.d.). 4 Bromo 1H Indazole. Retrieved from [Link]
-
MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
ResearchGate. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
Sources
- 1. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Halogenation of Trifluoromethyl-Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the halogenation of trifluoromethyl-substituted indazoles. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the inherent aromatic properties of the indazole core, presents a unique set of challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problems
This section addresses the fundamental "why" behind common issues encountered during the halogenation of trifluoromethyl-indazoles.
Q1: Why am I getting a mixture of halogenated isomers instead of a single product?
Answer: This is a classic issue of regioselectivity, governed by the electronic properties of your specific trifluoromethyl-indazole. The indazole ring has several positions susceptible to electrophilic attack (primarily C3, C5, and C7). The final distribution of isomers is a result of a delicate balance between:
-
Inherent Reactivity of the Indazole Core: In 2H-indazoles (where the substituent is on the N2 nitrogen), the C3 position is the most electron-rich and kinetically favored site for electrophilic aromatic substitution (SEAr).[1][2] Halogenation of 1H-indazoles is more complex and can yield mixtures.
-
The Directing Effect of the Trifluoromethyl (CF₃) Group: As a powerful electron-withdrawing group, the CF₃ group deactivates the ring it is attached to, making the reaction more sluggish. Its position dictates which parts of the molecule are least deactivated. For instance, a CF₃ group on the benzene portion of the indazole will influence the relative reactivity of the C4, C5, C6, and C7 positions.
-
Reaction Mechanism: The reaction predominantly follows an SEAr pathway where the indazole acts as a nucleophile attacking an electrophilic halogen species (e.g., Br⁺).[3][4] The stability of the resulting cationic intermediate (the sigma complex or arenium ion) determines the preferred position of attack.
Therefore, obtaining a mixture suggests that the energetic barriers for attack at different positions are comparable under your current reaction conditions. Using harsher reagents like elemental bromine (Br₂) is known to produce mixtures of di-halogenated products with poor selectivity.[2][5]
Q2: My reaction starts clean, but then I see multiple new spots on my TLC, and my desired mono-halogenated product disappears. What's happening?
Answer: You are observing polyhalogenation , the most common side reaction in this class of transformations. The primary cause is that the mono-halogenated indazole product can often be as reactive—or sometimes even more reactive—than the starting material under the reaction conditions.
Once the first halogen is added, a second (and even third) halogenation can occur, leading to di- and tri-substituted products.[1][2] This is particularly problematic when:
-
Excess Halogenating Agent is Used: Using more than 1.0 equivalent of the halogenating reagent will inevitably lead to polyhalogenation.
-
Reaction Temperature is Too High: Increased temperature provides the activation energy needed for the less reactive sites on the mono-halogenated intermediate to react.[1]
-
Reaction Time is Too Long: Allowing the reaction to proceed long after the starting material is consumed provides time for the desired product to undergo further halogenation.
Careful control over stoichiometry and reaction monitoring are paramount to prevent this.[2]
Q3: How does my choice of halogenating agent (e.g., NBS vs. Br₂) impact side reactions?
Answer: The choice of halogenating agent is one of the most critical parameters for controlling both regioselectivity and over-reaction.
-
Elemental Halogens (Br₂, Cl₂): These are highly reactive and less selective. Bromine (Br₂) in particular is notorious for causing polybromination and yielding complex mixtures, making it environmentally and practically challenging to handle.[2][5]
-
N-Halosuccinimides (NBS, NCS): These are crystalline, easier-to-handle solids that act as sources of electrophilic halogen. They are generally more moderate in reactivity and offer significantly better regioselectivity, especially for C3-halogenation. The reaction with NBS can proceed via a classic electrophilic substitution or, under certain conditions (heat, radical initiator), a radical pathway.[2][6] For trifluoromethyl-indazoles, the SEAr mechanism is most relevant.
-
Other Reagents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been used effectively for C3-bromination, often under mild, ultrasound-assisted conditions.[6][7]
Section 2: Troubleshooting Guides & Protocols
This section provides actionable steps and validated protocols to address the challenges discussed above.
Issue 1: Poor Regioselectivity
-
Symptom: Your characterization data (¹H NMR, LC-MS) shows a mixture of isomers that are difficult to separate.
-
Goal: Achieve >95% selectivity for a single isomer, typically the C3-halogenated product.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Starting Isomer | Confirm the structure of your starting trifluoromethyl-indazole. N-alkylation of indazoles can produce both N1 and N2 isomers, which have different directing effects. | 2H-indazoles (N2 substituted) strongly and reliably direct halogenation to the C3 position.[1][8] 1H-indazoles can give mixtures. |
| Harsh Halogenating Agent | Replace elemental bromine/chlorine with N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). | NBS/NCS are milder electrophiles and provide higher regioselectivity for the most nucleophilic position (C3). |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for conversion. | Lowering the temperature increases the selectivity for the kinetically favored product by widening the energy difference between competing reaction pathways. |
| Solvent Effects | Screen different solvents. Polar aprotic solvents like DMF or MeCN are common starting points. | The solvent can influence the reactivity of the halogenating agent and the stability of the reaction intermediates, thereby altering the product ratio.[1] |
This protocol is designed to maximize C3-selectivity and minimize side reactions.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-aryl-5-(trifluoromethyl)-2H-indazole (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (MeCN, approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in anhydrous MeCN. Expert Tip: Ensure your NBS is recrystallized from water to remove any succinimide or bromine impurities that can catalyze side reactions.
-
Reaction: Add the NBS solution dropwise to the cooled indazole solution over 20-30 minutes. Stir the reaction at 0 °C.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic bromine.
-
Workup: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 3-bromo-2-aryl-5-(trifluoromethyl)-2H-indazole.
Issue 2: Excessive Polyhalogenation
-
Symptom: The desired mono-halogenated product is an intermediate that is quickly converted to di- or tri-halogenated species.
-
Goal: Isolate the mono-halogenated product in high yield (>80%).
Caption: Decision workflow for troubleshooting polyhalogenation.
Section 3: Mechanistic Insights
Understanding the underlying mechanism is key to rational reaction design. The halogenation of 2H-indazoles is a textbook example of electrophilic aromatic substitution.
Caption: Electrophilic substitution pathway and origins of side products.
The key to a successful reaction is to choose conditions that maximize the rate of formation of the most stable C3-sigma complex while minimizing the rates of competing pathways and subsequent reactions of the desired product.
References
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4537-4542. [Link][1][2][5][9]
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. [Link][2]
-
Tsefrikas, V. M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link][3]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Barber, D., et al. (n.d.). Indazole C-3 substituent effects. ResearchGate. [Link][8]
-
Li, Y., et al. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link][6]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link][10]
-
ResearchGate. (n.d.). The Halogenation of Indazoles. [Link][7]
-
Liu, X., et al. (2022). Catalyst‐ and Oxidant‐Free Electrochemical Halogenation Reactions of 2H‐Indazoles with NaX (X=Cl, Br). ResearchGate. [Link][11]
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- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polyhalogenated Indazole Derivatives
Welcome to the technical support center for the purification of polyhalogenated indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable compounds. The unique electronic and steric properties conferred by multiple halogen substituents on the indazole core can lead to significant purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.
Section 1: Troubleshooting Guide - Navigating Common Purification Roadblocks
This section addresses specific issues that may arise during the purification of polyhalogenated indazole derivatives, providing potential causes and recommended solutions.
Column Chromatography Challenges
Question: I am having difficulty separating my polyhalogenated indazole derivative from a closely related impurity using flash column chromatography. The spots are very close on the TLC plate. What can I do?
Answer: This is a common issue, as halogenated aromatic compounds can exhibit similar polarities.[1][2] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical.
-
Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switch to a gradient elution. Start with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity. This can help resolve compounds with close Rf values.[3]
-
Solvent System Modification: Experiment with different solvent systems. For halogenated heterocycles, common systems include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/methanol.[4] Sometimes, adding a small percentage of a third solvent with different properties (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can significantly alter selectivity.
-
-
Change the Stationary Phase:
-
Finer Silica Gel: Ensure you are using silica gel with a particle size of 40-63 µm (230-400 mesh) for flash chromatography, as this provides a higher surface area and better separation efficiency.[3]
-
Alternative Sorbents: If silica gel is not providing adequate separation, consider other stationary phases. Alumina can be effective for separating aromatic hydrocarbons.[1] For particularly challenging separations, specialty phases like those used in HPLC, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer different selectivity based on pi-pi interactions.[2][5]
-
-
Supercritical Fluid Chromatography (SFC): For complex mixtures of halogenated compounds, SFC can be a powerful purification tool.[6][7][8] It often provides better resolution and is faster than traditional HPLC.[9][10] SFC is particularly adept at separating chiral compounds as well.[5][8]
Question: My polyhalogenated indazole derivative appears to be degrading on the silica gel column. What is happening and how can I prevent it?
Answer: Silica gel is acidic and can cause the degradation of sensitive compounds. Polyhalogenated indazoles, depending on their substituents, can be susceptible to this.
-
Deactivating the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), before packing the column. This is a common technique for purifying acid-sensitive compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
-
Minimize Residence Time: A faster flow rate during chromatography can reduce the contact time between your compound and the stationary phase, potentially minimizing degradation. However, this may come at the cost of resolution.
Recrystallization Difficulties
Question: I am struggling to find a suitable solvent system for the recrystallization of my polyhalogenated indazole derivative. It either doesn't dissolve or it "oils out."
Answer: Finding the right recrystallization solvent is often a process of trial and error. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.
-
Systematic Solvent Screening:
-
Start with single solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).
-
If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the saturation point). Allow the solution to cool slowly. Common binary systems include ethanol/water, acetone/water, and ethyl acetate/hexanes.[11][12][13]
-
-
Addressing "Oiling Out": "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Lower the Temperature of Crystallization: Try cooling the solution more slowly or to a lower temperature.
-
Use a Lower-Boiling Solvent System: This will ensure that the compound crystallizes before it has a chance to melt.
-
Scratch the Inside of the Flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
-
Ultrasound-Assisted Crystallization: Applying ultrasound can sometimes promote nucleation and lead to the formation of smaller, more uniform crystals, which can be beneficial for both purity and handling.[14]
Issues with Purity and Isomers
Question: After purification, I still see a persistent impurity in my NMR spectrum. I suspect it's a regioisomer. How can I separate them?
Answer: Separating regioisomers, such as 1- and 2-substituted indazoles, can be particularly challenging due to their similar physical properties.
-
Recrystallization from Mixed Solvents: A patent describes a method for separating substituted indazole isomers by recrystallizing from mixed solvent systems like acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water, achieving purity greater than 99%.[12]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating stubborn isomers. Experiment with different columns (e.g., C18, PFP) and mobile phase compositions to optimize the separation.[5]
-
Chiral Separation: If your polyhalogenated indazole derivative is chiral, specialized chiral chromatography techniques will be necessary to separate the enantiomers. Supercritical fluid chromatography (SFC) is often an excellent choice for this.[15][16] Polysaccharide-based chiral stationary phases are commonly used in both HPLC and SFC for enantiomeric separation.[15][17]
Section 2: Frequently Asked Questions (FAQs)
Q1: My purified polyhalogenated indazole is colored, but I expect it to be a white solid. How can I remove the color?
A1: Colored impurities are often due to oxidation byproducts or residual starting materials.[18]
-
Activated Charcoal: Dissolve your compound in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the charcoal. The charcoal will adsorb many colored impurities.
-
Recrystallization: A successful recrystallization is often sufficient to remove colored impurities, as they are typically present in small amounts and will remain in the mother liquor.
Q2: How can I remove residual palladium catalyst from my cross-coupling reaction?
A2: Palladium catalysts can be notoriously difficult to remove completely.
-
Filtration through Celite or Silica: Often, a simple filtration of the crude reaction mixture through a plug of celite or silica gel can remove a significant portion of the palladium.
-
Specialized Scavengers: There are commercially available scavenger resins designed to bind and remove residual metals from reaction mixtures.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium thiosulfate can sometimes help remove residual palladium.
Q3: Can I use acid-base extraction to purify my polyhalogenated indazole derivative?
A3: Yes, if your molecule has a basic nitrogen atom that can be protonated. The indazole ring system is basic.
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic indazole derivative will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then neutralize it with a base (e.g., 1 M NaOH or saturated sodium bicarbonate) to precipitate your purified product.
-
Collect the product by filtration or extract it back into an organic solvent.[4]
Section 3: Visualized Workflows and Data
General Purification Workflow for Polyhalogenated Indazoles
Caption: A general decision-making workflow for the purification of polyhalogenated indazole derivatives.
Troubleshooting Isomer Separation
Caption: A troubleshooting guide for separating challenging polyhalogenated indazole isomers.
Common Recrystallization Solvent Systems for Indazole Derivatives
| Solvent System | Purity Achieved | Reference |
| Acetone/Water | >99% | [11][12] |
| Ethanol/Water | >99% | [11][12] |
| Methanol/Water | >99% | [11][12] |
| Acetonitrile/Water | >99% | [11][12] |
| Tetrahydrofuran/Water | >99% | [11][12] |
| n-Hexane/Ethyl Acetate | Commonly used | [13] |
| n-Hexane/Acetone | Good for slow evaporation | [13] |
Section 4: Experimental Protocols
Protocol 1: Gradient Flash Column Chromatography
-
Column Packing: Dry-pack a column with 40-63 µm silica gel.
-
Sample Loading: Dissolve the crude polyhalogenated indazole in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).
-
Gradient: Gradually increase the polarity of the mobile phase. For example, increase the ethyl acetate concentration by 2-5% every few column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.[3]
Protocol 2: Recrystallization from a Binary Solvent System (Ethanol/Water)
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Induce Precipitation: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.[19]
References
- Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry.
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
- Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. RSC Publishing.
- Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. Semantic Scholar.
- Salts of indazole derivative and crystals thereof.
- Method for separating and purifying substituted indazole isomers.
- Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
- Supercritical fluid chrom
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Advanced Analysis with Supercritical Fluids Chrom
- Purification of Organic Compounds by Flash Column Chrom
- Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Halogen
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Indazole synthesis. Organic Chemistry Portal.
- Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
- Technical Support Center: Purification of Imidazole Deriv
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- HPLC separation of related halogenated aromatic, any one??
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- Development of New Methods Involving Strained Heterocycles. Deep Blue Repositories.
- Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chrom
- Inline purification in continuous flow synthesis – opportunities and challenges. The Beilstein Journal of Organic Chemistry.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent.
- Method for purifying pyrazoles.
- Capillary Electrochromatography: Polycyclic Aromatic Hydrocarbons Analysis. Stanford University.
- Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chrom
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimiz
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- Inline purification in continuous flow synthesis – opportunities and challenges.
- Technical Support Center: Purification of Polyhalogen
- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Challenges and Solutions for Purification of ADAMTS Proteases: An Overview. PubMed.
- Challenges and Opportunities in the Purification of Recombinant Tagged Proteins.
- Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
- Challenges and opportunities in the purification of recombinant tagged proteins. PMC.
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- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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- 5. researchgate.net [researchgate.net]
- 6. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
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- 19. jchr.org [jchr.org]
Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling of Indazoles
Welcome to the technical support center for Sonogashira coupling reactions involving indazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in this powerful C-C bond-forming reaction. Here, we will delve into the nuances of this transformation, moving beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies.
Introduction: The Indazole Challenge in Sonogashira Couplings
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Its application in the synthesis of complex molecules, including pharmaceuticals and natural products, is widespread due to the mild reaction conditions often employed.[1] However, when working with heteroaromatic systems like indazoles, researchers can face unique challenges that lead to diminished yields, complex product mixtures, and reaction failures.
Indazoles, with their acidic N-H proton and potential for N-arylation side reactions, introduce a layer of complexity not present with simpler aryl halides.[2][3] This guide will provide a structured approach to diagnosing and resolving these issues, ensuring your Sonogashira couplings with indazole substrates proceed efficiently and reproducibly.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers working with Sonogashira couplings of indazoles.
Q1: My Sonogashira reaction with an iodo-indazole is not working at all. I'm just recovering my starting materials. What are the first things I should check?
A1: When a reaction fails to initiate, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction atmosphere.[4]
-
Catalyst Integrity: Ensure your palladium catalyst, typically a Pd(0) source like Pd(PPh₃)₄ or a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂, is active.[4] Pd(0) catalysts can be sensitive to air and moisture. Consider using a fresh batch or a precatalyst that generates the active Pd(0) species in situ.
-
Anaerobic Conditions: The Sonogashira coupling is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.[2][4][5] It is critical to thoroughly degas your solvent and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Verify the purity of your iodo-indazole and terminal alkyne. Impurities can poison the catalyst.[4] Also, ensure your copper(I) iodide co-catalyst is fresh, as it can degrade over time.
Q2: I'm seeing a lot of a side product that appears to be a dimer of my alkyne. What is this, and how can I prevent it?
A2: This is a classic case of Glaser-Hay homocoupling, a major side reaction in copper-mediated Sonogashira reactions.[5] This occurs when two molecules of the terminal alkyne couple with each other, a process promoted by the copper co-catalyst in the presence of oxygen.[5][6]
-
Minimize Oxygen: The most effective way to suppress Glaser coupling is to rigorously exclude oxygen from your reaction.[7] Employ standard Schlenk line techniques or work in a glovebox.
-
Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol.[1][5][6] While these reactions might require different ligands or more forcing conditions, they completely eliminate the possibility of Glaser homocoupling.
-
Slow Addition of Alkyne: In some cases, slowly adding the alkyne to the reaction mixture can maintain a low concentration of the copper acetylide, disfavoring the homocoupling pathway.
Q3: Does the N-H proton on the indazole ring interfere with the reaction? Should I be protecting it?
A3: The acidic N-H proton of the indazole ring can indeed interfere with the reaction. It can react with the base, potentially deactivating the catalyst or leading to side reactions.[2] While many successful couplings are performed on unprotected indazoles, N-protection is a common strategy to improve yields and reproducibility, especially with challenging substrates.[8] Common protecting groups for indazoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[2] In some reported cases, protection of the N-1 position of 3-iodo-1H-indazole was necessary to achieve successful coupling.[8]
Q4: I'm observing a black precipitate in my reaction flask. What is it and is it a problem?
A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of palladium catalyst decomposition.[4] This is detrimental to your reaction as it removes the active catalyst from the catalytic cycle. This can be caused by several factors including impurities in the reagents or solvent, an inappropriate choice of solvent, or excessively high reaction temperatures.[4] Using fresh, high-purity reagents and solvents, and carefully controlling the reaction temperature can help prevent this.
In-Depth Troubleshooting Guide
When initial troubleshooting doesn't resolve the issue, a more systematic approach is necessary. This section is organized by common symptoms observed during the reaction.
Symptom 1: Low or No Conversion of the Halo-Indazole
If you are observing a significant amount of unreacted halo-indazole, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst System | The active Pd(0) species may not be forming or is being deactivated. Action: 1. Use a fresh palladium source. PdCl₂(PPh₃)₂ is often more stable than Pd(PPh₃)₄.[4] 2. Ensure your phosphine ligand (if used) is not oxidized. 3. For challenging substrates, consider more electron-rich and bulky ligands which can increase the rate of oxidative addition.[9] |
| Insufficiently Reactive Halide | The reactivity of the halo-indazole follows the trend I > Br >> Cl.[1][4] Action: 1. If using a bromo-indazole, you may need to increase the reaction temperature.[1] 2. For chloro-indazoles, specialized catalyst systems with strongly donating ligands are often required. 3. If possible, synthesize the iodo-indazole analogue for higher reactivity. |
| Inappropriate Base | An amine base is typically required to deprotonate the terminal alkyne.[4][10] Action: 1. Common bases include triethylamine (Et₃N) and diisopropylethylamine (DIPEA). Ensure the base is anhydrous and used in sufficient excess (typically 2-4 equivalents). 2. For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents.[8][11] |
| Poor Solvent Choice | The solvent plays a crucial role in solubility and reaction kinetics.[12] Action: 1. Amine bases can often serve as both the base and solvent.[7] 2. Co-solvents like THF, DMF, or dioxane can improve the solubility of starting materials.[7] Ensure solvents are anhydrous and thoroughly degassed. DMF, being a polar aprotic solvent, can often enhance reaction rates.[12] |
| Low Reaction Temperature | While aryl iodides can often react at room temperature, less reactive halides or challenging substrates may require heating.[1][13] Action: Gradually increase the reaction temperature in increments (e.g., to 50 °C, then 80 °C), monitoring for product formation and potential decomposition. |
Symptom 2: Formation of Significant Side Products
Beyond Glaser coupling, other side reactions can plague the Sonogashira coupling of indazoles.
Potential Side Reactions & Mitigation Strategies
| Side Reaction | Identification & Mitigation |
| N-Arylation of Indazole | The indazole N-H can be arylated under coupling conditions, leading to dimeric or polymeric byproducts.[3][14] Mitigation: 1. Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[2] 2. Carefully screen bases and solvents to find conditions that favor C-C coupling over C-N coupling. |
| Dehalogenation of Halo-Indazole | Reduction of the C-X bond to a C-H bond can occur, leading to the formation of the parent indazole. Mitigation: 1. Ensure strictly anaerobic conditions. 2. Use the minimum necessary amount of phosphine ligand, as excess phosphine can sometimes promote reductive dehalogenation. |
| Alkyne Isomerization/Decomposition | Terminal alkynes can sometimes isomerize to internal alkynes or decompose under harsh conditions. Mitigation: 1. Use the mildest possible reaction conditions (temperature, base). 2. If the alkyne is particularly sensitive, consider using a protecting group on the alkyne (e.g., TMS), followed by deprotection after the coupling. |
Key Parameter Optimization: A Deeper Dive
For particularly challenging indazole couplings, a systematic optimization of key reaction parameters is often necessary.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are good starting points, more specialized systems may be required.[9]
-
For Electron-Rich Indazoles: These can be challenging substrates. Consider using electron-rich and bulky phosphine ligands, such as P(t-Bu)₃, or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.[9][15]
-
For Sterically Hindered Substrates: Bulky ligands can also be beneficial here, as they can promote the dissociation of the active palladium species.[9]
Base and Solvent Synergy
The base and solvent should not be considered in isolation, as their interplay is crucial.
| Solvent Type | Commonly Paired Bases | Considerations |
| Amine (e.g., Et₃N, DIPEA) | Serves as its own base | Good for many standard couplings, but ensure starting materials are soluble. |
| Aprotic Polar (e.g., DMF, Dioxane) | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | Can improve solubility and reaction rates.[12] The use of K₂CO₃ in a DMF/water co-solvent system has been shown to be effective.[11] |
| Aprotic Non-Polar (e.g., Toluene) | Et₃N, DIPEA | Often requires higher temperatures. |
The Role of the Copper Co-Catalyst
While copper(I) iodide is the traditional co-catalyst for activating the terminal alkyne, its presence is a double-edged sword due to the promotion of Glaser coupling.[1][5]
-
When to Use Copper: For highly reactive iodo-indazoles and robust alkynes, the rate enhancement provided by copper can be beneficial, allowing for milder reaction conditions.[1]
-
When to Go Copper-Free: For less reactive bromo-indazoles, electron-rich systems, or when Glaser coupling is a persistent issue, copper-free conditions are strongly recommended.[5] These reactions typically require a stronger base and may need higher temperatures or more sophisticated ligands.
Experimental Protocols
General Procedure for a Copper-Catalyzed Sonogashira Coupling of an Iodo-Indazole
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodo-indazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Procedure for a Copper-Free Sonogashira Coupling of a Bromo-Indazole
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-indazole (1.0 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq.), and a suitable ligand (e.g., P(t-Bu)₃ or an NHC ligand, 0.04-0.10 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., DMF or dioxane).
-
Add a strong base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.2-2.0 eq.).
-
Heat the reaction mixture to the required temperature (e.g., 80-120 °C).
-
Monitor and work up the reaction as described in the copper-catalyzed procedure.
Visualizing the Process: Troubleshooting and Catalytic Cycles
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failing Sonogashira coupling of an indazole.
Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][16]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
The palladium cycle begins with the oxidative addition of the halo-indazole to the active Pd(0) catalyst.[9] Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.[1][17] This copper acetylide then undergoes transmetalation with the palladium complex.[9][18] The final step is reductive elimination from the palladium center, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[17]
References
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Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Dunn, P. J., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(9), 1845-1853. [Link]
-
ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
-
The reaction monitoring blog. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
Schlummer, B. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Collot, V., et al. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Stiebing, S., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]
-
Zeynizadeh, B., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of N-arylated and 1,3-biarylated indazoles. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). WO2014088983A1 - Regioselective n-2 arylation of indazoles.
-
ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. Retrieved January 21, 2026, from [Link]
-
Arambasic, M., et al. (2019). Optimization of Sonogashira conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved January 21, 2026, from [Link]
-
Leah4sci. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Reddit. (2018, February 28). Sonogashira coupling confusion: where did my reactant go? [Online forum post]. r/chemistry. [Link]
-
The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. [Link]
-
Stolle, A., et al. (2011). Fast copper-, ligand- and solvent-free Sonogashira coupling in a ball mill. Green Chemistry, 13(5), 1255-1259. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved January 21, 2026, from [Link]
-
Calo, V., et al. (2010). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. Molecules, 15(12), 9140-9152. [Link]
-
ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved January 21, 2026, from [Link]
-
Jayasree, U., & Lin, J. T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(21), 3971-3973. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 21, 2026, from [Link]
-
LookChem. (n.d.). Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: A mild and flexible strategy to design 2-aza tryptamines. Retrieved January 21, 2026, from [Link]
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preventing dehalogenation in cross-coupling reactions of haloindazoles
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dehalogenation in cross-coupling reactions involving haloindazoles. As Senior Application Scientists, we understand the nuances of these reactions and have curated this resource to help you navigate potential pitfalls and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem with haloindazoles?
A1: Dehalogenation, or hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where the halogen substituent on your haloindazole is replaced by a hydrogen atom instead of the desired coupling partner.[1] This leads to the formation of an indazole byproduct, which reduces the yield of your target molecule and often presents purification challenges due to similar polarity with the starting material. Haloindazoles can be particularly susceptible to this side reaction due to the electronic properties of the indazole ring system.
Q2: What are the primary mechanistic pathways that lead to dehalogenation?
A2: Dehalogenation typically arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H species can then participate in a competing reductive elimination pathway with the haloindazole, leading to the undesired dehalogenated product. The sources of the hydride can be varied and are often traced back to the reaction components themselves.
Here is a simplified representation of the competing pathways:
Caption: Competing pathways in cross-coupling reactions.
Q3: Can the position of the halogen on the indazole ring influence the likelihood of dehalogenation?
A3: Yes, the position of the halogen is critical. Halogens at positions more susceptible to protonation or those that influence the electronic density of the C-X bond can be more prone to dehalogenation. For instance, halogens ortho to the pyrazole nitrogen in N-unprotected indazoles might be more susceptible due to potential coordination effects or altered electronics.
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to troubleshooting and mitigating dehalogenation in your cross-coupling reactions of haloindazoles.
Issue 1: Significant Dehalogenation Observed by LC-MS or NMR
Potential Cause: The choice of palladium catalyst, ligand, base, or solvent is promoting the formation of a Pd-H species.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting dehalogenation.
Detailed Solutions:
-
Ligand Selection: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Rationale: Bulky and electron-rich ligands can accelerate the rate of reductive elimination of the desired product relative to the dehalogenation pathway.[1] They can also stabilize the palladium catalyst and prevent the formation of palladium black.
-
Recommendation: Switch from simple phosphine ligands like PPh₃ to more sterically demanding and electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3]
-
Protocol: See "Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling."
-
-
Base Selection: The choice of base is critical as some bases can be a source of hydrides.
| Base | Relative Strength | Common Issues | Recommended Use |
| NaOtBu, KOtBu | Strong | Can promote dehalogenation, ester saponification | Buchwald-Hartwig aminations, some Suzuki couplings |
| K₂CO₃, Cs₂CO₃ | Moderate | Can be effective, solubility may vary | General Suzuki and Sonogashira couplings |
| K₃PO₄ | Moderate | Often a good choice to minimize side reactions | Suzuki couplings with sensitive substrates |
-
Solvent Effects: The reaction solvent can influence the rate of dehalogenation.
-
Rationale: Solvents like DMF and dioxane have been reported to promote dehalogenation more than less polar solvents like toluene.[1][5] Alcohols can also act as hydride donors.[1][6]
-
Recommendation: If you are observing significant dehalogenation in a polar aprotic solvent, consider switching to toluene or a mixture of toluene and water. Ensure your solvents are anhydrous and thoroughly degassed.
-
-
Temperature Optimization: Higher temperatures can sometimes favor dehalogenation.[1]
-
Rationale: The desired cross-coupling and the dehalogenation side reaction may have different activation energies. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress the undesired pathway.
-
Recommendation: Attempt the reaction at a lower temperature. If using conventional heating, try running the reaction at 80 °C instead of 100 °C. Microwave irradiation can sometimes accelerate the desired reaction sufficiently to avoid prolonged heating that may lead to dehalogenation.[3][5]
-
Issue 2: Dehalogenation is still a major byproduct after optimizing the core reaction conditions.
Potential Cause: The quality of the boronic acid/ester or the presence of an N-H bond on the indazole ring.
Detailed Solutions:
-
Boronic Acid/Ester Quality: Impurities in the boronic acid or its decomposition can contribute to side reactions.
-
Rationale: Boronic acids can undergo protodeboronation, especially if they are not pure or have been stored improperly.[4] This can disrupt the catalytic cycle and lead to side reactions.
-
Recommendation:
-
Use fresh, high-purity boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[6]
-
See "Protocol 2: Preparation of Pinacol Boronate Esters."
-
-
-
N-H Acidity of the Indazole Ring: The acidic N-H proton of the indazole can interfere with the reaction.
-
Rationale: The acidic proton on the indazole ring can be deprotonated by the base, potentially leading to catalyst inhibition or undesired side reactions. In some cases, N-protection of the indazole has been shown to suppress dehalogenation.[7]
-
Recommendation:
-
Consider protecting the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM).
-
Be aware that some protecting groups, like BOC, may be cleaved under certain Suzuki-Miyaura conditions.[7]
-
-
Experimental Protocols
Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling of a Haloindazole
-
Vessel Preparation: To a set of oven-dried reaction vials equipped with magnetic stir bars, add the haloindazole (1.0 equiv), boronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vials with septum caps and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and various ligands (e.g., PPh₃, SPhos, XPhos, 4-8 mol%). Add the appropriate catalyst and ligand solutions to each reaction vial.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC, GC-MS, or LC-MS.
-
Analysis: Compare the ratio of the desired product to the dehalogenated byproduct for each ligand.
Protocol 2: Preparation of Pinacol Boronate Esters from Boronic Acids
-
Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Drying: Add anhydrous MgSO₄ or Na₂SO₄ to remove any water.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the boronic acid starting material by TLC.
-
Workup: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting pinacol boronate ester can often be used without further purification.
References
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]
- BenchChem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem. Retrieved from a hypothetical BenchChem technical note inspired by common chemical knowledge.
-
Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Reddit. Retrieved from [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (n.d.). Technical Support Center: Accelerating Sluggish Suzuki Couplings. BenchChem. Retrieved from a hypothetical BenchChem technical note inspired by common chemical knowledge.
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic-Chemistry.org. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (2007). Tetrahedron Letters, 48(44), 7858-7861*. [Link]
-
Buchwald-Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Heck reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from a general understanding of the Heck Reaction.
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
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- 7. researchgate.net [researchgate.net]
Indazole Synthesis Technical Support Center: Managing Byproduct Formation
Welcome to the Indazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of substituted indazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This resource addresses specific issues related to byproduct formation, offering field-proven insights and solutions.
Troubleshooting Guide
This section addresses specific, common problems encountered during indazole synthesis. Each answer provides a mechanistic explanation and actionable steps to resolve the issue.
Q1: My N-alkylation reaction is producing a mixture of N-1 and N-2 regioisomers. How can I control the selectivity?
A1: The formation of N-1 and N-2 alkylated isomers is one of the most frequent challenges in indazole synthesis. The outcome is a delicate balance of thermodynamics, kinetics, sterics, and electronics. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but reaction conditions can kinetically favor the N-2 product.[1]
Mechanistic Insight: The regioselectivity is heavily influenced by the nature of the indazole anion intermediate and its interaction with the electrophile.
-
Thermodynamic Control: Favors the more stable N-1 isomer. This can often be achieved through equilibration processes.[2][3]
-
Kinetic Control: Often favors the N-2 isomer, which can be the initial site of attack under certain conditions.[4]
-
Ion Pairing: The choice of base and solvent determines the nature of the ion pair. In a solvent like THF, a strong base like NaH can form a tight ion pair, directing alkylation to the N-1 position. In a more polar, coordinating solvent like DMF, a solvent-separated ion pair may form, leading to decreased regioselectivity.[2]
Troubleshooting & Optimization Strategy:
-
Choice of Base and Solvent: This is the most critical factor. For selective N-1 alkylation, a common and effective system is Sodium Hydride (NaH) in Tetrahydrofuran (THF).[2] For certain substrates, particularly those with electron-withdrawing groups at the C-7 position (e.g., NO₂, CO₂Me), conditions can be tuned to achieve excellent N-2 selectivity.[2][3]
-
Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can sterically hinder attack at one nitrogen over the other.
-
Temperature: Lower temperatures often favor kinetic products, while higher temperatures can allow for equilibration to the thermodynamic product.
| Condition | Base | Solvent | Likely Major Product | Rationale | Reference |
| N-1 Selective | NaH | THF | N-1 | Promotes a tight ion pair, sterically favoring N-1 attack. | [2] |
| N-1 (Equilibration) | Various | DMF | N-1 | Allows for isomerization to the more stable thermodynamic product. | [2][3] |
| N-2 Selective | Various | Varies | N-2 | Often achieved with specific C-7 substituted indazoles. | [2][3] |
| Kinetic Control | Varies | Varies | N-2 | Short reaction times can trap the initial kinetic product. | [4] |
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (or DMF, depending on the desired outcome) to achieve a concentration of ~0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress and the N-1/N-2 ratio using TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the starting material is consumed or the desired ratio is achieved, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the isomers.
Q2: My reaction is producing significant amounts of dimers and/or hydrazones. What is causing this and how can I prevent it?
A2: The formation of hydrazone and dimer byproducts is a known issue, particularly in syntheses that involve hydrazine and carbonyl compounds, often under elevated temperatures.[5]
Mechanistic Insight:
-
Hydrazone Formation: This is typically an intermediate in the cyclization to form the indazole ring. If the cyclization step is slow or incomplete, the hydrazone intermediate can persist or become a major byproduct.
-
Dimer Formation: Dimerization can occur through various side reactions, often promoted by harsh conditions or the presence of reactive intermediates.
Troubleshooting & Optimization Strategy:
-
Temperature Control: High temperatures can promote side reactions. It is crucial to find the optimal temperature that facilitates cyclization without leading to significant byproduct formation.[6]
-
Catalyst/Solvent System: Some modern synthetic methods are designed to be milder and avoid these side reactions. For instance, using silica sulfuric acid as a catalyst can provide a more efficient conversion with fewer byproducts.[5] Aprotic solvents like DMSO and DMF have also been shown to provide higher yields in some cases.[5]
-
Reaction Monitoring: Closely monitor the reaction using TLC or LC-MS. The goal is to stop the reaction as soon as the desired product is formed, before it has a chance to degrade or participate in side reactions.
Q3: I'm seeing a complex mixture of unexpected peaks in my ¹H NMR spectrum. How do I identify the byproducts?
A3: A complex NMR spectrum is a common diagnostic challenge. The extra peaks usually originate from a few key sources: regioisomers, unreacted starting materials, specific side-products, or solvent impurities.[1]
Troubleshooting & Identification Workflow:
-
Identify Exchangeable Protons: A broad singlet that disappears upon a D₂O shake is characteristic of an N-H proton (often >10 ppm for the indazole ring) or an -OH/-NH₂ group on a substituent.[1] This can immediately confirm the presence of the indazole N-H if your product was expected to be N-substituted.
-
Distinguish N-1 vs. N-2 Isomers: These isomers have distinct NMR signatures. While challenging, a key indicator is often the chemical shift of the H-7 proton, which is typically shifted significantly downfield in N-1 isomers compared to N-2 isomers. For definitive assignment, 2D NMR techniques like HMBC and NOESY are invaluable.[1]
-
Check for Starting Materials: Compare the spectrum to the NMRs of your starting materials. Residual signals are a clear sign of an incomplete reaction.
-
Identify Common Side-Products: If your synthesis involves hydrazines, look for characteristic peaks of hydrazones or azines which may have formed as side-products.[1][5]
-
Rule out Solvent Impurities: Check for common residual solvents like ethyl acetate, dichloromethane, acetone, or toluene, which have well-documented chemical shifts.[1]
Caption: A logical workflow for diagnosing unexpected peaks in an NMR spectrum.
Frequently Asked Questions (FAQs)
This section covers broader questions to help you proactively design experiments that minimize byproduct formation.
Q1: What are the most critical reaction parameters to control for a clean indazole synthesis?
A1: Three parameters are paramount:
-
Temperature: Suboptimal temperatures can lead to low yields or increased side reactions.[6] Many indazole syntheses, particularly those involving diazotization or cyclization, can be exothermic, requiring strict temperature control to prevent runaway reactions.[7]
-
Solvent: The choice of solvent can dramatically impact reaction outcomes. For example, in the Davis-Beirut reaction, adding a controlled amount of water (15-25%) to an alcohol solvent can significantly increase yield, while an excess can be detrimental.[6][8]
-
Base Selection: The choice and stoichiometry of the base can influence reaction success and, critically, the regioselectivity of N-alkylation or N-acylation.[6]
Q2: How can my choice of starting materials minimize byproduct formation from the outset?
A2: A thoughtful selection of precursors can eliminate common side reactions. For instance, when synthesizing indazoles from o-fluorobenzaldehydes and hydrazine, a competitive Wolff-Kishner reduction can occur, forming undesired fluorotoluenes. A more robust method involves first converting the aldehyde to its O-methyloxime derivative. These derivatives effectively eliminate the competitive reduction pathway, leading to higher yields of the desired indazole.[9]
Q3: I am using the Davis-Beirut reaction. What are the key factors for success and what byproducts should I watch for?
A3: The Davis-Beirut reaction is a powerful, often metal-free method for synthesizing 2H-indazoles from o-nitrobenzylamines.[10][11] The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[12]
Key Optimization Points:
-
Mechanism: The reaction can be catalyzed by either acid or base.[12] In base, the mechanism involves the formation of a carbanion intermediate.[10]
-
Solvent Effects: The reaction is highly sensitive to the solvent system. The presence of water is often critical, but an excess can lead to competitive imine bond cleavage, which halts the desired N-N bond-forming heterocyclization and reduces the yield.[8][13]
Potential Byproducts: The primary byproduct pathway is often the hydrolysis of the key nitroso imine intermediate, which prevents cyclization. Careful control of water content is therefore essential.[8]
Caption: The crucial role of the nitroso imine intermediate and the competing hydrolysis byproduct pathway.
Q4: My N-1 and N-2 isomers are very difficult to separate by standard column chromatography. Are there alternative purification strategies?
A4: While column chromatography is the default, separating closely eluting indazole isomers can be challenging and not always suitable for large-scale production.[14] An effective alternative is recrystallization using a mixed solvent system . By carefully screening solvent combinations (e.g., acetone/water, ethanol/water), it is often possible to find conditions where one isomer selectively crystallizes out of solution, leaving the other in the mother liquor. This method can yield single isomers with purities greater than 99% and is more amenable to industrial scale-up.[14]
References
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. (2025). Benchchem.
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). Nucleosides Nucleotides Nucleic Acids. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. (2025). Benchchem.
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. (2025). Benchchem.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Chemistry Portal. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. [Link]
-
Davis–Beirut reaction. (N.d.). Wikipedia. [Link]
- Method for separating and purifying substituted indazole isomers. (2011).
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). Accounts of Chemical Research. [Link]
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (N.d.). Benchchem.
- Process for the preparation of substituted indazoles. (1976).
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (2006). Journal of the American Chemical Society. [Link]
- Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. (2025). Benchchem.
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). eScholarship. [Link]
- Managing exothermic reactions in indazole synthesis. (2025). Benchchem.
-
Indazole synthesis. (N.d.). Organic Chemistry Portal. [Link]
-
Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). The Journal of Organic Chemistry. [Link]
-
Optimized synthesis of a 5-iodo-7-aza-indazole by a one-pot Diels–Alder cascade that starts from a pyrimidine substituted in the 2-position by an (alkynyl)hydrazone. (2022). ChemRxiv. [Link]
-
Optimization of reaction conditions for the synthesis of indazolones. (2023). ResearchGate. [Link]
-
Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. (2022). ResearchGate. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2002). ResearchGate. [Link]
-
Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2012). ResearchGate. [Link]
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- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
scale-up synthesis considerations for 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
An In-depth Guide to the Scale-Up Synthesis of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. The following question-and-answer troubleshooting guide addresses specific issues encountered during development and scale-up, providing insights into the underlying chemical principles and process safety considerations.
Part 1: Pre-Synthesis and Route Selection
Q1: What is the most robust and scalable synthetic route to this compound?
For scale-up, a convergent synthesis that introduces key functionalities in the final steps is generally preferred. The most common and reliable route is the direct, regioselective iodination of the readily available precursor, 4-Bromo-6-(trifluoromethyl)-1H-indazole.
-
Rationale: This late-stage functionalization approach is advantageous for several reasons. It minimizes the number of steps where the relatively sensitive carbon-iodine bond is carried through, potentially reducing the formation of de-iodinated impurities[1]. Furthermore, the starting material is structurally simpler, making its synthesis and quality control more straightforward. Alternative routes involving the construction of the indazole ring from a pre-iodinated aniline precursor are often more complex and may present regioselectivity challenges during the cyclization step[2][3].
Diagram 1: Recommended Synthetic Pathway
Caption: Recommended late-stage iodination pathway.
Q2: What are the critical quality attributes for the starting material, 4-Bromo-6-(trifluoromethyl)-1H-indazole, that can impact the success of the iodination reaction?
The quality of your starting material is paramount. Key attributes to control include:
-
Purity: Assay should be >98%. The primary concern is the presence of de-brominated or isomeric impurities, which can lead to downstream purification challenges.
-
Residual Solvents: Solvents from the previous step, particularly protic solvents like alcohols, can interfere with the deprotonation of the indazole, leading to incomplete reaction.
-
Inorganic Salts: High levels of inorganic salts can affect the solubility of reactants and interfere with reaction kinetics.
Part 2: Troubleshooting the Iodination Reaction
Q3: My iodination reaction shows low or incomplete conversion. What are the common causes and how can I improve the yield?
Low conversion in this reaction typically points to issues with the deprotonation of the indazole N-H or the reactivity of the iodinating species.[2]
-
Cause 1: Ineffective Deprotonation. The N-H of the indazole must be deprotonated to form the indazolide anion, which then attacks the iodine. If the base is not strong enough or is consumed by other sources (like water), the reaction will stall.
-
Solution: Use a strong, anhydrous base like potassium hydroxide (KOH). Ensure the reaction solvent (e.g., DMF) is anhydrous. While milder bases like K₂CO₃ can work, KOH is often more effective for achieving full conversion.
-
-
Cause 2: Poor Solubility. The potassium salt of the indazole may have limited solubility in some solvents, creating a heterogeneous mixture that reacts slowly.
-
Cause 3: Suboptimal Temperature. While the reaction proceeds at room temperature, gentle heating can sometimes improve the rate and overall conversion.
-
Solution: Monitor the reaction by TLC or LC-MS. If it stalls, consider gently heating the mixture to 40-50 °C. Avoid excessive heat, which can promote side reactions.
-
Q4: I am observing significant side products, such as di-iodinated species or impurities of unknown structure. How can I improve the regioselectivity for C3-iodination?
The C3 position of the indazole ring is electronically favored for halogenation. However, forcing conditions can lead to over-halogenation or other side reactions.
-
Cause 1: Incorrect Stoichiometry. Using a large excess of iodine is the most common reason for di-iodination.
-
Solution: Use a slight excess of iodine (1.1 to 1.2 equivalents). Control the addition of the iodine solution to the reaction mixture. A slow, controlled addition allows the mono-iodinated product to form without building up a high concentration of the iodinating agent.
-
-
Cause 2: Elevated Temperature. High reaction temperatures can provide the activation energy needed for less favorable reactions to occur.
-
Solution: Maintain the reaction at ambient temperature unless heating is necessary to drive conversion, as determined by in-process monitoring.
-
-
Cause 3: Reaction with Solvent. In some cases, impurities in the solvent or the solvent itself can react under basic conditions.
-
Solution: Always use high-purity, anhydrous solvents.
-
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low conversion.
Part 3: Scale-Up and Safety Considerations
Q5: What are the primary safety and process control challenges when scaling up this iodination reaction?
Scaling up introduces challenges related to heat management, mixing, and material handling[6][7].
-
Heat Management: While the reaction itself is not violently exothermic, the quench step (adding the reaction mixture to an aqueous solution) and any subsequent neutralization steps can be highly exothermic[8].
-
Control Strategy: On a large scale, always perform a "reverse quench" by slowly adding the reaction mixture to the cooled quench solution with vigorous stirring. The reactor's cooling system must be able to handle the maximum heat output calculated from calorimetry studies[5].
-
-
Mixing Efficiency: As batch size increases, achieving uniform mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in lower yields and increased impurity formation[5][6].
-
Control Strategy: Select a reactor with an appropriate stirring mechanism (e.g., a pitched-blade turbine is often better than an anchor stirrer for low-viscosity solutions)[6]. The stirrer speed should be optimized during pilot trials to ensure good mass transfer without excessive shear.
-
-
Handling of Reagents:
-
Iodine: Iodine is corrosive and can sublime, creating a hazardous vapor. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE)[9].
-
Trifluoromethylated Compounds: These compounds should be handled with care. Ensure good ventilation and wear appropriate PPE, including safety goggles and gloves, as they can be irritants[10][11][12].
-
KOH: Potassium hydroxide is highly caustic. Avoid contact with skin and eyes.
-
Q6: I am observing de-iodination of the final product during workup or upon storage. How can this be prevented?
Aryl iodides are the most susceptible of the aryl halides to reductive dehalogenation[1]. This can be triggered by light, heat, or the presence of reducing agents.
-
During Workup: The use of sodium thiosulfate or sodium bisulfite to quench excess iodine introduces a reducing agent into the mixture.
-
Mitigation: Use only the stoichiometric amount of quenching agent required. Do not prolong contact time. Once the iodine is quenched, proceed with extraction and isolation promptly. Ensure the pH is controlled, as extreme pH can sometimes facilitate degradation.
-
-
During Storage:
Part 4: Experimental Protocols and Data
Lab-Scale Experimental Protocol: C3-Iodination
Reagents:
-
4-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq)
-
Potassium Hydroxide (KOH), powdered (1.5 eq)
-
Iodine (I₂) (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Ethyl Acetate
Procedure:
-
Charge a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer with 4-Bromo-6-(trifluoromethyl)-1H-indazole.
-
Add anhydrous DMF (approx. 10 mL per gram of starting material).
-
Stir the mixture under a nitrogen atmosphere until all solids dissolve.
-
Carefully add powdered KOH in one portion. A slight exotherm may be observed. Stir for 30 minutes at room temperature to ensure complete formation of the potassium indazolide.
-
In a separate flask, dissolve the iodine in a minimum amount of anhydrous DMF.
-
Add the iodine solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 30 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a vigorously stirred solution of saturated aqueous sodium thiosulfate. The color of the iodine should disappear.
-
Add water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a solid.
Scale-Up Parameter Comparison Table
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reactor | 500 mL Flask | 20 L Jacketed Glass Reactor | Ensure adequate heat transfer surface area. Glass-lined steel is also suitable.[6] |
| Base Addition | One portion | Portion-wise or via solids charging system | Control exotherm and dust. |
| Iodine Addition | Dropwise via funnel | Metered pump over 1-2 hours | Precise control of addition rate is critical to manage exotherm and selectivity. |
| Temperature Control | Stir plate / Ice bath | Reactor jacket with thermostat | Must have sufficient cooling capacity for quench/neutralization steps.[5][13] |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (pitched-blade) | Ensure efficient mixing to avoid localized concentration gradients.[5][6] |
| Workup | Gravity/Vacuum filtration | Centrifuge or Nutsche filter-dryer | Efficient solid-liquid separation and washing are key for purity. |
References
- Benchchem. (2025). Indazole Synthesis : Troubleshooting Guides & FAQs. Benchchem.
- ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. Request PDF.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. TCI Chemicals.
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
- Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer.
- ChemicalBook. (2024, December 21). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. ChemicalBook.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.
- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- Angene Chemical. (2024, August 27). Safety Data Sheet. Angene Chemical.
- Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET. Sigma-Aldrich.
- ResearchGate. (2025, August 10). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Request PDF.
- Benchchem. (2025). preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- Benchchem. (2025). Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole. Benchchem.
- ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
- MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
- National Institutes of Health (NIH). (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC.
- ResearchGate. (n.d.). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Request PDF.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. amarequip.com [amarequip.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. angenechemical.com [angenechemical.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Navigating Stability Challenges of Trifluoromethyl-Containing Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-containing heterocyclic compounds. The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] However, the unique electronic properties of the CF₃ group can also introduce specific stability challenges. This guide provides in-depth troubleshooting advice and detailed protocols to help you anticipate, identify, and resolve these issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group so widely used in drug design despite potential stability issues?
A1: The trifluoromethyl group offers a compelling combination of properties that can significantly improve a drug candidate's profile. The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic and chemical stability.[2] Its potent electron-withdrawing nature can modulate the pKa of nearby functional groups, enhancing binding to biological targets. Furthermore, the lipophilicity of the CF₃ group can improve membrane permeability and overall bioavailability. These benefits often outweigh the manageable stability risks.
Q2: What are the most common degradation pathways for trifluoromethyl-containing heterocyclic compounds?
A2: While generally robust, these compounds can degrade under specific conditions. The primary pathways include:
-
Hydrolysis: The CF₃ group, particularly when attached to an electron-rich heterocyclic ring, can be susceptible to hydrolysis under alkaline (high pH) conditions, leading to the formation of a carboxylic acid (-COOH) and fluoride ions.
-
Photodegradation: Exposure to UV light can induce cleavage of the C-CF₃ bond or other susceptible bonds within the molecule, leading to a variety of degradation products.
-
Oxidative Degradation: The heterocyclic ring or other parts of the molecule can be oxidized, especially in the presence of reactive oxygen species. The strong electron-withdrawing nature of the CF₃ group can sometimes influence the susceptibility of the ring to oxidative processes.
-
Degradation of Proximal Functional Groups: Often, the instability lies not with the CF₃ group itself, but with an adjacent functional group (e.g., an amide or ester) whose reactivity is altered by the electronic influence of the trifluoromethyl moiety.
Q3: I suspect my trifluoromethyl-containing compound is degrading in solution. What is the first step I should take?
A3: A systematic approach is crucial. Begin with a forced degradation study to intentionally stress your compound under various conditions (acidic, basic, oxidative, photolytic, and thermal).[3][4][5] This will help you identify the specific conditions under which your compound is unstable and will generate the degradation products needed to develop a stability-indicating analytical method.
Troubleshooting Guides
Issue 1: Compound Degradation in Basic or Alkaline Media
Symptoms:
-
Loss of parent compound peak in HPLC analysis over time when dissolved in basic buffers (e.g., phosphate or borate buffers at pH > 8).
-
Appearance of new, more polar peaks in the chromatogram.
-
A gradual decrease in the pH of the solution, potentially indicating the release of acidic byproducts.
Root Cause Analysis:
The strong electron-withdrawing nature of the trifluoromethyl group can make the carbon atom of the CF₃ group susceptible to nucleophilic attack, particularly by hydroxide ions. This is more pronounced when the heterocyclic ring is electron-rich, which can further facilitate the initial nucleophilic attack. The hydrolysis proceeds through a series of steps, ultimately converting the -CF₃ group to a carboxylic acid (-COOH).
Mitigation Strategies & Protocols:
-
pH Optimization and Buffer Selection:
-
Action: The most effective strategy is to maintain the pH of the solution in a neutral to acidic range (pH 3-7), where the rate of hydrolysis is significantly reduced.
-
Protocol:
-
Prepare a series of buffers (e.g., citrate, acetate, phosphate) across a pH range of 3 to 9.
-
Dissolve the compound in each buffer at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and monitor the concentration of the parent compound and the formation of degradation products by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Plot the percentage of the remaining parent compound against time for each pH to determine the optimal pH for stability. Commonly used stable buffers include citrate and acetate.[6]
-
-
-
Structural Modification (for Drug Design):
-
Action: If formulation changes are insufficient, consider synthesizing analogs where the electronic properties of the heterocyclic ring are modified to reduce the susceptibility of the CF₃ group to hydrolysis. For instance, the introduction of electron-withdrawing groups on the heterocyclic ring can sometimes stabilize the C-CF₃ bond.
-
Issue 2: Photodegradation Upon Exposure to Light
Symptoms:
-
Discoloration of the solid compound or solution upon exposure to light.
-
Significant degradation observed in samples left on the benchtop compared to those stored in the dark.
-
Appearance of multiple degradation peaks in the chromatogram after exposure to a light source.
Root Cause Analysis:
UV radiation can provide the energy to excite the molecule to a higher energy state, leading to bond cleavage. The C-CF₃ bond, although strong, can be susceptible to photolytic cleavage, especially if the heterocyclic ring can absorb light in the UV spectrum. This can generate trifluoromethyl radicals and other reactive species that lead to a cascade of degradation reactions.
Mitigation Strategies & Protocols:
-
Photostabilization through Formulation:
-
Action: Protect the compound from light by using amber vials or light-resistant containers.[7] In solution, the addition of UV absorbers or antioxidants can help to mitigate photodegradation.
-
Protocol:
-
Prepare solutions of your compound in a suitable solvent.
-
To one set of solutions, add a UV absorber (e.g., benzophenones) or an antioxidant (e.g., ascorbic acid, BHT).[8]
-
Expose the solutions (with and without photostabilizers) to a controlled light source (as per ICH Q1B guidelines) for a defined period.
-
Include a set of control samples stored in the dark.
-
Analyze all samples by HPLC to compare the extent of degradation.
-
-
-
Wavelength-Dependent Photolysis Studies:
-
Action: Understanding the specific wavelengths of light that cause degradation can inform packaging and handling requirements.
-
Protocol:
-
Expose solutions of the compound to different wavelengths of light using a photolysis reactor with interchangeable lamps or filters.
-
Monitor the degradation at each wavelength to identify the most damaging regions of the spectrum.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study for Trifluoromethyl-Containing Heterocyclic Compounds
This protocol outlines a typical forced degradation study to identify potential stability issues. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Materials:
-
API of the trifluoromethyl-containing heterocyclic compound
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Photostability chamber
-
Heating oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve the API in 0.1 M HCl to a final concentration of ~1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the API in 0.1 M NaOH to a final concentration of ~1 mg/mL.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the API in a solution of 3% H₂O₂ to a final concentration of ~1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze samples at specified time points by HPLC.
-
-
Thermal Degradation:
-
Store the solid API in an oven at 70°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid API and a solution of the API (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples by HPLC and compare with a control sample stored in the dark.
-
Protocol 2: Analytical Method for Stability Testing using HPLC-UV and LC-MS/MS
A robust, stability-indicating method is essential to separate the parent compound from its degradation products.[10][11]
Instrumentation:
-
HPLC with a UV detector
-
LC-MS/MS system for identification of degradation products
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
UV Detection: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Method Development:
-
Inject a mixture of the stressed samples (from the forced degradation study) to ensure that all degradation products are well-resolved from the parent peak.
-
Optimize the gradient, mobile phase composition, and column to achieve adequate separation.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
-
Identification of Degradation Products:
Protocol 3: Monitoring Degradation with ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for monitoring the degradation of fluorinated compounds as it provides a distinct signal for the fluorine atoms, which is often in a region of the spectrum with no background signals.[14][15]
Instrumentation:
-
High-field NMR spectrometer with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the compound (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Acquire an initial ¹⁹F NMR spectrum to serve as a baseline (t=0).
-
-
Degradation Monitoring:
-
Subject the sample to the desired stress condition (e.g., add a small amount of NaOD for base hydrolysis).
-
Acquire ¹⁹F NMR spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the signal corresponding to the -CF₃ group of the parent compound.
-
Observe the appearance of new signals. For example, the formation of fluoride ions (F⁻) will appear as a broad singlet. The formation of other fluorinated degradation products will give rise to new, distinct signals whose chemical shifts can provide structural information.[16][17]
-
Visualization of Degradation Pathways and Troubleshooting
Hydrolytic Degradation of a Trifluoromethyl-Substituted Pyridine
Caption: Hydrolysis of a CF₃-pyridine under basic conditions.
Troubleshooting Workflow for Observed Instability
Sources
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- 17. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo vs. Iodo Positions in Polyhalogenated Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in drug discovery, and polyhalogenated indazoles serve as versatile precursors for building molecular complexity. A deep understanding of the differential reactivity of various halogen substituents is crucial for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the reactivity of bromo- versus iodo-positions on the indazole core, supported by experimental data and mechanistic principles, to empower researchers in their synthetic endeavors.
The Fundamental Principle: Bond Energies and Oxidative Addition
The generally accepted hierarchy of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the longest and weakest among the halogens (excluding astatine), while the C-Br bond is shorter and stronger.
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
This difference in bond strength directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition more readily and under milder conditions than the more robust C-Br bond. This fundamental principle is the cornerstone of chemoselective functionalization of polyhalogenated indazoles.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of iodo and bromo substituents is most prominently exploited in palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective modifications of the indazole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In dihalogenated indazoles containing both bromine and iodine, the reaction can be directed with high selectivity to the iodo-position.
A prime example is the selective coupling of 6-bromo-3-iodo-1H-indazole. The significantly higher reactivity of the C-I bond at the C3 position allows for the introduction of an aryl or heteroaryl group at this site while leaving the C6-Br bond intact for subsequent transformations.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Position Reacted | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dimethoxyethane, 80 °C, 2h | C5-Br | 95 | [1] |
| 3-Iodo-1H-indazole (N-protected) | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O, 70-80 °C, 12-24h | C3-I | Good to Excellent | [2] |
| 3-Bromo-4-iodoindazole | Arylboronic acid | Not specified | Not specified | C4-I (selective) | Not specified | [2] |
This table illustrates that both bromo- and iodo-indazoles are viable substrates for Suzuki coupling. However, in a molecule containing both, the iodo-position is expected to react preferentially.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of a Bromo-Iodo-Indazole
This protocol is a generalized procedure based on established methods for selective Suzuki-Miyaura couplings.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-iodo-indazole (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water. Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodo-indazole is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, demonstrates excellent chemoselectivity for the iodo-position over the bromo-position. Studies on 5-bromo-3-iodoindazoles have shown that the Sonogashira reaction proceeds smoothly and selectively at the C3-iodo position, leaving the C5-bromo position available for further functionalization, such as a subsequent Suzuki coupling.[2]
Table 2: Comparison of Reactivity in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Position Reacted | Yield (%) | Reference |
| 5-Bromo-3-iodo-1H-indazole (N-protected) | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Et₃N | THF, rt | C3-I | High | [2] |
| 3-Iodo-1H-indazole (N-protected) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF, rt | C3-I | High | [3] |
This high degree of selectivity is crucial for the synthesis of complex, polysubstituted indazoles, allowing for a programmed, stepwise introduction of different functionalities.
Experimental Protocol: Selective Sonogashira Coupling of a Bromo-Iodo-Indazole
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected bromo-iodo-indazole (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a degassed solvent such as THF or DMF.
-
Catalyst and Base Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), and the copper(I) iodide (CuI) cocatalyst (1-3 mol%). Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] Similar to other palladium-catalyzed cross-couplings, the amination of polyhalogenated indazoles is expected to occur preferentially at the iodo-position. While direct comparative studies on bromo-iodo-indazoles are less common in the literature, the principles of oxidative addition rates suggest that selective amination at the C-I bond is highly feasible under carefully controlled conditions. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[5]
Other Important Transformations
Metal-Halogen Exchange
Lithium-halogen exchange is a powerful tool for generating organolithium species, which can then be trapped with various electrophiles. This reaction is typically very fast, and the rate of exchange follows the trend I > Br > Cl.[6] Therefore, in a bromo-iodo-indazole, treatment with an alkyllithium reagent (such as n-BuLi or t-BuLi) at low temperatures will selectively occur at the iodo-position. This provides an alternative strategy to palladium-catalyzed reactions for the selective functionalization of the more reactive halogen position.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions where the C-X bond cleavage is central to the rate, the reactivity in SNAr reactions is more nuanced. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer complex.[7] The rate-determining step is often the initial nucleophilic attack, which is facilitated by the polarization of the C-X bond and the ability of the aromatic system to stabilize the resulting negative charge.
While iodine is a better leaving group than bromine in terms of its ability to depart, the high electronegativity of the halogen can make the attached carbon more electrophilic and accelerate the initial nucleophilic attack. In many SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I, because the bond-breaking step is not rate-determining.[8] However, the outcome is highly dependent on the specific indazole substrate (i.e., the presence of electron-withdrawing groups) and the nature of the nucleophile. For polyhalogenated indazoles, regioselectivity in SNAr can be complex and may not follow the simple I > Br trend observed in cross-coupling reactions.
Conclusion
For the selective functionalization of polyhalogenated indazoles, the differential reactivity of bromo and iodo substituents provides a powerful synthetic handle.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille): The iodo-position is significantly more reactive than the bromo-position. This allows for highly selective, sequential functionalization by first reacting at the C-I bond under milder conditions, followed by reaction at the C-Br bond under more forcing conditions.
-
For Metal-Halogen Exchange: The iodo-position is also more reactive, enabling selective formation of organolithium species at the site of the iodine atom.
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity order is less predictable and is highly dependent on the substrate and reaction conditions. Simple extrapolation from cross-coupling reactivity is not advisable.
By understanding these principles and leveraging the supporting experimental data, researchers can strategically design synthetic routes to access novel and complex indazole derivatives for applications in drug discovery and materials science.
References
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Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Gellis, A., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(04), 572-578. DOI: 10.1055/s-2005-861825. Available from: [Link]
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Manabe, K., et al. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 16(8), 6543-6563. DOI: 10.3390/molecules16086543. Available from: [Link]
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Wikipedia contributors. (2023, December 29). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 21, 2026, from [Link]
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Bavetsias, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 12154-12168. DOI: 10.3390/molecules171012154. Available from: [Link]
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Wikipedia contributors. (2023, December 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Li, W., et al. (2019). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 24(19), 3533. DOI: 10.3390/molecules24193533. Available from: [Link]
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Wikipedia contributors. (2023, November 28). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835-846. DOI: 10.1021/ar020045r. Available from: [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Available from: [Link]
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Wikipedia contributors. (2023, October 29). Intramolecular Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available from: [Link]
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Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin. Retrieved January 21, 2026, from [Link]
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Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania. Available from: [Link]
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Schön, U., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1374-1381. DOI: 10.3762/bjoc.8.158. Available from: [Link]
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Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved January 21, 2026, from [Link]
-
Arnautu, A., et al. (2002). Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: A mild and flexible strategy to design 2-aza tryptamines. Tetrahedron Letters, 43(15), 2695-2697. DOI: 10.1016/S0040-4039(02)00342-X. Available from: [Link]
-
Pohl, R., et al. (2004). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, 16(1), 1.16.1-1.16.23. DOI: 10.1002/0471142700.nc0116s16. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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Gellis, A., et al. (2005). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. Available from: [Link]
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. DOI: 10.26434/chemrxiv-2021-z1v1f. Available from: [Link]
-
Bouattour, R., et al. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 16(43), 8219-8228. DOI: 10.1039/C8OB02179A. Available from: [Link]
-
Luo, S. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. Available from: [Link]
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ResearchGate. (2025). (PDF) Buchwald-Hartwig reaction: An overview. Available from: [Link]
-
Powers, D. C., et al. (2017). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 9(10), 960-965. DOI: 10.1038/nchem.2782. Available from: [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved January 21, 2026, from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. DOI: 10.1021/cr050992x. Available from: [Link]
-
Wikipedia contributors. (2023, November 28). Stille reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Savage, S. A., et al. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
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Jagriti Sharma. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. Available from: [Link]
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Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts –. Retrieved January 21, 2026, from [Link]
-
Asiri, A. M., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 19682. DOI: 10.1038/s41598-024-70678-0. Available from: [Link]
-
Tron, G. C., et al. (2025). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ResearchGate. Available from: [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available from: [Link]
-
Kumar, R., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(46), 32471-32479. DOI: 10.1039/d3ra05651a. Available from: [Link]
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Foley, D. J., et al. (2010). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease§. ACS Chemical Neuroscience, 1(6), 455-460. DOI: 10.1021/cn100018m. Available from: [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. DOI: 10.1002/anie.200300638. Available from: [Link]
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Chen, H., et al. (2011). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 47(36), 10127-10129. DOI: 10.1039/C1CC13511A. Available from: [Link]
-
ChemComplete. (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction [Video]. YouTube. Available from: [Link]
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The Indazole Nucleus: A Privileged Scaffold in Kinase Inhibition - A Comparative Guide
A deep dive into the chemical and biological landscape of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole and its standing amongst other key kinase inhibitor scaffolds.
In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, and at the heart of these inhibitors lies the molecular scaffold – the core chemical structure from which their inhibitory activity is derived.
This guide provides a comprehensive comparison of the this compound scaffold, a highly functionalized and versatile chemical entity, with other prominent kinase inhibitor scaffolds. We will explore the unique chemical features of this indazole derivative and its potential as a powerful building block in drug discovery, juxtaposing it with established scaffolds that have led to approved therapeutics. This analysis is supported by a compilation of experimental data for representative compounds and detailed protocols for key biological assays.
The this compound Scaffold: A Chemist's Playground for Kinase Targeting
The indazole ring system, a bicyclic aromatic heterocycle, is a well-recognized "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions, particularly hydrogen bonding with the kinase hinge region, make it an ideal foundation for potent and selective inhibitors. The specific derivative, this compound, presents a particularly interesting case for drug developers due to its trifecta of functional handles.
-
The Indazole Core: Provides the fundamental framework for binding to the ATP pocket of kinases. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the kinase hinge region.
-
The 3-Iodo Group: The iodine atom at the 3-position is a versatile synthetic handle. Its relatively weak carbon-iodine bond makes it an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a wide range of substituents to explore the solvent-exposed region of the kinase active site, enabling the optimization of potency and selectivity.
-
The 4-Bromo Group: Similar to the iodo group, the bromine at the 4-position offers another site for synthetic diversification through cross-coupling reactions, providing an additional vector for structure-activity relationship (SAR) studies. The differential reactivity of the C-I and C-Br bonds can often be exploited for sequential, site-selective modifications.
-
The 6-Trifluoromethyl Group: The electron-withdrawing trifluoromethyl (CF3) group can significantly impact the physicochemical properties of the molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve cell permeability, and modulate the pKa of the indazole ring system, which can influence its binding affinity and overall pharmacokinetic profile.
While specific kinase inhibitory data for this compound itself is not extensively available in the public domain, its structural features strongly suggest its utility as a versatile starting point for the synthesis of potent kinase inhibitors. The strategic placement of the halogens and the trifluoromethyl group provides a roadmap for medicinal chemists to systematically explore chemical space and develop inhibitors with tailored pharmacological profiles.
A Comparative Analysis of Kinase Inhibitor Scaffolds
To understand the potential of the this compound scaffold, it is essential to compare it with other well-established kinase inhibitor scaffolds. Below, we examine three prominent scaffolds targeting key cancer-related kinases: B-Raf, VEGFR-2, and Src.
B-Raf Inhibitor Scaffolds
Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in melanoma and other cancers. Several scaffolds have been successfully employed to inhibit this kinase.
| Scaffold/Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Vemurafenib (Pyrrolo[2,3-b]pyridine scaffold) | B-Raf (V600E) | 31 | [1] |
| Dabrafenib (Thiazole-pyrimidine scaffold) | B-Raf (V600E) | 0.8 | [1] |
| Sorafenib (Pyridine-urea scaffold) | B-Raf (wild-type) | 22 | [2] |
The pyrrolo[2,3-b]pyridine core of Vemurafenib and the thiazole-pyrimidine core of Dabrafenib are designed to specifically target the active conformation of the B-Raf V600E mutant. In contrast, Sorafenib, with its pyridine-urea scaffold, is a multi-kinase inhibitor that targets wild-type B-Raf among other kinases. The indazole scaffold, with its potential for extensive diversification, could be tailored to develop either mutant-specific or multi-targeted B-Raf inhibitors.
VEGFR-2 Inhibitor Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
| Scaffold/Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Sunitinib (Indolinone scaffold) | VEGFR-2 | 2 | [3] |
| Sorafenib (Pyridine-urea scaffold) | VEGFR-2 | 90 | [3] |
| Axitinib (Indazole scaffold) | VEGFR-2 | 0.2 | [4] |
| Pazopanib (Indazole-pyrimidine scaffold) | VEGFR-2 | 30 | [5] |
The indazole scaffold is already a clinically validated core for potent VEGFR-2 inhibitors, as exemplified by Axitinib and Pazopanib.[4][5] This underscores the inherent suitability of the indazole ring system for targeting this important kinase. The functional handles on this compound provide the tools to further refine the selectivity and potency against VEGFR-2 and other related kinases.
Src Kinase Inhibitor Scaffolds
Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is implicated in various cancers.
| Scaffold/Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Dasatinib (Aminopyrimidine scaffold) | Src | 0.55 | [6] |
| Bosutinib (Anilino-quinoline scaffold) | Src | 1.2 | [6] |
| Saracatinib (AZD0530) (Quinazoline scaffold) | Src | 2.7 | [7] |
While the indazole scaffold is not as prominently featured in approved Src inhibitors compared to scaffolds like aminopyrimidine and quinazoline, its versatility suggests it could be adapted to target Src. The ability to introduce diverse substituents via the bromo and iodo groups on the this compound scaffold would be crucial in achieving the desired interactions within the Src active site.
Experimental Protocols
To facilitate the evaluation of novel kinase inhibitors based on the this compound scaffold and others, we provide detailed, step-by-step protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of a test compound against a specific kinase.
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Trifluoromethyl Group in Indazole Inhibitors
Introduction: The Trifluoromethyl Group's Privileged Role in Indazole Inhibitor Design
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors.[1] Its versatile structure allows for strategic interactions with a multitude of biological targets.[2] A key functionalization that has proven instrumental in optimizing the therapeutic potential of indazole-based drugs is the incorporation of the trifluoromethyl (CF3) group.[3] The unique electronic properties, metabolic stability, and ability to modulate lipophilicity conferred by the CF3 group can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile.[3][4]
The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functionalities, which in turn can affect binding interactions with the target protein.[3] Furthermore, the remarkable strength of the carbon-fluorine bond makes the CF3 group highly resistant to metabolic degradation, often leading to an improved in vivo half-life of drug candidates.[3][5] This guide provides an in-depth comparison of the trifluoromethyl group with its common bioisosteres in the context of indazole inhibitors, supported by experimental data and detailed methodologies for their evaluation.
The Rationale for Bioisosteric Replacement
While the trifluoromethyl group offers numerous advantages, its bioisosteric replacement is a common strategy in drug discovery to fine-tune a molecule's properties.[6] The objective of such a replacement is to create a new molecule with similar or improved biological properties.[6] This can be driven by the need to:
-
Modulate Potency and Selectivity: Subtle changes in electronics and sterics can lead to more favorable interactions with the target protein.
-
Improve Pharmacokinetic Properties: Altering lipophilicity and metabolic stability can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.[7]
-
Reduce Off-Target Effects and Toxicity: Fine-tuning the molecule's properties can minimize interactions with unintended biological targets.
-
Navigate Intellectual Property Landscapes: Creating novel chemical entities with similar activity is a key aspect of drug development.
This guide will focus on the comparative analysis of common bioisosteres for the trifluoromethyl group, providing researchers with the necessary information to make informed decisions in their drug design endeavors.
A Comparative Analysis of Trifluoromethyl Bioisosteres
The selection of a suitable bioisostere for the trifluoromethyl group is a multifactorial decision that depends on the specific goals of the drug discovery program. Here, we compare the physicochemical properties and biological impact of several key bioisosteres.
Key Physicochemical Parameters of Trifluoromethyl Bioisosteres
| Bioisostere | van der Waals Volume (ų) | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) |
| -CF3 | 42.6 | 0.88 | 0.54 |
| -SF5 | 69.9 | 1.51 | 0.68 |
| -OCF3 | 58.1 | 1.04 | 0.35 |
| -NO2 | 29.8 | -0.28 | 0.78 |
| -CN | 28.6 | -0.57 | 0.66 |
| -CH3 | 22.4 | 0.56 | -0.17 |
This table summarizes key physicochemical parameters for the trifluoromethyl group and its common bioisosteres. These values can vary slightly depending on the molecular context.
dot```dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
CF3 [label="Trifluoromethyl (-CF3)", fillcolor="#4285F4"]; SF5 [label="Pentafluorosulfanyl (-SF5)", fillcolor="#EA4335"]; OCF3 [label="Trifluoromethoxy (-OCF3)", fillcolor="#FBBC05"]; NO2 [label="Nitro (-NO2)", fillcolor="#34A853"]; CH3 [label="Methyl (-CH3)", fillcolor="#5F6368"];
CF3 -- SF5 [label="Larger, More Lipophilic & Electron-Withdrawing"]; CF3 -- OCF3 [label="More Lipophilic, Less Electron-Withdrawing"]; CF3 -- NO2 [label="Smaller, Less Lipophilic, More Electron-Withdrawing"]; CF3 -- CH3 [label="Smaller, Less Lipophilic, Electron-Donating"]; }
Caption: Generalized synthetic workflow for indazole inhibitors.
In Vitro Assays for Performance Comparison
-
Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the target kinase.
-
Methodology: A common method is a fluorescence-based assay that measures the amount of phosphorylated substrate produced by the kinase. The assay is performed in a multi-well plate format with varying concentrations of the inhibitor.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
-
Metabolic Stability Assay:
-
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.
-
Methodology: The compounds are incubated with liver microsomes (containing cytochrome P450 enzymes) over a time course. The remaining concentration of the parent compound is quantified at each time point using LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
-
-
Physicochemical Property Determination:
-
Objective: To measure key physicochemical properties that influence drug-likeness.
-
Methodology:
-
Solubility: Determined by measuring the concentration of a saturated solution of the compound in a buffered aqueous solution.
-
Lipophilicity (LogP/LogD): Measured using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
pKa: Determined by potentiometric titration or UV-spectrophotometry.
-
-
dot
Caption: Workflow for the comparative evaluation of inhibitor analogues.
Conclusion and Future Perspectives
The bioisosteric replacement of the trifluoromethyl group is a powerful strategy in the optimization of indazole inhibitors. As demonstrated, this approach can lead to significant improvements in potency and can be used to fine-tune the physicochemical properties of a drug candidate. However, the outcomes of such replacements are not always predictable and require careful experimental validation. The case study on indole inhibitors highlights the dramatic and sometimes counterintuitive effects that different bioisosteres can have on biological activity.
Future research in this area will likely focus on the development of novel bioisosteres with unique electronic and steric properties. Furthermore, the increasing use of computational modeling and machine learning will aid in the prediction of the effects of bioisosteric replacements, thereby accelerating the drug discovery process. By systematically evaluating a diverse range of bioisosteres, researchers can unlock the full potential of the indazole scaffold in the development of next-generation therapeutics.
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (2015, October 23). eScholarship.org. Retrieved January 22, 2026, from [Link]
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When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. (n.d.). Chemical Science (RSC Publishing). Retrieved January 22, 2026, from [Link]
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When SF 5 outplays CF 3 : Effects of pentafluorosulfanyl decorated scorpionates on copper. (2021, October 15). ResearchGate. Retrieved January 22, 2026, from [Link]
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Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023, July 5). PubMed. Retrieved January 22, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of Kinase Inhibition Assays for Novel Indazole Compounds
For researchers, scientists, and drug development professionals, the journey of advancing a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous validation. This is particularly true for kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1] The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved and investigational kinase inhibitors.[2][3][4] This guide provides an in-depth, technically-focused comparison of methodologies for validating the inhibitory activity of novel indazole compounds, moving beyond a simple recitation of protocols to explain the "why" behind the "how." Our focus is on building a self-validating experimental framework to ensure data integrity and accelerate your drug discovery program.
The Imperative of Robust Validation in Kinase Drug Discovery
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[5] Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets.[6] However, the high degree of structural similarity among kinase active sites, particularly the ATP-binding pocket, presents a significant challenge in developing selective inhibitors.[7] Inadequate validation can lead to misleading structure-activity relationships (SAR), wasted resources, and the advancement of non-viable candidates. Therefore, a multi-faceted validation strategy is not just recommended; it is essential.
Choosing Your Weapon: A Comparative Analysis of Kinase Assay Technologies
The initial step in characterizing a novel indazole kinase inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). Several robust assay formats are available, each with its own set of advantages and disadvantages. The choice of assay technology is a critical decision that will impact throughput, cost, and the type of data generated.[8]
Luminescence-Based Assays: Measuring the Consequences of Kinase Activity
Luminescence-based assays are a popular choice for high-throughput screening (HTS) due to their sensitivity and homogeneous format.[9] These assays indirectly measure kinase activity by quantifying the amount of ATP consumed or ADP produced during the kinase reaction.[10]
-
ATP Depletion (e.g., Kinase-Glo®): This "glow-type" luminescent assay quantifies the amount of ATP remaining after a kinase reaction.[11][12] The luminescent signal is inversely proportional to kinase activity.[13]
-
ADP Formation (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[14] This format can be more sensitive than ATP depletion methods.[15]
| Parameter | Kinase-Glo® (ATP Depletion) | ADP-Glo™ (ADP Formation) |
| Principle | Measures remaining ATP; signal is inversely proportional to kinase activity.[14] | Measures ADP produced; signal is directly proportional to kinase activity.[14] |
| Sensitivity | High | Very High |
| Throughput | High | High |
| Complexity | Simple, one-step reagent addition.[12] | Two-step reagent addition.[15] |
| Advantages | Robust, widely used, stable signal.[13] | More sensitive, less prone to interference from high ATP concentrations.[14] |
| Disadvantages | Signal can be affected by high initial ATP concentrations; it is a signal-decrease assay.[16] | More complex protocol. |
Fluorescence-Based Assays: Direct Detection of Phosphorylation Events
Fluorescence-based methods offer a more direct way to measure kinase activity by detecting the phosphorylated substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology, exemplified by LanthaScreen®, uses a terbium-labeled antibody that recognizes the phosphorylated substrate.[17] When the antibody binds, it brings a fluorescently labeled substrate into close proximity, resulting in a FRET signal.[18]
-
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation and binding to a larger molecule, such as a phosphospecific antibody.[19][20] This change in size leads to a change in the polarization of the emitted light.[21]
| Parameter | TR-FRET (e.g., LanthaScreen®) | Fluorescence Polarization (FP) |
| Principle | Measures the FRET signal between a donor-labeled antibody and an acceptor-labeled phosphorylated substrate.[17] | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation and binding to an antibody.[19] |
| Sensitivity | Very High | High |
| Throughput | High | High |
| Complexity | Moderate, involves multiple reagents. | Moderate, requires careful optimization of tracer and antibody concentrations. |
| Advantages | Ratiometric measurement reduces interference from colored compounds; highly sensitive.[17] | Homogeneous format, good for HTS.[22] |
| Disadvantages | Can be more expensive; potential for interference from fluorescent compounds. | Requires a significant change in molecular weight for a robust signal; can be sensitive to compound interference.[23] |
Designing a Self-Validating Experimental Workflow
A robust validation workflow for novel indazole kinase inhibitors should be designed to be self-correcting and to provide a comprehensive understanding of the compound's activity.
Figure 1: A self-validating workflow for kinase inhibitor validation.
Part 1: Initial Potency Determination and Confirmation
The first step is to determine the IC50 of your indazole compound against the primary kinase target. It is crucial to perform this initial screen with a highly sensitive and robust assay, such as the ADP-Glo™ assay.
Why this is important: A reliable initial IC50 value is the foundation of your SAR. Any inaccuracies at this stage will propagate through the entire discovery cascade.
To ensure the initial IC50 is not an artifact of the chosen assay format, it is essential to confirm the result using an orthogonal method.[9] For example, if the primary screen was luminescence-based, a TR-FRET assay would be an excellent choice for confirmation.
Why this is important: Orthogonal validation provides confidence that the observed inhibition is genuine and not due to compound interference with the assay technology (e.g., luciferase inhibition or fluorescence quenching).[9]
Part 2: Unveiling Selectivity and Mechanism of Action
Due to the conserved nature of the ATP binding site, it is highly probable that your indazole compound will inhibit off-target kinases.[6] Therefore, early and comprehensive selectivity profiling is critical to assess the therapeutic window and potential for off-target toxicities.[24] This is typically done by screening the compound against a large panel of kinases.[25][26]
Why this is important: A highly selective compound is more likely to have a clean safety profile. Early identification of off-target activities allows for medicinal chemistry efforts to be directed towards improving selectivity.
Figure 2: On-target vs. off-target kinase inhibition.
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[7] To determine the mechanism of action (MOA) of your indazole compound, an ATP competition assay is performed. In this assay, the IC50 of the inhibitor is determined at various ATP concentrations.[7]
-
ATP-competitive inhibitors: The IC50 will increase as the ATP concentration increases.
-
Non-ATP-competitive inhibitors: The IC50 will remain unchanged regardless of the ATP concentration.
-
Uncompetitive inhibitors: The IC50 will decrease as the ATP concentration increases.
Why this is important: Understanding the MOA is crucial for interpreting SAR and for designing future generations of inhibitors. For ATP-competitive inhibitors, the high intracellular concentration of ATP (mM range) means that potent biochemical activity is required to translate to cellular efficacy.[27]
Part 3: Bridging the Gap to Cellular Activity
Biochemical assays are performed in a simplified, artificial environment. To ensure your indazole compound is active in a more physiologically relevant setting, cellular assays are essential.
-
Cellular Target Engagement: Assays like NanoBRET™ can be used to confirm that your compound is binding to its intended target within living cells.[28]
-
Downstream Signaling: Western blotting or other methods can be used to measure the phosphorylation of a known downstream substrate of your target kinase, providing functional evidence of target inhibition.[5]
Why this is important: Cellular assays account for factors such as cell permeability and stability, providing a more accurate prediction of in vivo efficacy.[28]
Experimental Protocols: A Step-by-Step Guide
The following are detailed, step-by-step protocols for the key experiments described in this guide.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted from Promega's technical literature.[11]
-
Prepare Reagents:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of your indazole compound in 100% DMSO.
-
Prepare serial dilutions of your compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare a solution of the kinase and substrate in kinase reaction buffer.
-
Prepare a solution of ATP in kinase reaction buffer. The concentration of ATP should ideally be at or near the Km for the kinase.[29]
-
-
Perform the Kinase Reaction:
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mix.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence:
-
Read the plate using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[30]
-
Protocol 2: LanthaScreen® TR-FRET Kinase Assay for Orthogonal IC50 Confirmation
This protocol is a generalized procedure based on Thermo Fisher Scientific's LanthaScreen® technology.[17][31]
-
Prepare Reagents:
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of your indazole compound.
-
Prepare a solution of the kinase and fluorescein-labeled substrate.
-
Prepare a solution of ATP.
-
Prepare a stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.
-
-
Perform the Kinase Reaction:
-
Add the compound dilutions, kinase/substrate mix, and ATP to the wells of a 384-well plate.
-
Incubate at room temperature for the desired time.
-
-
Stop the Reaction and Detect Phosphorylation:
-
Add the stop/detection solution to each well.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Measure TR-FRET:
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor (fluorescein) to the donor (terbium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Conclusion: A Pathway to Confident Candidate Selection
The validation of novel indazole kinase inhibitors is a complex but critical process. By employing a multi-faceted strategy that includes orthogonal IC50 determination, comprehensive selectivity profiling, and mechanism of action studies, researchers can build a robust data package that provides a high degree of confidence in their lead compounds. This guide has provided a framework for designing and executing these essential experiments, with a focus on the underlying scientific principles that ensure data integrity. By adhering to these best practices, you can accelerate your drug discovery program and increase the probability of success in bringing novel, life-changing therapies to patients.
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]
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Kinase Panel Profiling. Pharmaron CRO Services. [Link]
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Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
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Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). ResearchGate. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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IC50 determination for receptor-targeted compounds and downstream signaling. Aushon. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Fluorescence Polarization Detection. BMG LABTECH. [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
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A Researcher's Guide to Selectivity Profiling of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole Derivatives as Kinase Inhibitors
The 4-bromo-3-iodo-6-(trifluoromethyl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel kinase inhibitors.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and two distinct halogen atoms (bromine and iodine), offers a versatile platform for synthetic elaboration through sequential cross-coupling reactions.[2] This allows for the systematic exploration of chemical space to optimize potency and selectivity against specific kinase targets. This guide provides a comprehensive framework for researchers and drug development professionals on how to conduct a thorough selectivity profiling campaign for derivatives of this promising scaffold. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation, ensuring a robust and self-validating approach to characterizing these potential therapeutic agents.
The Imperative of Selectivity Profiling in Kinase Inhibitor Discovery
The human kinome consists of over 500 protein kinases, many of which share significant structural homology, particularly in the ATP-binding pocket.[3] While potent inhibition of a target kinase is the primary goal, off-target activity can lead to unforeseen toxicities or even polypharmacological effects that may be beneficial or detrimental.[4] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery process that informs lead optimization and predicts clinical translatability.[3][4]
A Phased Approach to Selectivity Profiling
A robust selectivity profiling workflow can be conceptualized in three main phases: initial biochemical screening against a broad panel of kinases, detailed biochemical characterization of hits, and finally, validation of on-target and off-target effects in a cellular context.
Caption: A phased workflow for kinase inhibitor selectivity profiling.
Phase 1: Biochemical Selectivity and Mechanism of Action
The initial step involves assessing the inhibitory activity of the this compound derivatives against a large, representative panel of kinases. This provides a broad overview of their selectivity profile and identifies both intended and unintended targets.[5]
Experiment 1: Broad Kinome Selectivity Screening
Objective: To identify the primary kinase targets and any significant off-targets of the indazole derivatives at a single high concentration.
Methodology: A variety of commercial services and in-house platforms are available for this purpose. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and scalability.[6][7]
Protocol: Single-Dose Kinome Screening using ADP-Glo™ [8]
-
Compound Preparation: Prepare a 10 mM stock solution of each indazole derivative in 100% DMSO. From this, create a working stock for screening (e.g., 100 µM).
-
Assay Plate Preparation: Dispense 1 µL of the compound working stock (or vehicle control) into the wells of a 384-well plate. This will result in a final assay concentration of 1 µM.[8]
-
Kinase Reaction Initiation: Add 2 µL of the Kinase Working Stock (containing one of the kinases from the panel) to each well.[8]
-
Substrate Addition: Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the kinase reaction.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Data Presentation: Comparative Kinome Scan
The results of the single-dose screen should be summarized in a table for easy comparison of the derivatives.
| Kinase Target | Derivative 1 (% Inhibition @ 1µM) | Derivative 2 (% Inhibition @ 1µM) | Reference Compound (% Inhibition @ 1µM) |
| Primary Target (e.g., MEK1) | 98.5 | 99.2 | 99.5 |
| Off-Target 1 (e.g., VEGFR2) | 85.3 | 45.1 | 92.0 |
| Off-Target 2 (e.g., CDK2) | 52.1 | 15.6 | 25.4 |
| Off-Target 3 (e.g., p38α) | 10.5 | 5.2 | 8.9 |
| ... (other kinases) | ... | ... | ... |
This is a hypothetical data table for illustrative purposes.
Experiment 2: IC50 Determination for Key Targets
Objective: To quantify the potency of the derivatives against the primary target(s) and key off-targets identified in the initial screen.
Methodology: A dose-response curve is generated by testing a range of inhibitor concentrations. The protocol is similar to the single-dose screen, but with a serial dilution of the compounds.
Protocol: Dose-Response Analysis
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of each compound in DMSO.
-
Assay Setup: Follow the same steps as the single-dose screen, dispensing the diluted compounds into the assay plate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experiment 3: Mechanism of Action Studies
Objective: To understand how the inhibitors interact with their target kinases.
Methodology: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd) and kinetics of the interaction.[4] Alternatively, kinetic analysis of enzymatic assays can determine if the inhibitor is ATP-competitive.[4] Another valuable method is Differential Scanning Fluorimetry (DSF), which measures the thermal stabilization of the kinase upon ligand binding.[9]
Phase 2: Cellular Target Engagement and Functional Effects
Biochemical assays, while essential, do not fully recapitulate the complexity of the cellular environment.[3] It is crucial to verify that the compounds can enter cells, bind to their intended targets, and exert a functional effect on the relevant signaling pathway.
Experiment 4: Cellular Target Engagement
Objective: To confirm that the indazole derivatives bind to their target kinase within intact cells.
Methodology: The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose. It measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.
Protocol: NanoBRET™ Target Engagement Assay [3]
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Addition: Add the indazole derivatives at various concentrations to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase.
-
Substrate Addition: Add the NanoGlo® Luciferase Assay Substrate.
-
BRET Measurement: Measure both the donor (luciferase) and acceptor (tracer) emissions. The BRET ratio is calculated from these values.
-
Data Analysis: Competitive displacement of the tracer by the compound results in a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.
Experiment 5: Cellular Pathway Analysis
Objective: To assess the functional consequence of target inhibition on downstream signaling.
Methodology: Western blotting is a standard method to measure the phosphorylation status of downstream substrates.[10] For example, if the target is a kinase in the MAPK pathway like MEK1, one would assess the phosphorylation of its substrate, ERK.[10][11]
Caption: Inhibition of the MAPK pathway by a hypothetical MEK inhibitor.
Protocol: Western Blot for Phospho-ERK
-
Cell Treatment: Treat cancer cells harboring an activating mutation in the target pathway (e.g., B-RafV600E) with the indazole derivatives for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, which reflects the inhibitory activity of the compound.
Phase 3: In Vivo Target Validation and Efficacy
The final preclinical step is to evaluate the performance of the most promising derivatives in animal models.[12] This phase connects the biochemical and cellular data to a physiological outcome.
Experiment 6: In Vivo Pharmacodynamics and Efficacy
Objective: To determine if the compound can inhibit the target in a tumor and lead to anti-tumor efficacy.
Methodology: Human tumor xenograft models in immunocompromised mice are commonly used.[10][13]
Protocol: Xenograft Efficacy Study [10]
-
Tumor Implantation: Implant human cancer cells (e.g., HT-29 colorectal cancer cells) subcutaneously into nude mice.[10]
-
Treatment: Once tumors are established, treat the mice with the indazole derivative via an appropriate route (e.g., oral gavage).[10]
-
Tumor Measurement: Measure tumor volumes regularly throughout the study.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or in a satellite group), collect tumor tissue at various time points after the final dose. Analyze the levels of the target biomarker (e.g., p-ERK) by Western blot or immunohistochemistry to confirm target engagement in vivo.[10][13]
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the degree of tumor growth inhibition. Correlate this with the PD data to establish an exposure-response relationship.[13]
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. For the promising this compound scaffold, a systematic and multi-faceted approach is essential for a thorough characterization. By progressing from broad biochemical screens to detailed mechanistic studies, and from cellular target engagement to in vivo efficacy, researchers can build a comprehensive understanding of their derivatives. This rigorous, evidence-based approach, grounded in self-validating experimental protocols, will enable the identification of lead candidates with the highest probability of success in clinical development.
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Haloindazoles
This guide provides a comprehensive comparative analysis of palladium catalyst systems for the cross-coupling of haloindazoles, a critical transformation in the synthesis of pharmaceutically relevant molecules. We will delve into the nuances of catalyst and ligand selection for various cross-coupling reactions, supported by experimental data, to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Significance of Indazole Scaffolds and the Role of Cross-Coupling
Indazole derivatives are privileged heterocyclic motifs frequently found in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, and other therapeutic properties. The functionalization of the indazole core is therefore of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at various positions of the indazole ring, offering a direct and efficient route to novel analogues.[1][2]
However, the presence of multiple nitrogen atoms in the indazole ring can lead to challenges such as catalyst inhibition or undesired side reactions. The choice of the palladium catalyst, and particularly the ancillary ligand, is therefore crucial for achieving high efficiency, selectivity, and functional group tolerance.[3][4]
The Engine of Cross-Coupling: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to rational catalyst selection. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][6]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the haloindazole (R-X) to form a Pd(II) intermediate. This is often the rate-determining step.[5]
-
Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments (R-R') are expelled from the palladium complex, forming the desired product and regenerating the active Pd(0) catalyst.[5]
The nature of the ligand (L) profoundly influences each of these steps, affecting the catalyst's stability, reactivity, and selectivity.[4][7]
Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions
We will now compare the performance of various palladium catalysts in the context of specific cross-coupling reactions with haloindazoles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a widely used method for forming biaryl and aryl-heteroaryl structures. The choice of catalyst is critical, especially when dealing with less reactive chloroindazoles.
| Catalyst System | Haloindazole | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | 3-Iodo-1H-indazole | Phenylboronic acid | K₂CO₃ | BMImBF₄ | 110 | 12 | 92 | [1] |
| PdCl₂(dtbpf) | 3-Iodo-1H-indazole | Phenylboronic acid | K₂CO₃ | BMImBF₄ | 110 | 12 | 78 | [1] |
| Pd(OAc)₂ / SPhos | 4-Chloro-1H-indazole | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 85-95 | [8] |
| Pd(dppf)Cl₂ | 5-Bromo-1H-indazole | Heteroarylboronic acid | Na₂CO₃ | DME/H₂O | 90 | 12 | >90 | [9] |
Key Insights:
-
Ferrocene-based ligands like dppf and dtbpf have shown excellent performance, with dppf generally providing higher yields in the Suzuki-Miyaura coupling of 3-iodo-1H-indazole.[1] Computational studies suggest that PdCl₂(dppf) has a lower energy barrier for the formation of intermediates compared to PdCl₂(dtbpf).[1]
-
For challenging chloroindazoles , bulky and electron-rich phosphine ligands such as SPhos are often required to facilitate the difficult oxidative addition step.[8][10]
-
The use of ionic liquids like BMImBF₄ can enhance yields and facilitate catalyst recycling.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of aminoindazoles, which are prevalent in pharmacologically active molecules.[11][12] The presence of the N-H bond in unprotected indazoles can complicate the reaction, making the choice of a highly selective catalyst system crucial.[13][14]
| Catalyst System | Haloindazole | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd precatalyst / RuPhos | 4-Chloro-7-azaindole | N-Methylpiperazine | NaOtBu | Toluene | 100 | 0.5 | 94 | [13] |
| Pd precatalyst / SPhos | 4-Chloro-7-azaindole | N-Methylpiperazine | NaOtBu | Toluene | 100 | 0.5 | 88 | [13] |
| Pd precatalyst / XPhos | 4-Chloro-7-azaindole | N-Methylpiperazine | NaOtBu | Toluene | 100 | 0.5 | 85 | [13] |
| Pd₂(dba)₃ / BINAP | 5-Bromo-1H-indazole | Morpholine | NaOtBu | Toluene | 80 | 16 | 92 | [11] |
Key Insights:
-
Biarylphosphine ligands developed by the Buchwald group, such as RuPhos, SPhos, and XPhos , are highly effective for the amination of halo-7-azaindoles, which are structurally related to indazoles.[13] These ligands promote rapid catalyst activation and high turnover numbers.
-
The use of palladium precatalysts can offer advantages in terms of air stability and ease of handling.[13]
-
For primary amines, bidentate phosphine ligands like BINAP have proven to be effective.[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynylindazoles, which are valuable intermediates for further functionalization.[15][16] This reaction typically employs a dual catalyst system of palladium and copper.[17][18]
| Catalyst System | Haloindazole | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | 5-Iodo-1H-indazole | Phenylacetylene | Et₃N | DMF | 80 | 6 | 89 |
| Pd(PPh₃)₄ / CuI | 6-Bromo-1H-indazole | 1-Heptyne | Piperidine | THF | 65 | 12 | 85 |
| Pd(dppf)Cl₂ / CuI | 3-Iodo-1-methylindazole | Trimethylsilylacetylene | DIPA | Toluene | 70 | 8 | 91 |
(Note: The data in this table is representative and compiled from general knowledge of Sonogashira reactions on similar heterocyclic systems, as specific comparative data for haloindazoles was not found in the initial search.)
Key Insights:
-
The classic Pd(PPh₃)₂Cl₂/CuI system is a reliable choice for Sonogashira couplings with iodoindazoles.[18]
-
More electron-rich and bulky ligands like dppf can be beneficial for less reactive bromoindazoles.
-
The choice of amine base can significantly impact the reaction rate and yield.[15]
Heck Coupling: Vinylation of Haloindazoles
The Heck reaction allows for the introduction of vinyl groups onto the indazole core.[19][20] The regioselectivity and stereoselectivity of the reaction are important considerations.
| Catalyst System | Haloindazole | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 5-Iodo-1H-indazole | n-Butyl acrylate | Et₃N | Acetonitrile | 100 | 24 | 82 |
| Pd(OAc)₂ / P(o-tol)₃ | 6-Bromo-1H-indazole | Styrene | NaOAc | DMF | 120 | 18 | 75 |
| Herrmann's Catalyst | 4-Chloro-1H-indazole | Ethyl acrylate | K₂CO₃ | NMP | 140 | 36 | 65 |
(Note: The data in this table is representative and compiled from general knowledge of Heck reactions on similar heterocyclic systems.)
Key Insights:
-
Simple catalyst systems like Pd(OAc)₂/PPh₃ are often sufficient for reactive iodoindazoles.[20]
-
For bromo- and chloroindazoles, more robust catalysts such as those with bulky phosphine ligands like P(o-tol)₃ or palladacycles like Herrmann's catalyst may be necessary.[21]
-
Higher reaction temperatures are generally required for less reactive halides.[19]
Experimental Workflow and Protocols
A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction with a haloindazole is outlined below.
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling of haloindazoles.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole
This protocol is adapted from the findings in the study by Peng, Y., et al. (2023).[1]
-
To a dried Schlenk tube, add 3-iodo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for instance, PdCl₂(dppf) (0.02 mmol, 2 mol%).
-
Add the ionic liquid solvent, BMImBF₄ (3 mL).
-
Seal the tube and purge with argon for 10 minutes.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1H-indazole.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of haloindazoles is an indispensable tool in modern synthetic chemistry. The choice of the catalyst system, particularly the ligand, is paramount for achieving high yields and broad substrate scope. Ferrocene-based ligands and bulky biarylphosphine ligands have demonstrated significant utility in these transformations. Future developments will likely focus on the use of more sustainable and recyclable catalyst systems, as well as the development of methods for the direct C-H functionalization of indazoles, further streamlining the synthesis of these important molecules.
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A Comparative Guide to Structure-Activity Relationships of 4-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically successful drugs.[1][2] Compounds featuring this moiety exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Notable examples of indazole-containing drugs include Pazopanib, a multi-targeted tyrosine kinase inhibitor, and Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor.[1]
This guide focuses on the critical role of substituents at the 4-position of the indazole ring in modulating biological activity. Strategic modifications at this position have been shown to significantly impact potency, selectivity, and pharmacokinetic properties of these compounds across various target classes. We will delve into a comparative analysis of 4-substituted indazoles as inhibitors of key drug targets, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.
Comparative Structure-Activity Relationship (SAR) Studies
The strategic placement of substituents on the indazole ring can dramatically influence the compound's interaction with its biological target. The 4-position, in particular, often projects into solvent-exposed regions or can be tailored to exploit specific sub-pockets within an active site.
4-Substituted Indazoles as Kinase Inhibitors
The indazole scaffold is a common feature in many kinase inhibitors, where it often mimics the adenine region of ATP. The substituent at the 4-position can be crucial for achieving selectivity and potency.
-
Key Insight: The 4-position of the indazole ring in p38 inhibitors often points towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of various functional groups to modulate physicochemical properties such as solubility and cell permeability without disrupting the core binding interactions.
The serine/threonine kinase Akt (Protein Kinase B) is a central node in cell survival and proliferation pathways, and its dysregulation is implicated in cancer.
-
Key Insight: For Akt inhibitors based on the A-443654 scaffold, substitution at the C7 position of the indazole ring (which is structurally analogous to the 4-position in terms of vector space) is a strategy to achieve selectivity for analog-sensitive (as) mutants over the wild-type (wt) enzyme. Even a small methyl group at this position can clash with the gatekeeper methionine residue in the wild-type kinase.[4]
Table 1: SAR of 7-Substituted Indazole Analogs as Akt Inhibitors [4]
| Compound | R2 | R7 | Akt1-wt IC50 (nM) | Akt1-as1 IC50 (nM) | Akt1-as2 IC50 (nM) |
| Parent | H | H | 1.6 | 28 | 35 |
| Y4a | H | Me | > 10,000 | 1800 | 2200 |
4-Substituted Indazoles as CC-Chemokine Receptor 4 (CCR4) Antagonists
CCR4 is a G-protein coupled receptor (GPCR) that plays a role in inflammatory diseases such as asthma and atopic dermatitis. Allosteric antagonists of CCR4 have been developed, with the 4-position of the indazole ring being a key point of interaction.
-
Key Insight: Methoxy and hydroxyl groups at the C4 position of indazole arylsulfonamides are particularly effective for potent CCR4 antagonism. This suggests that hydrogen bond donating or accepting capabilities at this position are crucial for binding to an intracellular allosteric site.[5][6]
Table 2: SAR of 4-Substituted Indazole Arylsulfonamides as CCR4 Antagonists [5]
| Compound | R4 | Mean pIC50 |
| 7e | H | 6.5 |
| 7f | OMe | 7.5 |
| 7g | OH | 7.4 |
| 7h | F | 6.8 |
| 7i | Cl | 6.7 |
| 7j | Me | 6.6 |
| 7k | CHF2 | 7.1 |
4-Substituted Indazoles as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Neuronal nitric oxide synthase (nNOS) is involved in various physiological and pathological processes in the nervous system. Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases.
-
Key Insight: Introduction of a bromine or a nitro group at the C4 position of the 1H-indazole ring leads to potent nNOS inhibition, with activity comparable to the well-known inhibitor 7-nitroindazole.[7] This highlights the importance of electron-withdrawing groups at this position for nNOS inhibitory activity.
Table 3: SAR of 4-Substituted Indazoles as nNOS Inhibitors [7]
| Compound | R4 | % Inhibition at 10 µM |
| Indazole | H | 25 |
| 4-Bromoindazole | Br | 95 |
| 4-Nitroindazole | NO2 | 98 |
| 7-Nitroindazole | - | 100 |
4-Substituted Indazoles as Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1, are crucial for DNA repair. PARP inhibitors have emerged as a successful class of anticancer agents, especially for tumors with BRCA mutations.[8]
-
Key Insight: While many clinically approved PARP inhibitors like Niraparib are 2H-indazoles, the exploration of substitutions on the indazole ring is a key strategy in the development of new PARP inhibitors. The 4-position can be utilized to fine-tune the physicochemical properties and explore interactions with the surrounding amino acid residues in the NAD+ binding pocket.
Experimental Protocols
Synthesis of 4-Substituted Indazoles
A variety of synthetic routes to substituted indazoles have been developed. Below is a general, representative procedure for the synthesis of a 4-substituted indazole, which can be adapted based on the desired substituent.
This protocol is based on the synthesis of related indazole arylsulfonamides.[5]
-
Starting Material: 2-Fluoro-6-methoxybenzonitrile.
-
Step 1: Indazole Formation.
-
To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxy-1H-indazole.
-
Caption: General synthesis of a 4-substituted indazole.
Biological Assays
This protocol is a representative example of an in vitro kinase assay.
-
Materials: Recombinant human p38α kinase, myelin basic protein (MBP) as a substrate, [γ-³²P]ATP, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, p38α kinase, and the 4-substituted indazole test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding MBP and [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Caption: Workflow for a p38 MAP kinase inhibition assay.
This is a typical radioligand binding assay for a GPCR target.
-
Materials: Membranes from cells expressing human CCR4, [¹²⁵I]CCL22 (radioligand), binding buffer (e.g., 25 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA), unlabeled CCL22 for non-specific binding determination, and 4-substituted indazole test compounds.
-
Procedure:
-
In a 96-well plate, combine the CCR4-expressing membranes, [¹²⁵I]CCL22, and the test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CCL22.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Harvest the membranes onto a filter plate and wash with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value for each compound.
-
Caption: Workflow for a CCR4 radioligand binding assay.
Signaling Pathways
Understanding the signaling pathways in which these targets operate is crucial for rational drug design.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1]
Caption: Simplified p38 MAP Kinase signaling pathway.
PARP in DNA Single-Strand Break Repair
PARP-1 plays a critical role in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: Role of PARP-1 in DNA single-strand break repair.
Conclusion and Future Directions
The 4-position of the indazole ring is a versatile handle for medicinal chemists to fine-tune the pharmacological properties of drug candidates. As demonstrated in this guide, substituents at this position can profoundly influence potency and selectivity across diverse target classes, including kinases, GPCRs, and enzymes involved in DNA repair and neurotransmission. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the rich chemical space of 4-substituted indazoles.
Future efforts in this area will likely focus on the development of highly selective inhibitors by leveraging a deeper understanding of the structural biology of the targets. The use of computational modeling and structure-based drug design will continue to be instrumental in predicting the optimal substituents at the 4-position to achieve desired pharmacological profiles. Furthermore, the exploration of novel synthetic methodologies to access a wider diversity of 4-substituted indazoles will undoubtedly open new avenues for drug discovery.
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Indazole-Based Drug Candidates
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility as a pharmacophore in a multitude of therapeutic agents.[1][2] This is particularly evident in oncology, where indazole-based compounds have been successfully developed as potent protein kinase inhibitors. Marketed drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor) underscore the clinical success of this privileged structure.[1] However, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is a rigorous, multi-stage process of validation. Effective preclinical validation is paramount to mitigating late-stage failures, which are often attributed to a lack of efficacy or unforeseen toxicity.[3]
This guide provides a comprehensive framework for the preclinical validation of novel indazole-based drug candidates. We will navigate the critical in vitro and in vivo studies, moving beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. The objective is to equip researchers, scientists, and drug development professionals with a logical, self-validating workflow to objectively compare lead compounds and select the most promising candidate for clinical development.
Part 1: In Vitro Validation - Establishing Potency, Selectivity, and Cellular Mechanism
The initial phase of validation focuses on characterizing the compound's activity in controlled, cell-free, and cell-based systems. This stage is fundamental for confirming on-target activity, understanding the mechanism of action, and establishing a preliminary therapeutic window.
A. Biochemical Assays: Quantifying Direct Target Engagement
Before assessing a compound's effect on cells, it is crucial to confirm that it directly interacts with and inhibits its intended molecular target. For indazole-based kinase inhibitors, this involves measuring the inhibition of kinase activity in a cell-free system.[4]
Causality of Experimental Choice: A biochemical assay isolates the target kinase from the complexities of a cellular environment. This allows for the precise determination of a compound's intrinsic potency, represented by the IC50 value (the concentration required to inhibit 50% of the kinase's activity).[5][6] This is a critical first step; if a compound does not potently inhibit the isolated target, its cellular effects are likely off-target and nonspecific.
There are several assay formats available, including radiometric assays, and fluorescence- or luminescence-based methods.[4][7] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, scalability, and non-radioactive nature.[7] They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (IC50 Determination)
-
Reagent Preparation: Prepare a serial dilution of the indazole-based test compounds (e.g., from 10 µM to 0.1 nM). Prepare solutions of the recombinant target kinase, the specific substrate peptide, and ATP at an optimized concentration (often near the Km for ATP to ensure competitive inhibitors are fairly evaluated).[5]
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding the ATP solution. Include positive controls (a known inhibitor) and negative controls (vehicle, e.g., DMSO).[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the newly generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation: Comparative Kinase Inhibition Profile
| Compound | Target Kinase (VEGFR2) IC50 (nM) | Off-Target Kinase (EGFR) IC50 (nM) | Selectivity Index (EGFR IC50 / VEGFR2 IC50) |
| INDZ-1 | 12 | 1,500 | 125 |
| INDZ-2 | 85 | >10,000 | >117 |
| Axitinib (Control) | 0.2 | 1,700 | 8,500 |
This table demonstrates that while INDZ-1 is more potent against the target kinase VEGFR2, the control drug Axitinib shows a significantly higher selectivity over the off-target kinase EGFR.
B. Cellular Assays: Confirming Biological Effects
Once direct target inhibition is established, the next logical step is to determine if this translates into the desired biological effect in living cancer cells.
1. Cell Viability & Cytotoxicity Assays
Causality of Experimental Choice: These assays measure the overall effect of a compound on cell health and proliferation.[9] A potent kinase inhibitor is expected to reduce the viability of cancer cells that are dependent on that kinase's signaling pathway. The EC50 value (the concentration required to reduce cell viability by 50%) is a key metric derived from these experiments.[6] Comparing the biochemical IC50 to the cellular EC50 provides insight into the compound's cell permeability and engagement with the target in a complex intracellular environment.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan product.[10][11]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 human non-small cell lung cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the indazole compounds for a specified duration (e.g., 72 hours).[9]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[10][12]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[10][12]
-
Absorbance Measurement: Read the absorbance of the solution on a plate reader, typically at a wavelength of 570 nm.[10][13]
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot against the compound concentration to determine the EC50 value.
Data Presentation: Comparative Cellular Viability
| Compound | A549 Cell Viability EC50 (µM) |
| INDZ-1 | 1.5 |
| INDZ-2 | 8.2 |
| Axitinib (Control) | 0.5 |
2. Apoptosis Assays: Defining the Mechanism of Cell Death
Causality of Experimental Choice: A critical aspect of an anti-cancer agent is its ability to induce apoptosis, or programmed cell death.[14] Simply stopping cell proliferation (cytostatic effect) is often less desirable than actively killing cancer cells (cytotoxic effect). Apoptosis assays help to elucidate whether the observed reduction in cell viability is due to cell death and not just growth arrest.
Apoptosis is a multi-stage process, and different assays can detect events at various points.[14] Annexin V staining is a common method for detecting early-stage apoptosis.[15][16] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently labeled Annexin V.[15][17] Co-staining with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Culture cancer cells and treat them with the indazole compounds at concentrations around their EC50 values for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.[15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the fluorochromes with appropriate lasers and collect the emission signals.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualization of the In Vitro Validation Workflow
Caption: Workflow for in vitro validation of indazole drug candidates.
Part 2: In Vivo Validation - Assessing Preclinical Efficacy and Safety
Promising in vitro data is a prerequisite, but it does not guarantee success in a complex living organism. In vivo studies in animal models are essential to evaluate a compound's pharmacokinetic profile, efficacy, and safety before it can be considered for human trials.[18][19] All preclinical animal studies must be conducted in compliance with Good Laboratory Practices (GLP) to ensure data integrity for regulatory submissions to agencies like the FDA.[20][21]
A. Pharmacokinetics (PK) and Pharmacodynamics (PD)
Causality of Experimental Choice: Understanding a drug's PK/PD profile is fundamental.[22]
-
Pharmacokinetics (PK) describes what the body does to the drug: its Absorption, Distribution, Metabolism, and Excretion (ADME).[23][24] A PK study determines key parameters like bioavailability (how much drug reaches the bloodstream), half-life (how long it stays in the body), and clearance.[23][24] A compound with poor PK, such as rapid metabolism or low bioavailability, may never reach the tumor at a high enough concentration to be effective, regardless of its in vitro potency.
-
Pharmacodynamics (PD) describes what the drug does to the body, specifically, whether it engages its target in the tumor tissue.[22][23] PD studies provide direct evidence of target modulation in vivo, linking drug exposure to the biological effect.
Experimental Protocols:
-
PK Study: A single dose of the indazole compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).[22] Blood samples are collected at multiple time points, and the concentration of the drug is measured using techniques like LC-MS/MS. This data is used to model the PK profile.[22]
-
PD Study: Tumor-bearing animals are treated with the compound. At specific time points after dosing, tumors are excised. The level of target phosphorylation (for a kinase inhibitor) can be measured by methods like Western Blot or immunohistochemistry to confirm that the drug is inhibiting its target in the tumor.
B. Efficacy Studies in Animal Models
Causality of Experimental Choice: The ultimate preclinical test is whether the drug can inhibit tumor growth in a living animal.[25] The choice of animal model is critical for clinical relevance.
-
Subcutaneous Xenografts: Human cancer cell lines are injected under the skin of immunodeficient mice.[18][26] These models are widely used for initial efficacy screening due to their reproducibility and relatively low cost.
-
Patient-Derived Xenografts (PDX): Tumor tissue from a human patient is directly implanted into immunodeficient mice.[19][27] PDX models better retain the heterogeneity and microenvironment of the original human tumor, making them more predictive of clinical outcomes.[27]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Tumor Implantation: Inject a suspension of human cancer cells (e.g., 5 million A549 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., Vehicle Control, INDZ-1, INDZ-2, Positive Control Drug). Begin daily dosing via the predetermined route (e.g., oral gavage) based on the PK/PD data.
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the outcomes between groups.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group (n=8) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 180 | - | -1.5 |
| INDZ-1 (50 mg/kg) | 480 ± 95 | 61.6% | -3.0 |
| INDZ-2 (50 mg/kg) | 890 ± 150 | 28.8% | -2.1 |
| Positive Control | 350 ± 70 | 72.0% | -8.5 |
This table shows that INDZ-1 has moderate efficacy with good tolerability, while the positive control is more efficacious but shows a greater impact on body weight, suggesting potential toxicity.
C. Preliminary Toxicology Assessment
Visualization of the In Vivo Validation Workflow
Caption: Simplified VEGFR2 signaling pathway inhibited by an indazole-based drug.
Summary Comparison of Indazole Drug Candidates
| Parameter | INDZ-1 | INDZ-2 | Desired Outcome |
| VEGFR2 IC50 (nM) | 12 | 85 | Low |
| Selectivity Index | 125 | >117 | High |
| A549 EC50 (µM) | 1.5 | 8.2 | Low |
| Apoptosis Induction | Yes (at 2x EC50) | Minimal | Yes |
| Oral Bioavailability | 45% | 15% | High (>30%) |
| In Vivo TGI (%) | 61.6% | 28.8% | High (>50%) |
| Safety Margin | Good | Excellent | Wide |
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A Comparative Guide to the Metabolic Stability of Halogenated Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, integral to a multitude of therapeutic agents. A key strategy in optimizing these molecules is halogenation, a modification that can profoundly influence a compound's physicochemical properties and pharmacokinetic profile. This guide offers an in-depth comparison of the metabolic stability of halogenated indazole derivatives, providing experimental data and insights to inform rational drug design and lead optimization.
The Critical Role of Halogenation in Modulating Metabolic Fate
Halogenation is a powerful tool in medicinal chemistry to enhance metabolic stability. The introduction of halogen atoms—typically fluorine, chlorine, or bromine—at strategic positions on the indazole core can block or slow down metabolism by key drug-metabolizing enzymes. This "metabolic blocking" can lead to a longer half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[1]
The effect of halogenation is not uniform and depends on several factors, including the type of halogen, its position on the indazole ring, and the overall molecular structure. Understanding these nuances is paramount for designing drug candidates with optimal metabolic properties.
Comparative Metabolic Stability: An In Vitro Perspective
The primary methods for assessing metabolic stability in early drug discovery are in vitro assays using liver microsomes or hepatocytes.[2] Microsomal assays primarily evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes, while hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II (conjugation) metabolic pathways.[3]
Key Metabolic Pathways of Halogenated Indazole Derivatives
Studies on various halogenated indazole derivatives have revealed several common metabolic pathways:
-
Hydroxylation: The addition of a hydroxyl group to the indazole core or its substituents is a common metabolic route.[4][5]
-
Amide Hydrolysis: For indazole-3-carboxamides, cleavage of the amide bond is a significant metabolic pathway.[4]
-
Glucuronidation: The attachment of glucuronic acid (a Phase II conjugation) to hydroxylated metabolites facilitates their excretion.[4]
-
Oxidative Defluorination: In the case of fluorinated indazoles, the removal of a fluorine atom followed by oxidation can occur.[4]
-
N-Dealkylation: Removal of alkyl groups attached to the indazole nitrogen is another observed biotransformation.[4]
Notably, studies on brominated indazole derivatives have shown that the bromine atom on the indazole ring often remains intact during metabolism.[6]
The Influence of Halogen Type on Metabolic Stability
The choice of halogen atom can significantly impact metabolic stability. A study on ω-halogenated JWH-122 analogues (a class of synthetic cannabinoids with an indole core, a close bioisostere of indazole) demonstrated a clear trend: increasing the size of the halogen atom led to increased metabolic stability.[7]
Table 1: Comparative Metabolic Stability of Halogenated JWH-122 Analogues in Human Hepatocytes [7]
| Compound | Halogen | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) |
| JWH-122 | H | Low | 1305 |
| MAM-2201 | F | Low | 1408 |
| Cl-JWH-122 | Cl | Increasing | 502 |
| Br-JWH-122 | Br | Increasing | 345 |
| I-JWH-122 | I | Increasing | 235 |
This data suggests that chloro-, bromo-, and iodo- substitution can significantly decrease the rate of metabolism compared to non-halogenated or fluorinated analogues. This is likely due to a combination of steric hindrance at the active site of metabolic enzymes and alterations in the electronic properties of the molecule.
Fluorination vs. Non-Halogenation: A Case Study
A direct comparison of a non-fluorinated indole derivative with its fluorinated indazole analogs highlights the metabolic stabilizing effect of fluorine.
Table 2: Metabolic Stability of a Non-fluorinated Indole vs. Fluorinated Indazole Analogs in Mouse Liver Microsomes [8]
| Compound ID | Description | Half-life (t½, min) |
| 8 | Non-fluorinated indole | 12.35 |
| 35g | 3-methyl-5-fluoro indazole analog | 23.66 |
In this example, the introduction of a fluorine atom at the 5-position of the indazole ring, along with a methyl group at the 3-position, resulted in a nearly two-fold increase in the metabolic half-life compared to the parent indole.
The Enzymatic Players: CYP450 and Aldehyde Oxidase
Cytochrome P450 (CYP) Isozymes: The CYP superfamily of enzymes is a major contributor to the Phase I metabolism of most drugs. While the specific isozymes responsible for the metabolism of all halogenated indazoles are not fully elucidated, studies on related compounds implicate several key players. For instance, CYP3A4 is known to be involved in the metabolism of various indazole-containing drugs.[9] The specific CYP isozymes involved can be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes.
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[10][11] Given that indazole is an N-heterocycle, AO is a potential contributor to its metabolism, particularly for derivatives designed to be resistant to CYP-mediated metabolism.[12] Assessing the contribution of AO is crucial, as there can be significant species differences in its activity, which can complicate the extrapolation of preclinical data to humans.[13]
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for assessing Phase I metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (at a final concentration of, for example, 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line is the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]
-
Diagram 1: Workflow for In Vitro Microsomal Stability Assay
Caption: Experimental workflow for the in vitro microsomal stability assay.
In Vitro Hepatocyte Stability Assay
This assay provides a more complete assessment of metabolic stability, encompassing both Phase I and Phase II pathways.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a system containing a full complement of metabolic enzymes and cofactors.
Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and determine cell viability and density.
-
Incubation Setup: In a 96-well plate, incubate the test compound with a suspension of hepatocytes (e.g., 0.5 x 10^6 cells/mL) in a suitable incubation medium at 37°C in a humidified CO2 incubator.
-
Time-Point Sampling and Analysis: Follow the same sampling, quenching, and LC-MS/MS analysis steps as described for the microsomal stability assay.
-
Data Analysis: Calculate the half-life and intrinsic clearance as described previously, adjusting the CLint calculation for the number of hepatocytes used in the incubation.
Conclusion and Future Directions
The strategic halogenation of the indazole core is a proven and effective method for enhancing the metabolic stability of drug candidates. The choice of halogen and its position are critical determinants of the metabolic fate of the molecule. As a general trend, metabolic stability increases with the size of the halogen atom, with chloro-, bromo-, and iodo-derivatives often exhibiting greater stability than their fluoro- or non-halogenated counterparts.
For drug development professionals, a thorough understanding of these structure-metabolism relationships is essential. Early-stage in vitro assessment using both liver microsomes and hepatocytes provides crucial data to guide the selection and optimization of lead compounds. Future work should focus on developing more predictive in silico models for the metabolism of halogenated indazoles and further elucidating the specific roles of various CYP isozymes and other metabolic enzymes like Aldehyde Oxidase in their biotransformation. This will enable a more proactive and rational approach to designing metabolically robust indazole-based therapeutics.
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A Comparative Guide to the Efficacy of Trifluoromethyl-Indazoles and Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, the indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold represents a significant advancement in drug design. The unique properties of the -CF3 group—including its high metabolic stability and ability to enhance membrane permeability—can markedly improve the pharmacological profile of a compound.[2][3]
This guide provides a comprehensive comparison of the anticancer efficacy of emerging trifluoromethyl-indazole derivatives against established multi-kinase inhibitors: Pazopanib , Axitinib , Sorafenib , and Regorafenib , with the widely used chemotherapeutic agent Doxorubicin included as a benchmark. We will delve into their mechanisms of action, present comparative in vitro cytotoxicity data, and provide detailed experimental protocols to support further research in this promising area.
Mechanisms of Action & Signaling Pathways: A Comparative Overview
Trifluoromethyl-indazoles, much like the established drugs they are compared against in this guide, primarily function as kinase inhibitors .[4] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these pathways become dysregulated, leading to uncontrolled cell division. By blocking the activity of specific kinases, these drugs can halt tumor progression.
Trifluoromethyl-Indazoles: Targeting Key Cancer Pathways
While specific targets can vary between different derivatives, trifluoromethyl-indazoles have shown potent inhibitory activity against key kinases implicated in oncogenesis and angiogenesis (the formation of new blood vessels that supply tumors). A generalized mechanism involves the competitive binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling.
Established Multi-Kinase Inhibitors: Mechanisms of Action
Pazopanib, Axitinib, Sorafenib, and Regorafenib are all orally active, small-molecule multi-kinase inhibitors. Their primary anticancer effect is derived from their potent anti-angiogenic properties, achieved by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs).
-
Pazopanib (Votrient®): This agent potently inhibits VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1] By blocking these pathways, Pazopanib effectively stifles tumor angiogenesis and growth.
-
Axitinib (Inlyta®): Axitinib is a selective inhibitor of VEGFR-1, -2, and -3.[1] Its high affinity for these receptors makes it a potent anti-angiogenic agent, primarily used in the treatment of advanced renal cell carcinoma.[5]
-
Sorafenib (Nexavar®): Sorafenib's targets include VEGFR, PDGFR, and the RAF serine/threonine kinases in the RAF/MEK/ERK signaling pathway.[6] This dual mechanism allows it to both inhibit angiogenesis and directly target tumor cell proliferation.
-
Regorafenib (Stivarga®): Regorafenib has a broad inhibition profile that includes angiogenic kinases (VEGFR1-3, TIE2), oncogenic kinases (KIT, RET, RAF), and kinases in the tumor microenvironment (PDGFR, FGFR).[3]
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following tables summarize the IC50 values for various trifluoromethyl-indazole derivatives and the comparator drugs against a panel of human cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell line passage number, assay duration, and specific protocol variations can significantly influence the results.[7] For a definitive comparison, these compounds should be evaluated concurrently in the same experimental setup.
Table 1: In Vitro Cytotoxicity of Trifluoromethyl-Indazole Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Indazole Derivative 13a | A549 | Lung | 0.010 ± 0.0042 |
| Indazole Derivative 13a | MCF-7 | Breast | 0.021 ± 0.0031 |
| Indazole Derivative 13a | HT-29 | Colon | 0.034 ± 0.0028 |
| Indazole Derivative 13j | A549 | Lung | 0.012 ± 0.0014 |
| Indazole Derivative 13j | MCF-7 | Breast | 0.018 ± 0.0026 |
| Indazole Derivative 13j | HT-29 | Colon | 0.029 ± 0.0032 |
| Indazole Derivative 6o | K562 | Leukemia | 5.15 |
| Isoxazole Derivative 2g | MCF-7 | Breast | 2.63 |
(Data sourced from multiple studies)[8]
Table 2: In Vitro Cytotoxicity of Comparator Anticancer Drugs
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Sorafenib | A549 | Lung | >20 |
| Doxorubicin | A549 | Lung | >20 |
| Doxorubicin | MCF-7 | Breast | 2.5 |
| Doxorubicin | HT-29 | Colon | Not Available |
| Pazopanib | Various | Multiple | Not directly available in a comparable format |
| Axitinib | Various | Multiple | Not directly available in a comparable format |
| Regorafenib | Various | Multiple | Not directly available in a comparable format |
(Data sourced from multiple studies)
From the available data, certain trifluoromethyl-indazole derivatives demonstrate potent low micromolar to nanomolar activity against lung, breast, and colon cancer cell lines.[8] Notably, some derivatives show significantly higher potency than Sorafenib and, in some cases, are comparable to Doxorubicin against the same cell lines, though direct comparisons are limited.
Experimental Protocols for Efficacy Assessment
To ensure the reproducibility and validity of in vitro anticancer drug screening, standardized protocols are essential. The following are detailed methodologies for key assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., trifluoromethyl-indazole) and control drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Causality Behind Experimental Choices: The incubation time with the compound is critical to observe its full effect on cell proliferation. The 4-hour incubation with MTT allows for sufficient formazan crystal formation in viable cells. DMSO is an effective solvent for the water-insoluble formazan.
Apoptosis Detection: Annexin V-FITC/PI Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Causality Behind Experimental Choices: The use of both Annexin V and PI allows for the differentiation of apoptosis from necrosis, providing a more detailed understanding of the mechanism of cell death. The specific binding buffer contains calcium, which is required for Annexin V to bind to PS.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.
-
RNase Treatment: Wash the cells and treat them with RNase A to degrade RNA, ensuring that PI only binds to DNA.
-
PI Staining: Resuspend the cells in a PI staining solution.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Causality Behind Experimental Choices: Ethanol fixation permeabilizes the cells, allowing the PI to enter and stain the DNA. RNase treatment is crucial for accurate DNA content measurement, as PI can also bind to double-stranded RNA.
Conclusion
Trifluoromethyl-indazoles represent a highly promising class of anticancer compounds. The available in vitro data suggests that certain derivatives possess potent cytotoxic activity against a range of cancer cell lines, with efficacy that can be comparable or superior to established drugs like Sorafenib and Doxorubicin. Their mechanism of action as kinase inhibitors places them in the same therapeutic class as successful targeted therapies like Pazopanib and Axitinib.
While the current data is encouraging, further research is imperative. Head-to-head comparative studies of the most potent trifluoromethyl-indazole derivatives against a panel of FDA-approved kinase inhibitors, conducted under uniform experimental conditions, are necessary to definitively establish their relative efficacy. Furthermore, in vivo studies in relevant animal models will be crucial to evaluate their pharmacokinetic properties, safety profiles, and ultimate therapeutic potential. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting frontier in cancer drug discovery.
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Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. (2014). International Journal of Cancer. [Link]
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Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2021). Journal of Applied Pharmaceutical Science. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2020). RSC Medicinal Chemistry. [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
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Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2019). RSC Publishing. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). The Royal Society of Chemistry. [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing. [Link]
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Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. (2022). MDPI. [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole. As a complex heterocyclic compound containing bromine, iodine, and a trifluoromethyl group, this substance requires meticulous handling and adherence to specific hazardous waste procedures. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is foundational to its safe management. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a reliable hazard assessment can be constructed by analyzing its structural components: the indazole core, multiple halogen substituents (Br, I, F), and the trifluoromethyl group.
The presence of these functional groups classifies this compound unequivocally as a halogenated organic compound .[1] Such compounds are subject to stringent disposal regulations because their improper disposal, such as incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and furans.[2] The primary hazards are expected to include skin, eye, and respiratory irritation, with potential for greater toxicity and environmental persistence.[3]
Table 1: Physicochemical Properties of a Structurally Related Compound
Since specific data for the title compound is limited, the properties of the closely related compound, 4-Bromo-6-(trifluoromethyl)-1H-indazole (CAS: 1000342-95-9), are provided below for reference. The addition of an iodine atom in the 3-position would increase the molecular weight and likely alter some physical properties, but the fundamental hazard classification would remain.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃N₂ | [4] |
| Molecular Weight | 265.03 g/mol | [4] |
| CAS Number | 1000342-95-9 | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Hazard Class | Halogenated Organic Compound | [1][5] |
Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to establish a safe working environment. All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
Required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that ensures safety and compliance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 3.1: Waste Characterization and Segregation
Causality: This is the most critical step. Due to the presence of bromine, iodine, and fluorine, this compound must be disposed of as halogenated organic waste .[5] Co-mingling this waste with non-halogenated streams leads to expensive reprocessing for the disposal facility and is a compliance violation.[10] Halogenated and non-halogenated waste streams require different disposal methods.[10][11]
Procedure:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the dissolved compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, silica gel).
-
Contaminated PPE (e.g., gloves).
-
-
Designate a specific, compatible hazardous waste container solely for "Halogenated Organic Waste."[5]
Step 3.2: Container Selection and Labeling
Causality: Proper containment and labeling are mandated by OSHA's Hazard Communication Standard and EPA regulations to prevent accidental reactions and ensure correct handling by waste management personnel.[12][13]
Procedure:
-
Select a container made of a material chemically compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[9][12]
-
The container must be in good condition, free from cracks or residue on the outside.[5]
-
Affix a hazardous waste tag to the container before adding the first drop of waste.[5][10]
-
The label must clearly state:
-
The words "Hazardous Waste".[12]
-
The full, unabbreviated chemical name: "Waste this compound". If other halogenated solvents or reagents are present, list all constituents.[5]
-
The specific hazards (e.g., Irritant, Toxic).
-
The name of the Principal Investigator (PI) and the laboratory location (Building and Room Number).[10]
-
Step 3.3: Waste Collection
Causality: Consolidating all forms of waste into the correct, labeled container prevents contamination and simplifies the final disposal process.
Procedure:
-
Solid Waste: Carefully transfer unused solid compound, contaminated silica gel, or other solid materials into the designated halogenated waste container using a funnel or powder funnel to avoid spills.
-
Liquid Waste: Pour solutions containing the compound directly into the designated liquid halogenated waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
Contaminated Labware: Place disposable items like contaminated gloves, pipette tips, and weighing paper directly into a solid halogenated waste container.
Step 3.4: Handling Empty Containers
Causality: A container that held an acutely hazardous chemical is not considered "empty" until it has been properly decontaminated.[10] This prevents the accidental exposure of non-laboratory personnel to chemical residues.
Procedure:
-
Triple-rinse the empty original container with a suitable solvent (e.g., acetone, ethanol).
-
Crucially, collect all three rinsates and dispose of them as halogenated liquid hazardous waste. [10]
-
After rinsing, deface or completely remove the original label on the container.
-
The decontaminated container may now be disposed of as regular laboratory glass or plastic waste, depending on institutional policy.
Step 3.5: Storage in a Satellite Accumulation Area (SAA)
Causality: Federal regulations strictly govern the temporary storage of hazardous waste at its point of generation to minimize risks of spills and exposure.[12][14]
Procedure:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[15]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]
-
The container must be kept within a secondary containment bin to contain any potential leaks.
-
Keep the waste container closed at all times except when actively adding waste.[5][12]
-
Once the container is full (or after one year, whichever comes first), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]
Spill and Emergency Procedures
In the event of a small spill, adhere to the following protocol:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated solid waste container.[7]
-
Decontaminate the spill area with a suitable solvent and wash the area thoroughly. All cleanup materials must also be disposed of as hazardous waste.[6]
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Navigating the Handling of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole: A Senior Application Scientist's Guide to Personal Protective Equipment
For the modern researcher in drug discovery and development, the synthesis and application of complex heterocyclic molecules are paramount. 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole is a prime example of such a crucial building block, valued for its dual halogen functionality that allows for precise, sequential cross-coupling reactions in the development of targeted therapeutics like kinase inhibitors.[1] However, the very features that make this compound a powerful tool in medicinal chemistry—its reactive halogen sites, trifluoromethyl group, and indazole core—also necessitate a rigorous and well-understood personal protective equipment (PPE) protocol.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific protective measures are essential. By treating every handling protocol as a self-validating system, we aim to build the trust and expertise necessary for you to handle this and similar potent compounds with the highest degree of safety and confidence.
Hazard Profile Analysis: Deconstructing the Risk
-
Indazole Core: Indazole derivatives are widely used in pharmaceuticals due to their biological activity.[2] This inherent bioactivity means that even small quantities should be treated as potentially potent and hazardous until proven otherwise.
-
Halogenation (Bromo and Iodo): The presence of bromine and iodine substituents significantly increases the molecule's molecular weight and reactivity. Safety data for analogous compounds like 4-Bromo-6-chloro-1H-indazole and 6-Bromo-3-iodo-1H-indazole consistently list hazards such as skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed, inhaled, or in contact with skin.[3][4]
-
Trifluoromethyl (CF3) Group: The trifluoromethyl group can enhance the metabolic stability and cell permeability of a molecule, traits desirable in drug candidates. From a safety perspective, this group can also influence the compound's toxicological profile, and compounds containing it should be handled with care to avoid systemic exposure.
Based on this analysis, we must assume this compound is, at a minimum:
Therefore, a comprehensive PPE strategy is not merely recommended; it is mandatory.
The Core of Protection: A Multi-Layered PPE Strategy
The foundation of safe handling lies in creating multiple barriers between the researcher and the chemical. The following PPE is considered the minimum standard for any operation involving this compound.
Primary Engineering Controls: Your First Line of Defense
Before any discussion of personal gear, it is critical to emphasize that PPE is the last line of defense. All handling of this solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3][6][7]
Foundational PPE: Non-Negotiable Attire
This level of protection is required the moment you enter the laboratory space where the compound is handled.
-
Eye and Face Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient. Given the severe eye irritation potential, a face shield worn over chemical splash goggles is required when there is any risk of splashing, such as during solution preparation or transfers.[5][8]
-
Protective Clothing: A flame-resistant laboratory coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are essential to protect against spills.
Task-Specific PPE Selection: A Risk-Based Approach
Different laboratory procedures carry varying levels of exposure risk. The following table outlines the recommended PPE for specific tasks.
| Task | Gloves | Respiratory Protection | Additional Body Protection |
| Weighing & Transferring Solid | Double-gloved with nitrile or neoprene gloves. | NIOSH-approved N95 respirator. | Disposable gown over lab coat. |
| Preparing Solutions | Double-gloved with nitrile or neoprene gloves. | NIOSH-approved N95 respirator (if outside a fume hood). | Disposable gown or chemical-resistant apron.[8] |
| Running Reactions | Nitrile or neoprene gloves. | As dictated by other reagents (work in fume hood). | Standard lab coat. |
| Work-up & Purification | Nitrile or neoprene gloves. | As dictated by solvents (work in fume hood). | Standard lab coat. |
| Spill Cleanup & Waste Disposal | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate pre-filter. | Chemical-resistant apron or disposable coveralls. |
The "Why": Causality in PPE Selection
-
Double Gloving: The practice of wearing two pairs of gloves is crucial when handling potent compounds. It provides a failsafe; if the outer glove is compromised or contaminated, you can remove it without exposing your skin. The outer glove should be removed immediately after handling the compound and before touching any other surfaces (e.g., fume hood sash, computer, door handles).
-
Respiratory Protection: Fine powders can easily become airborne, especially during weighing and transfer. An N95 respirator provides an effective barrier against inhaling these fine particulates.[9] For spill clean-up where vapors may also be present from solvents, a respirator with appropriate cartridges is necessary.
-
Disposable Gowns/Aprons: These provide an easily removable barrier that protects your personal clothing and lab coat from contamination. In the event of a spill, the disposable item can be quickly and safely removed and disposed of as hazardous waste, minimizing the spread of contamination.
Procedural Guidance: From Donning to Disposal
A successful PPE protocol extends beyond simply wearing the equipment. It encompasses the entire lifecycle of the handling process.
PPE Selection and Donning Workflow
The following workflow should be mentally rehearsed before any procedure involving this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
